Technical Documentation Center

1-Ethynyl-6-azaspiro[2.5]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethynyl-6-azaspiro[2.5]octane

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-6-azaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery The quest for novel chemical entities with improved pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles is a central theme in modern drug development. Over the past two decades, there has been a noticeable shift from flat, aromatic structures towards more three-dimensional molecules. Spirocycles, which are bicyclic systems where the two rings share a single common atom, have emerged as a particularly attractive class of scaffolds.[1]

The introduction of a spiro-center imparts several beneficial properties to a molecule:

  • Increased Three-Dimensionality: The rigid, non-planar geometry of spirocycles allows for a more precise orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Improved Physicochemical Properties: Spirocyclic scaffolds can positively influence a compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for drug efficacy and safety.

  • Novel Chemical Space: The unique topology of spirocycles provides access to novel areas of chemical space, offering opportunities for the development of intellectual property and the discovery of compounds with new biological activities.

The 6-azaspiro[2.5]octane core, combining a cyclopropane and a piperidine ring, is a particularly interesting scaffold. The piperidine ring is a common motif in many approved drugs, while the cyclopropane ring introduces conformational rigidity and can act as a bioisostere for other functional groups. The addition of an ethynyl group at the 1-position provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions, making 1-Ethynyl-6-azaspiro[2.5]octane a highly valuable intermediate for the synthesis of diverse compound libraries.

Proposed Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane

The proposed synthesis of 1-Ethynyl-6-azaspiro[2.5]octane is a multi-step process that begins with the construction of the 6-azaspiro[2.5]octane core, followed by the introduction of the ethynyl group. The nitrogen of the piperidine ring will be protected during the synthesis to prevent unwanted side reactions. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions and can be easily removed at the end of the synthesis.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Ethynylation of Protected Amino Acid cluster_1 Spirocyclization A 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic acid B tert-Butyl 1-(hydroxymethyl)cyclopropylcarbamate A->B Reduction C tert-Butyl 1-formylcyclopropylcarbamate B->C Oxidation D tert-Butyl 1-(2,2-dibromovinyl)cyclopropylcarbamate C->D Corey-Fuchs Reaction E tert-Butyl 1-ethynylcyclopropylcarbamate D->E Rearrangement F 1-Ethynylcyclopropan-1-amine E->F Deprotection G N-(1-Ethynylcyclopropyl)-2-chloroacetamide F->G Acylation H 1-Ethynyl-6-azaspiro[2.5]octan-5-one G->H Intramolecular Cyclization I 1-Ethynyl-6-azaspiro[2.5]octane H->I Reduction caption Proposed synthetic workflow for 1-Ethynyl-6-azaspiro[2.5]octane.

Caption: Proposed synthetic workflow for 1-Ethynyl-6-azaspiro[2.5]octane.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 1-ethynylcyclopropylcarbamate (Intermediate E)

  • Reduction of the Carboxylic Acid (A to B):

    • To a solution of 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate.

  • Oxidation of the Alcohol (B to C):

    • To a solution of tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) portionwise.

    • Stir the reaction mixture for 2 hours, then quench with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 1-formylcyclopropylcarbamate.

  • Corey-Fuchs Reaction (C to D):

    • To a solution of triphenylphosphine (2.0 eq) and carbon tetrabromide (1.0 eq) in anhydrous DCM at 0 °C, add a solution of tert-butyl 1-formylcyclopropylcarbamate (1.0 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Add a solution of zinc dust (2.0 eq) and stir for an additional 30 minutes.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to give tert-butyl 1-(2,2-dibromovinyl)cyclopropylcarbamate.

  • Rearrangement to the Alkyne (D to E):

    • To a solution of tert-butyl 1-(2,2-dibromovinyl)cyclopropylcarbamate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 1-ethynylcyclopropylcarbamate.

Part 2: Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane (Final Product)

  • Deprotection of the Amine (E to F):

    • Dissolve tert-butyl 1-ethynylcyclopropylcarbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to obtain 1-ethynylcyclopropan-1-amine hydrochloride.

  • Acylation (F to G):

    • To a solution of 1-ethynylcyclopropan-1-amine hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to give N-(1-ethynylcyclopropyl)-2-chloroacetamide.

  • Intramolecular Cyclization (G to H):

    • To a suspension of sodium hydride (1.5 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of N-(1-ethynylcyclopropyl)-2-chloroacetamide (1.0 eq) in DMF dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-ethynyl-6-azaspiro[2.5]octan-5-one.

  • Reduction of the Amide (H to I):

    • To a solution of 1-ethynyl-6-azaspiro[2.5]octan-5-one (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (2.0 eq) portionwise.

    • Reflux the reaction mixture for 6 hours.

    • Cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography on silica gel to afford 1-ethynyl-6-azaspiro[2.5]octane.

Characterization of 1-Ethynyl-6-azaspiro[2.5]octane

A comprehensive characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the ethynyl proton (a singlet around δ 2.0-2.5 ppm), the piperidine ring protons (multiplets in the δ 2.5-3.5 ppm region), and the cyclopropane ring protons (multiplets in the δ 0.5-1.5 ppm region). The NH proton of the piperidine ring will likely appear as a broad singlet.
¹³C NMR Signals for the two sp³ carbons of the ethynyl group (in the δ 70-90 ppm range), the spiro carbon, the carbons of the piperidine ring, and the carbons of the cyclopropane ring.
IR Spectroscopy A sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A weaker absorption around 2100 cm⁻¹ for the C≡C stretch. A broad absorption in the 3200-3500 cm⁻¹ region for the N-H stretch of the secondary amine.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-Ethynyl-6-azaspiro[2.5]octane (C₉H₁₃N, MW: 135.21 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Characterization Workflow Diagram

Characterization_Workflow A 1-Ethynyl-6-azaspiro[2.5]octane B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry (HRMS) A->E F Structural Confirmation B->F C->F D->F E->F caption Workflow for the structural characterization of the target compound.

Caption: Workflow for the structural characterization of the target compound.

Conclusion and Future Directions

This technical guide outlines a plausible and scientifically sound synthetic strategy for the preparation of 1-Ethynyl-6-azaspiro[2.5]octane, a promising building block for drug discovery. The proposed multi-step synthesis utilizes well-established chemical transformations and readily available starting materials. The detailed characterization plan will ensure the unambiguous confirmation of the target molecule's structure and purity.

The availability of 1-Ethynyl-6-azaspiro[2.5]octane opens up numerous avenues for further research. The ethynyl group can be readily derivatized to introduce a wide range of functional groups and build more complex molecular architectures. This will enable the exploration of the structure-activity relationships of novel spirocyclic compounds and their potential as therapeutic agents in various disease areas. The synthesis of a library of derivatives based on this novel scaffold could lead to the identification of new drug candidates with improved pharmacological properties.

References

  • Hiesinger, L., et al. (2021). The Use of Spirocycles in Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1231-1288. [Link]

Sources

Exploratory

Physicochemical Profiling & Strategic Utilization of Ethynyl Azaspiro Octane Scaffolds

Executive Summary This technical guide analyzes the physicochemical properties, synthesis, and medicinal chemistry utility of ethynyl azaspiro octane derivatives . As drug discovery shifts away from planar, aromatic-heav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical properties, synthesis, and medicinal chemistry utility of ethynyl azaspiro octane derivatives . As drug discovery shifts away from planar, aromatic-heavy scaffolds ("flatland") toward ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-rich architectures, azaspiro systems have emerged as privileged structures.[1][2] The incorporation of an ethynyl group  onto the azaspiro[3.4]octane  (or related [2.5] and [4.4]) core creates a highly rigid, vectorized scaffold that offers distinct advantages in lipophilicity modulation (LogD), metabolic stability, and off-target safety (e.g., hERG avoidance).

Structural Paradigm: Escaping Flatland

The core structure typically involves a nitrogen-containing spirocycle (e.g., 2-azaspiro[3.4]octane or 6-azaspiro[3.4]octane ) substituted with an ethynyl (


 or 

) moiety.[1][2]
The Spiro Effect

Unlike piperidine or morpholine surrogates, the azaspiro octane core forces substituents into orthogonal planes. This "spiro effect" increases the fraction of saturated carbons (


), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding to flat hydrophobic pockets (e.g., CYP450 active sites, hERG channel).
The Ethynyl Vector

The ethynyl group serves two critical roles:

  • Electronic Modulation: The

    
    -hybridized carbons are electron-withdrawing, which lowers the 
    
    
    
    of the adjacent or proximal amine (azaspiro nitrogen).[1] This is crucial for optimizing membrane permeability and reducing lysosomal trapping.[1][2]
  • Rigid Vectorization: The linear geometry of the alkyne provides a unique vector to probe narrow hydrophobic tunnels in enzymes (e.g., kinases, proteases) or allosteric pockets in GPCRs (e.g., mGluR5), distinct from the vectors offered by alkyl or aryl substituents.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Lipophilicity (LogP / LogD)

Ethynyl azaspiro octanes generally exhibit lower lipophilicity compared to their aromatic analogs but higher lipophilicity than their unsubstituted saturated parents due to the carbon density of the alkyne. However, the effective lipophilicity (LogD) is often tunable via the amine


.
Scaffold VariationEst. LogPEst.[1][2] pKa (Amine)LogD (pH 7.[2]4)Impact
4-Ethynyl-piperidine 1.8~10.8~ -1.5High basicity leads to high ionization at physiological pH.[1][2]
2-Ethynyl-6-azaspiro[3.4]octane 1.6~9.5~ -0.8Optimal. Lower pKa increases neutral fraction, improving permeability.[1][2]
Ethynyl-benzene analog 2.9N/A2.9High lipophilicity increases metabolic clearance risk.[1][2]
Basicity and hERG Liability

A critical advantage of the ethynyl azaspiro scaffold is the modulation of basicity.

  • Mechanism: The strain in the 4-membered ring (in [3.4] systems) and the inductive electron-withdrawing effect of the ethynyl group (if proximal to the nitrogen) reduce the electron density on the nitrogen lone pair.

  • Result: A lower

    
     (typically 8.5–9.5 vs. 10–11 for piperidines) reduces the energetic penalty for desolvation, improving blood-brain barrier (BBB) penetration.[1] Furthermore, reduced basicity correlates with reduced affinity for the hERG potassium channel, mitigating cardiotoxicity risks.
    
Metabolic Stability

The spiro-carbon acts as a "metabolic block," preventing oxidation at what would be the susceptible 4-position of a piperidine ring.[1]

  • The Alkyne Risk: Terminal alkynes (

    
    ) can be metabolic soft spots (oxidative formation of reactive ketenes or hydration).
    
  • Mitigation: Capping the alkyne (e.g., methyl-ethynyl) or placing it in a sterically crowded position on the spiro ring significantly enhances stability against CYP-mediated oxidation.[1][2]

Experimental Protocols

Synthesis of 2-Ethynyl-6-azaspiro[3.4]octane Core

Note: This protocol is a generalized high-yield route adapted from spirocyclic ketone homologation.[1][2]

Reagents:

  • Starting Material: N-Boc-6-azaspiro[3.4]octan-2-one.[1][2]

  • Reagent A: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent).[1][2]

  • Base: Potassium carbonate (

    
    ).[1][2][3]
    
  • Solvent: Methanol (MeOH).[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-6-azaspiro[3.4]octan-2-one (1.0 eq) in anhydrous MeOH (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add

    
     (2.0 eq) to the solution at 0°C.
    
  • Homologation: Dropwise add the Ohira-Bestmann reagent (1.2 eq).[1][2] The reaction generates the alkynyl moiety from the ketone in situ.

  • Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (stain with KMnO4; alkyne shows distinct spot).[1][2]

  • Workup: Dilute with diethyl ether, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product, tert-butyl 2-ethynyl-6-azaspiro[3.4]octane-6-carboxylate, is obtained as a colorless oil.[1]

High-Throughput LogD Determination

Principle: A miniaturized shake-flask method using HPLC quantification.[1][2]

  • Preparation: Prepare a 10 mM DMSO stock of the ethynyl azaspiro derivative.

  • Partitioning: In a 96-well deep-well plate, add 5 µL of stock to 495 µL of 1-octanol (pre-saturated with buffer) and 495 µL of PBS (pH 7.4).

  • Equilibration: Seal and shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification:

    • Sample the octanol phase and the aqueous phase.

    • Analyze via LC-MS/MS.[1][2]

    • Calculate LogD:

      
      .
      

Visualization of Logic & Workflow

Diagram 1: Strategic Design Logic

This decision tree illustrates when to deploy the ethynyl azaspiro scaffold during Lead Optimization.

DesignLogic Start Lead Optimization Challenge Problem1 High Lipophilicity (LogD > 3.0) Metabolic Clearance Start->Problem1 Problem2 hERG Liability (Basic Amine pKa > 10) Start->Problem2 Problem3 Flat Structure (Low Fsp3) Poor Solubility Start->Problem3 Solution Introduce Azaspiro Octane Core Problem1->Solution Replace Phenyl/Piperidine Problem2->Solution Conformational Constraint Problem3->Solution Increase Fsp3 Refinement Add Ethynyl Group Solution->Refinement Need Vector/Electronic Tuning? Outcome1 Reduced LogD Blocked Metabolic Site Refinement->Outcome1 Steric Bulk Outcome2 Lower pKa (~9.0) Reduced hERG Binding Refinement->Outcome2 Inductive Effect (-I) Outcome3 New Vector (Alkyne) Access Deep Pockets Refinement->Outcome3 Linear Geometry

Caption: Decision matrix for implementing ethynyl azaspiro scaffolds to resolve common ADME-Tox liabilities.

Diagram 2: Synthesis Workflow (Ohira-Bestmann)

Visualizing the transformation from the ketone precursor to the target alkyne.

Synthesis Step1 Azaspiro Ketone (Precursor) Intermediate Diazo Intermediate (In Situ) Step1->Intermediate Activation Reagent Ohira-Bestmann Rgt. + K2CO3 / MeOH Reagent->Intermediate Product Ethynyl Azaspiro Octane Intermediate->Product Homologation (-N2)

Caption: One-pot conversion of the spiro-ketone to the ethynyl derivative via Ohira-Bestmann homologation.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters . Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews . Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition . Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . Link

  • Stepan, A. F., et al. (2011).[1] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors. Journal of Medicinal Chemistry . Link

Sources

Foundational

The Emergence of Azaspiro[2.5]octane Scaffolds: A Technical Guide to a New Frontier in Medicinal Chemistry

Executive Summary The relentless pursuit of novel chemical matter with enhanced therapeutic properties is a cornerstone of modern drug discovery. In this endeavor, the exploration of three-dimensional (3D) molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel chemical matter with enhanced therapeutic properties is a cornerstone of modern drug discovery. In this endeavor, the exploration of three-dimensional (3D) molecular architectures has become paramount for accessing new biological targets and improving drug-like properties.[1] Among the rising stars in this domain is the azaspiro[2.5]octane scaffold. This unique structural motif, characterized by a cyclopropane ring fused to a piperidine ring through a shared quaternary carbon, offers a compelling combination of rigidity, novel exit vectors for substitution, and favorable physicochemical properties. This guide provides a comprehensive overview of the discovery, synthesis, and application of novel azaspiro[2.5]octane scaffolds, with a particular focus on their successful application in targeting G-Protein Coupled Receptors (GPCRs).

The Azaspiro[2.5]octane Scaffold: A Paradigm Shift in Molecular Design

The limitations of flat, aromatic ring systems in drug design are well-documented; they can restrict interactions with the complex, three-dimensional surfaces of biological targets.[1] Spirocyclic systems, and particularly the azaspiro[2.5]octane core, represent a strategic departure from this two-dimensional paradigm.

Inherent Advantages of the Azaspiro[2.5]octane Scaffold:

  • Three-Dimensionality and Structural Rigidity: The spirocyclic nature of the azaspiro[2.5]octane scaffold imparts a rigid, well-defined three-dimensional shape. This conformational restriction can lead to a more precise fit with the binding pocket of a target protein, enhancing potency and selectivity.[2][3]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters often leads to improved drug-like properties. For instance, replacing traditional six-membered heterocycles like morpholine or piperazine with azaspirocyclic motifs has been shown to modulate lipophilicity (logD), often leading to increased aqueous solubility and better metabolic stability.[4][5]

  • Novel Chemical Space Exploration: Azaspiro[2.5]octane scaffolds provide novel exit vectors for substituents, allowing for the exploration of previously inaccessible regions of chemical space. This can be crucial for optimizing interactions with a target and improving pharmacokinetic profiles.[3]

The unique geometry of azaspiro[2.5]octanes means they are not merely simple bioisosteres of piperidines but rather distinct three-dimensional structures that can offer significant advantages in drug design.

Synthetic Strategies for Azaspiro[2.5]octane Scaffolds

The therapeutic potential of azaspiro[2.5]octanes has spurred the development of innovative synthetic methodologies. While the construction of the spirocyclic core presents unique challenges, several robust strategies have emerged.

Key Synthetic Pathways:

  • Kulinkovich-Type Reactions: The Kulinkovich transformation of lactams provides an efficient route to N-proximal azaspiro[2.n]alkanes, where the nitrogen atom is directly adjacent to the spirocyclic junction.[6] This method is valuable for accessing specific isomers of the scaffold.

  • Intramolecular Cyclization of Cyclopropylamines: Another common strategy involves the intramolecular cyclization of appropriately functionalized cyclopropylamines, which can be a versatile approach for constructing the azaspirocyclic core.[6]

  • Enzymatic and Biocatalytic Approaches: A significant breakthrough in the synthesis of azaspiro[2.y]alkanes has been the development of stereodivergent carbene transferase platforms. These engineered enzymes allow for the cyclopropanation of unsaturated N-heterocycles with high yield and excellent control over both diastereoselectivity and enantioselectivity.[3][7] This is particularly crucial as the biological activity of chiral molecules often resides in a single enantiomer.[8] The use of lyophilized E. coli lysate as the catalyst makes this a practical and scalable approach.[3][7]

Below is a generalized workflow illustrating a common synthetic approach to an N-Boc protected azaspiro[2.5]octane core, a versatile intermediate for further functionalization.

G cluster_0 Synthetic Workflow for Azaspiro[2.5]octane Core Start N-Boc-4-piperidone Step1 Wittig or Horner-Wadsworth-Emmons Reaction Start->Step1 1. Introduce exocyclic double bond Intermediate1 Exocyclic Alkene Intermediate Step1->Intermediate1 Step2 Simmons-Smith or Diazomethane-based Cyclopropanation Intermediate1->Step2 2. Form cyclopropane ring Intermediate2 N-Boc-6-azaspiro[2.5]octane Step2->Intermediate2 Step3 Deprotection (e.g., TFA or HCl) Intermediate2->Step3 3. Remove Boc protecting group Final 6-Azaspiro[2.5]octane Core Step3->Final

Caption: Generalized synthetic workflow for the construction of the 6-azaspiro[2.5]octane core.

Detailed Protocol: Stereodivergent Enzymatic Synthesis of Azaspiro[2.5]octanes

This protocol is adapted from methodologies described for stereodivergent carbene transferase platforms.[3][7]

Objective: To synthesize a chiral azaspiro[2.5]octane derivative with high enantiomeric excess.

Materials:

  • Unsaturated exocyclic N-heterocycle (substrate)

  • Diazo reagent (e.g., ethyl diazoacetate)

  • Lyophilized E. coli lysate containing the engineered protoglobin-based carbene transferase

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: In a suitable reaction vessel, suspend the lyophilized E. coli lysate containing the engineered enzyme in phosphate buffer.

  • Substrate Addition: Add the unsaturated exocyclic N-heterocycle substrate to the enzyme suspension.

  • Initiation of Reaction: Slowly add the diazo reagent to the reaction mixture over a period of several hours using a syringe pump. The slow addition is critical to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC).

Self-Validating System:

  • Negative Control: Run a parallel reaction without the enzyme to ensure that the transformation is enzyme-dependent.

  • Positive Control: Use a previously characterized substrate known to be efficiently converted by the enzyme to validate the activity of the enzyme batch.

  • Stereochemical Analysis: The use of two different engineered enzymes (stereodivergent platform) should yield the opposite enantiomers of the product, confirming stereocontrol.[3]

Applications in Drug Discovery: A Focus on G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane proteins that are the targets of a significant percentage of all approved drugs.[9] Their complex signaling pathways make them a rich area for therapeutic intervention.

The azaspiro[2.5]octane scaffold has proven to be particularly well-suited for the design of potent and selective GPCR ligands. A prime example is the development of antagonists for the muscarinic acetylcholine receptor subtype 4 (M4 mAChR), a target for neurological and psychiatric disorders.

Case Study: Chiral 6-Azaspiro[2.5]octanes as Potent and Selective M4 Muscarinic Receptor Antagonists

Researchers have successfully developed a series of chiral 6-azaspiro[2.5]octanes that act as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[8] Initial studies with racemic mixtures followed by chiral separation and X-ray crystallography revealed that the (R)-enantiomer possessed superior potency.[8]

Structure-Activity Relationship (SAR) Insights:

Subsequent SAR studies on this chiral scaffold led to the discovery of highly optimized compounds.[8] The relationship between subtle structural changes and the resulting biological activity is a key aspect of medicinal chemistry.[10]

CompoundR1R2M4 Ki (nM)M1 Ki (nM)Selectivity (M1/M4)
Lead HPhenyl501503
VU6015241 DeuteriumPyridyl1.2>10,000>8300
Analog 3 MethylThienyl8.550059
Analog 4 HCyclohexyl120240020

Data is illustrative and based on findings in the field.[8]

The data clearly demonstrates that systematic modification of the azaspiro[2.5]octane scaffold can lead to dramatic improvements in both potency and selectivity. The strategic replacement of a phenyl group with a pyridyl group and the introduction of deuterium to block potential sites of metabolism resulted in a compound with exceptional M4 potency and selectivity.[8]

G cluster_pathway GPCR Signaling Pathway (M4 Receptor) Ligand Azaspiro[2.5]octane Antagonist Receptor M4 Receptor (GPCR) Ligand->Receptor Binds and blocks G_protein Gi/o Protein Receptor->G_protein Prevents activation AC Adenylyl Cyclase G_protein->AC Inhibition blocked cAMP cAMP AC->cAMP Converts ATP to cAMP (activity maintained) PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Phosphorylates targets

Caption: Simplified GPCR signaling pathway for an M4 receptor antagonist.

Experimental Protocols for Pharmacological Characterization

Once novel azaspiro[2.5]octane derivatives are synthesized, their pharmacological properties must be rigorously evaluated. This involves a combination of binding and functional assays.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., M4 mAChR).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO-K1 cells expressing human M4 mAChR).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Self-Validating System:

  • Total Binding: Wells containing only membranes and radioligand.

  • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known, non-radiolabeled high-affinity ligand to define the baseline.

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (IC50) of an antagonist.

Principle: The M4 receptor is a Gi-coupled receptor. Its activation by an agonist inhibits adenylyl cyclase. However, in many recombinant cell lines, it can also couple to Gq, leading to a release of intracellular calcium upon agonist stimulation. An antagonist will block this agonist-induced calcium release.

Methodology:

  • Cell Culture: Plate cells expressing the M4 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

  • Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration (typically the EC80) of a known M4 agonist (e.g., carbachol) to all wells.

  • Fluorescence Reading: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Plot the agonist-induced fluorescence response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow Pharmacological Evaluation Workflow Synthesis Synthesize Azaspiro [2.5]octane Analogs BindingAssay Radioligand Binding Assay (Determine Ki) Synthesis->BindingAssay Test Affinity FunctionalAssay Functional Assay (Determine IC50) Synthesis->FunctionalAssay Test Potency SAR Analyze Structure-Activity Relationship (SAR) BindingAssay->SAR FunctionalAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt Identify potent and selective hits

Caption: Workflow for the pharmacological evaluation and optimization of novel compounds.

Future Perspectives and Conclusion

The discovery and development of novel azaspiro[2.5]octane scaffolds represent a significant advancement in medicinal chemistry. The inherent three-dimensionality and favorable physicochemical properties of these motifs have already led to the identification of highly potent and selective drug candidates, particularly in the challenging area of GPCR modulation.[2][4][8]

Future research will likely focus on:

  • Expanding Synthetic Toolboxes: Developing even more efficient and stereoselective synthetic methods will be key to accessing a wider diversity of azaspiro[2.5]octane derivatives.

  • New Biological Targets: While GPCRs have been a major focus, the application of these scaffolds to other target classes, such as ion channels and enzymes, holds considerable promise.

  • Fine-tuning Pharmacokinetics: Further exploration of how the spirocyclic core influences absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating potent compounds into successful clinical candidates.

References

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • Various Authors. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Darsaraee, M. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. [Link]

  • Copp, J., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Various Authors. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • Trushkov, I. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10793. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Patent CN111943894A. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Szantay, C., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Eltsov, O. S., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Scott, J. S., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 12(10), 1601-1607. [Link]

  • Fanta, P. E., et al. (1966). Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane. The Journal of Organic Chemistry, 31(10), 3113-3119. [Link]

  • Copp, J., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society. [Link]

  • Grygorenko, O. O., et al. (2024). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Patent WO2012122264A1. (n.d.). Oxaspiro [2.5] octane derivatives and analogs.
  • Various Authors. (2025). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. [Link]

  • Marsden, S. P., & O'Connell, M. G. (n.d.). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link]

  • Li, M., et al. (2001). Structure-activity Relationship of Aza-Steroids as PI-PLC Inhibitors. Bioorganic & Medicinal Chemistry, 9(5), 1307-1316. [Link]

  • Scott, J. S., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Various Authors. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. [Link]

  • Burt, C., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Tetrahedron, 69(32), 6650-6659. [Link]

  • Goddard, W. A., et al. (2024). Agonist activation to open the Gα subunit of the GPCR-G protein precoupled complex defines functional agonist activation of TAS2R5. Proceedings of the National Academy of Sciences, 121(49), e2409987121. [Link]

  • Costanzi, S. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 239. [Link]

  • Kumar, S., et al. (2025). Extended structure-activity relationship studies of the[8][11]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. Bioorganic & Medicinal Chemistry Letters, 115, 130008. [Link]

  • Dogan, B., & Ugur, O. (2019). Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics. Molecules, 24(11), 2108. [Link]

  • Tello, E., et al. (2018). Structure-Activity Relationship (SAR) Studies to Maximize the Activity of Compounds Isolated from Octocorals. ResearchGate. [Link]

  • Goddard, W. A., et al. (2024). Agonist activation to open the Gα subunit of the GPCR–G protein precoupled complex defines functional agonist activation of TAS2R5. Proceedings of the National Academy of Sciences, 121(49), e2409987121. [Link]

  • Heydenreich, M., et al. (2025). Structural basis for lipid-mediated activation of G protein-coupled receptor GPR55. Nature Communications, 16(1), 1699. [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Ethynyl-6-azaspiro[2.5]octane: Synthesis, Properties, and Drug Discovery Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Ethynyl-6-azaspiro[2.5]octane, a novel spirocyclic amine with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynyl-6-azaspiro[2.5]octane, a novel spirocyclic amine with significant potential in medicinal chemistry. Due to its status as a novel chemical entity, a registered CAS number is not currently available. This document outlines the deduced molecular properties, a proposed synthetic pathway, and the strategic rationale for its application in drug development, drawing upon established principles of medicinal chemistry and the known characteristics of its core structural motifs.

Introduction: The Strategic Value of the Azaspiro[2.5]octane Scaffold and the Ethynyl Group

The pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as particularly valuable building blocks due to their inherent three-dimensionality.[1] Unlike flat aromatic systems, the rigid, multi-planar nature of spirocycles can lead to improved target selectivity and favorable physicochemical properties. The 6-azaspiro[2.5]octane core, in particular, offers a unique combination of a cyclopropane ring and a piperidine-like moiety, providing a structurally constrained yet versatile platform for chemical exploration.

The incorporation of an ethynyl group is a well-established strategy in medicinal chemistry. This small, rigid functional group can serve multiple purposes: it can act as a pharmacophore, engaging in specific interactions with a biological target; it can be used as a bioisostere for other chemical groups; and its terminal alkyne provides a reactive handle for "click" chemistry, enabling the facile attachment of other molecular fragments or probes.[2]

This guide focuses on the synthesis and potential applications of 1-Ethynyl-6-azaspiro[2.5]octane, a molecule that synergistically combines the desirable features of both the azaspiro[2.5]octane scaffold and the ethynyl group.

Physicochemical Properties of 1-Ethynyl-6-azaspiro[2.5]octane

While experimental data for 1-Ethynyl-6-azaspiro[2.5]octane is not yet available, its key physicochemical properties can be predicted based on its constituent parts: the parent 6-Azaspiro[2.5]octane and the addition of an ethynyl group.

PropertyValue (Parent: 6-Azaspiro[2.5]octane)Predicted Value (1-Ethynyl-6-azaspiro[2.5]octane)
CAS Number 872-64-0[3]Not available
Molecular Formula C₇H₁₃NC₉H₁₅N
Molecular Weight 111.18 g/mol 137.22 g/mol
Appearance Likely a liquid at room temperatureExpected to be a liquid or low-melting solid
Boiling Point Not reportedExpected to be higher than the parent compound
Solubility Soluble in organic solventsExpected to be soluble in common organic solvents
pKa Not reportedExpected to be similar to other secondary amines

Proposed Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane

A plausible and efficient synthetic route to 1-Ethynyl-6-azaspiro[2.5]octane can be envisioned starting from the commercially available 6-Azaspiro[2.5]octane. The proposed synthesis involves a three-step sequence: protection of the secondary amine, ethynylation, and deprotection.

G A 6-Azaspiro[2.5]octane B N-Boc-6-azaspiro[2.5]octane A->B Boc₂O, Et₃N, DCM C 1-Ethynyl-N-Boc-6-azaspiro[2.5]octane B->C 1. n-BuLi, THF, -78 °C 2. Ethynylating agent D 1-Ethynyl-6-azaspiro[2.5]octane C->D TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 1-Ethynyl-6-azaspiro[2.5]octane.

Experimental Protocol:

Step 1: Protection of 6-Azaspiro[2.5]octane

  • To a solution of 6-Azaspiro[2.5]octane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-6-azaspiro[2.5]octane.

Causality: The Boc protecting group is chosen for its stability under the basic conditions of the subsequent ethynylation step and its facile removal under acidic conditions.

Step 2: Ethynylation of N-Boc-6-azaspiro[2.5]octane

  • Dissolve N-Boc-6-azaspiro[2.5]octane (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir for 1 hour at -78 °C.

  • Add an appropriate ethynylating agent (e.g., ethynyltrimethylsilane followed by deprotection, or a similar reagent).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 1-Ethynyl-N-Boc-6-azaspiro[2.5]octane.

Causality: The use of a strong base like n-BuLi is necessary to deprotonate the carbon alpha to the nitrogen, creating a nucleophilic center for the addition of the ethynyl group. The low temperature helps to control the reactivity and prevent side reactions.

Step 3: Deprotection to Yield 1-Ethynyl-6-azaspiro[2.5]octane

  • Dissolve 1-Ethynyl-N-Boc-6-azaspiro[2.5]octane (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the final product, 1-Ethynyl-6-azaspiro[2.5]octane.

Causality: Acidic conditions are required to cleave the Boc protecting group, liberating the secondary amine of the target compound.

Potential Applications in Drug Discovery

The unique structural features of 1-Ethynyl-6-azaspiro[2.5]octane make it an attractive candidate for various applications in drug discovery.

G cluster_0 1-Ethynyl-6-azaspiro[2.5]octane cluster_1 Drug Discovery Applications A Azaspiro[2.5]octane Scaffold C CNS Disorders A->C Improved BBB penetration D Oncology A->D Novel 3D pharmacophore B Ethynyl Group B->D Covalent inhibitors E Infectious Diseases B->E Metabolic stability

Caption: Logical relationships of structural motifs to potential therapeutic areas.

  • Central Nervous System (CNS) Disorders: The spirocyclic nature of the molecule can increase its three-dimensionality and potentially improve its ability to cross the blood-brain barrier (BBB). This makes it a promising scaffold for developing novel therapeutics for neurological and psychiatric conditions.

  • Oncology: The ethynyl group can act as a warhead for covalent inhibitors, which form a permanent bond with their target protein. This can lead to increased potency and duration of action, a desirable characteristic for anti-cancer agents.[4]

  • Infectious Diseases: The rigid azaspiro[2.5]octane core can confer metabolic stability, preventing rapid degradation by metabolic enzymes. This is particularly advantageous in the development of antiviral and antibacterial agents where maintaining therapeutic concentrations is crucial.

  • Chemical Biology and Probe Development: The terminal alkyne serves as an ideal handle for "click" chemistry. This allows for the straightforward attachment of fluorescent dyes, affinity tags, or other reporter molecules, making 1-Ethynyl-6-azaspiro[2.5]octane a valuable tool for target identification and validation studies.[2]

Conclusion

1-Ethynyl-6-azaspiro[2.5]octane represents a promising, albeit underexplored, chemical entity for drug discovery and chemical biology. Its synthesis is achievable through a logical, multi-step process from commercially available starting materials. The combination of a rigid, three-dimensional spirocyclic scaffold and a versatile ethynyl group provides a strong foundation for the development of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers interested in exploring the synthesis and applications of this and related novel azaspiro compounds.

References

  • PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • Organic & Biomolecular Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. [Link]

  • CAS Common Chemistry. 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. American Chemical Society. [Link]

  • U.S. Environmental Protection Agency. 6-Azaspiro[2.5]octane-1-ethanol Properties. [Link]

  • Journal of Medicinal Chemistry. Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • MDPI. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

  • PubChem. Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • PubMed. Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR. [Link]

  • Google Patents. Intermediate of 4-oxa-7-azaspiro[2.

Sources

Exploratory

Harnessing the Trifecta of Reactivity, Rigidity, and Three-Dimensionality: A Technical Guide to Ethynyl-Containing Spirocycles in Drug Discovery

Abstract The relentless pursuit of novel chemical matter with enhanced potency, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery.[1][2] Spirocyclic scaffolds, characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced potency, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their inherent three-dimensionality and conformational rigidity. This guide delves into the strategic incorporation of the ethynyl group—a small, linear, and uniquely reactive functionality—into spirocyclic frameworks. We will explore the synergistic advantages of this combination, from enhancing target binding and metabolic stability to enabling covalent inhibition and bioorthogonal applications. This document serves as a technical resource for researchers and drug development professionals, providing insights into the design, synthesis, and application of ethynyl-containing spirocycles as next-generation therapeutic agents.

The Strategic Imperative for Three-Dimensionality: An Introduction to Spirocycles

The concept of "escaping flatland" in medicinal chemistry underscores the need for molecules with greater three-dimensionality (high Fsp3 character) to improve clinical success rates.[3] Spirocycles, by virtue of their fused ring system around a central quaternary carbon, offer a rigid and well-defined three-dimensional architecture.[4] This structural feature provides several key advantages in drug design:

  • Conformational Restriction: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency.[1][2]

  • Improved Physicochemical Properties: The introduction of a spirocycle can modulate key drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability.[1][2][4]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities for novel intellectual property.[4]

  • Vectorial Projection of Substituents: The defined geometry of a spirocycle allows for the precise positioning of functional groups to interact with specific residues in a target's binding pocket.

The increasing prevalence of spirocyclic motifs in clinically approved drugs and candidates is a testament to their value in medicinal chemistry.[1][2][3][5]

Caption: Advantages of incorporating a spirocyclic core in drug design.

The Ethynyl Group: A Versatile Tool in the Medicinal Chemist's Arsenal

The ethynyl group (a carbon-carbon triple bond) is a small, linear, and highly versatile functional group that has been widely exploited in drug discovery since the mid-20th century.[6][7] Its unique electronic structure and reactivity impart a range of functionalities that can be strategically leveraged in drug design.[8]

Physicochemical Properties and Bioisosterism

The carbon-carbon triple bond is shorter and stronger than a double or single bond, resulting in a rigid, linear geometry.[8] The terminal alkyne C-H bond is weakly acidic and can act as a hydrogen bond donor.[9] The ethynyl group can also serve as a bioisostere for a variety of functional groups, including halogens, nitriles, and even small aromatic rings, allowing for the fine-tuning of a molecule's properties while maintaining or improving biological activity.[8][9][10][11]

Roles in Drug-Target Interactions

The ethynyl group can play several roles in enhancing the interaction of a drug molecule with its biological target:

  • Potency Enhancement: The rigid, linear nature of the alkyne can act as a spacer to optimally position other pharmacophoric elements within a binding site.[8]

  • Metabolic Stability: The introduction of an ethynyl group can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[8]

  • Target Binding Optimization: The unique electronic properties of the triple bond can lead to favorable interactions with the target protein.[8]

The Synergy of Ethynyl and Spirocycle: A Powerful Combination

The combination of an ethynyl group with a spirocyclic scaffold creates a molecular architecture with a unique set of properties that can be exploited for a variety of applications in drug discovery.

Covalent Inhibition: A Resurgence in Drug Discovery

Covalent inhibitors, which form a permanent bond with their target protein, have seen a resurgence in recent years, with a number of approved drugs utilizing this mechanism of action.[12][13][14] This approach offers several potential advantages, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[15][16]

The ethynyl group can act as a "warhead" for covalent inhibition, reacting with nucleophilic residues such as cysteine or lysine on the target protein.[17][18][19] When incorporated into a spirocyclic scaffold, the rigid three-dimensional structure can precisely orient the ethynyl group for optimal reaction with the target residue, leading to highly potent and selective covalent inhibitors.[18]

Caption: Mechanism of covalent inhibition by an ethynyl-containing spirocycle.

Bioorthogonal Chemistry: Probing Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes.[20] The ethynyl group is a key player in this field, most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[21]

By incorporating an ethynyl-containing spirocycle into a small molecule probe, researchers can use click chemistry to:

  • Identify molecular targets: The probe can be used to label and pull down its protein target from a complex biological mixture.[7][21]

  • Visualize biological processes: The ethynyl group can be clicked to a fluorescent tag, allowing for the imaging of the probe's localization and dynamics within a cell.[21][22]

  • Assess target engagement: The extent of click reaction can be used to quantify the binding of the probe to its target.[7]

The spirocyclic core can enhance the cell permeability and target specificity of these probes.

Caption: Application of ethynyl-spirocycles in bioorthogonal chemistry.

Synthetic Strategies for Ethynyl-Containing Spirocycles

The synthesis of spirocycles can be challenging due to the formation of a quaternary carbon center. However, a number of synthetic methodologies have been developed to access these complex structures.[3][23][24] The introduction of the ethynyl group can be achieved either before or after the formation of the spirocyclic core.

Key Synthetic Approaches
  • Alkylation methods: These involve the reaction of a nucleophile with an electrophile to form the spirocyclic ring system.[24]

  • Cycloaddition reactions: Diels-Alder and other cycloaddition reactions can be used to construct the spirocyclic framework.[24]

  • Rearrangement reactions: Certain molecular rearrangements can lead to the formation of spirocycles.[24]

  • Ring-closing metathesis: This powerful reaction can be used to form one of the rings of the spirocycle.[25]

  • N-Heterocyclic carbene (NHC) organocatalysis: This has emerged as a powerful tool for the stereoselective synthesis of spiroheterocycles.[23]

Representative Synthetic Protocol: Synthesis of a Spirocyclic Alkyne via Ring-Closing Enyne Metathesis

This protocol describes a general procedure for the synthesis of a spiro[4.5]decane scaffold containing a terminal alkyne, adapted from the work of Nay's group on the synthesis of spiro 2,5-dihydrofuran derivatives from 17-ethynyl-17-hydroxysteroids.[25][26]

Step 1: Allylation of an Ethynyl-Containing Precursor

  • To a solution of a suitable ethynyl-containing cyclic ketone or alcohol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then add allyl bromide (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the allylated precursor.

Step 2: Ring-Closing Enyne Metathesis (RCEYM)

  • Dissolve the allylated precursor (1.0 eq) in anhydrous and degassed toluene.

  • Add a second-generation Grubbs catalyst (5-10 mol%).

  • Heat the reaction mixture to reflux (or use microwave irradiation) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethynyl-containing spirocycle.

Case Studies: Ethynyl-Containing Spirocycles in Action

Several examples from the literature highlight the successful application of ethynyl-containing spirocycles in drug discovery.

Compound Class Target Application Key Features Reference
Spirocyclic PurinesNek2 KinaseCovalent InhibitionThe ethynyl group acts as a Michael acceptor to form a covalent bond with a cysteine residue in the kinase active site.[18]
Spirocyclic SteroidsVariousSynthetic Building BlocksEthynyl-containing steroids serve as versatile precursors for the synthesis of complex spiroheterocycles.[5][25][26][27][28]
SpirooxindolesVariousDiverse Biological ActivitiesThe spirooxindole scaffold is a privileged structure in medicinal chemistry, and the incorporation of an ethynyl group can enhance its properties.[4]
2-Ethynylbenzaldehyde DerivativesABL Kinase, EGFR, Mcl-1Covalent InhibitionThe ethynyl group is part of a larger warhead that targets lysine residues in both kinases and non-kinases.[17][29]

Future Perspectives and Conclusion

The strategic combination of the ethynyl group and the spirocyclic scaffold offers a powerful approach to address some of the key challenges in modern drug discovery. The inherent three-dimensionality and conformational rigidity of the spirocycle, coupled with the unique reactivity and versatility of the ethynyl group, provides a platform for the design of highly potent and selective modulators of a wide range of biological targets.

Future research in this area will likely focus on:

  • The development of novel and efficient synthetic methods for the construction of increasingly complex ethynyl-containing spirocycles.[23]

  • The exploration of new applications for these scaffolds, including their use as molecular probes and in targeted drug delivery systems.

  • The design of next-generation covalent inhibitors with improved selectivity and safety profiles.

References

  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem. (2025, July 29).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15).
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5).
  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC - NIH.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. (2023, April 25).
  • Acetylene Group, Friend or Foe in Medicinal Chemistry - ResearchGate.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. (2020, June 11).
  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. (2026, January 15).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. - Semantic Scholar.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25).
  • 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases - PubMed. (2023, February 12).
  • Alkyne: Meaning, Examples & Applications - StudySmarter. (2023, October 14).
  • Alkynes | 1 | Drug Discovery with Privileged Building Blocks | Jie Jac - Taylor & Francis eBooks.
  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. (2025, September 5).
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (2015, September 17).
  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC. (2015, February 16).
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - MDPI. (2021, October 5).
  • Alkynes | Journal of New Developments in Chemistry - Open Access Pub.
  • 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. (2020, May 22).
  • 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases | Request PDF - ResearchGate.
  • Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents - Juniper Publishers. (2018, August 3).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24).
  • Ethynyl-Tetrazines: A Clickable Reagent for Universal Access to Rapid and Stable Bioorthogonal Probes - ResearchGate. (2023, May 16).
  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6).
  • Bioorthogonal Chemistry and Its Applications - ACS Publications. (2021, November 30).
  • Bioorthogonal chemistry - Wikipedia.
  • (PDF) Bioorthogonal Chemistry and Its Applications - ResearchGate. (2021, November 4).
  • Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies - ResearchGate.
  • Covalent inhibitors: a rational approach to drug discovery - PMC. (2020, July 2).
  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate.
  • Covalent inhibitor drug discovery - Domainex.
  • Covalent Inhibition in Drug Discovery - PMC - NIH.
  • Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors - Morressier. (2019, August 29).
  • Spirocyclic Motifs in Natural Products - PMC - NIH.
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016, June 9).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25).
  • Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing). (2020, March 30).
  • Spirocyclic compounds with biological activity. - ResearchGate.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18).
  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24).
  • Spirocyclic Motifs in Natural Products | Encyclopedia MDPI.

Sources

Foundational

The Ascendancy of Azaspiro[2.5]octane Scaffolds: A Technical Guide for Modern Medicinal Chemistry

Abstract The pursuit of novel chemical entities with superior therapeutic profiles has driven medicinal chemists to venture beyond the confines of traditional flat, aromatic ring systems. In this exploration, azaspiro[2....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel chemical entities with superior therapeutic profiles has driven medicinal chemists to venture beyond the confines of traditional flat, aromatic ring systems. In this exploration, azaspiro[2.5]octane derivatives have emerged as a prominent class of three-dimensional (3D) building blocks. Their inherent structural rigidity, precise spatial arrangement of substituents, and capacity to fine-tune physicochemical properties present considerable advantages in drug design. This in-depth technical guide offers a comprehensive analysis of the azaspiro[2.5]octane core in medicinal chemistry, covering its synthesis, conformational analysis, and impact on biological targets. Supported by quantitative data, detailed experimental protocols, and mechanistic insights, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage this privileged scaffold in their therapeutic programs.

I. Introduction: Embracing the Third Dimension in Drug Design

For decades, drug discovery has been heavily influenced by compounds containing aromatic and heteroaromatic rings. While this has yielded numerous successful therapeutics, the largely planar nature of these molecules limits their exploration of three-dimensional chemical space. The incorporation of spirocyclic scaffolds, particularly azaspiro[2.5]octane, offers a strategic departure from this "flatland" of drug design.

Azaspirocycles are bicyclic systems where two rings share a single spiro-carbon atom.[1] This unique fusion of a cyclopropane and a piperidine ring in the azaspiro[2.5]octane core imparts a rigid, non-planar geometry. This 3D architecture allows for a more defined orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[1] The presence of the nitrogen atom provides a crucial handle for chemical modification and influences the molecule's basicity, polarity, and hydrogen-bonding potential.

A key advantage of integrating azaspiro[2.5]octane scaffolds is the enhancement of the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 is frequently linked to a greater likelihood of clinical success, as it can contribute to improved solubility, reduced off-target effects, and better metabolic stability. Recent research has demonstrated that incorporating an azaspiro[2.5]octane fragment can enhance biological activities and optimize pharmacokinetic profiles.[2]

This guide will delve into the technical nuances of utilizing azaspiro[2.5]octane derivatives as building blocks, from their synthesis to their application in lead optimization, with a focus on providing actionable insights for the modern medicinal chemist.

II. Synthesis of Azaspiro[2.5]octane Cores

The synthetic accessibility of a scaffold is paramount to its widespread adoption in drug discovery. Several methodologies have been developed for the construction of the azaspiro[2.5]octane framework, each with its own merits and applications.

A. Synthesis of 6-Azaspiro[2.5]octane

A common route to 6-azaspiro[2.5]octane hydrochloride involves a reductive cyclization of a dinitrile precursor.

Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane hydrochloride

  • Step 1: Reaction Setup

    • To a 50 mL round-bottom flask under a nitrogen atmosphere, add (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 eq) and toluene (10 volumes).

    • To this solution, add polymethylhydrosiloxane (PMHS) (4.0 eq) and titanium(IV) isopropoxide (Ti(Oi-Pr)4) (1.0 eq).[3]

  • Step 2: Reductive Cyclization

    • Heat the reaction mixture to 100°C for 24 hours. The solution will typically change color from colorless to deep purple.[4]

  • Step 3: Hydrolysis and Salt Formation

    • After cooling to room temperature, dilute the solution with toluene (60 volumes) and hydrolyze with 1M aqueous HCl (3.6 eq) for 4 hours, or until the purple color dissipates to yellow.[3][4]

  • Step 4: Isolation and Purification

    • Concentrate the crude mixture under reduced pressure.

    • Filter the resulting solid and wash with pentane.

    • Dissolve the solid in chloroform and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to afford 6-azaspiro[2.5]octane hydrochloride as a yellow powder.[4]

G cluster_synthesis Synthesis of 6-Azaspiro[2.5]octane HCl cluster_reagents1 cluster_reagents2 start (1-cyanomethyl-cyclopropyl) -acetonitrile intermediate Reductive Cyclization Intermediate start->intermediate reagents PMHS, Ti(Oi-Pr)4 Toluene, 100°C product 6-Azaspiro[2.5]octane Hydrochloride intermediate->product hydrolysis 1M HCl Toluene, RT

Caption: Synthetic scheme for 6-azaspiro[2.5]octane hydrochloride.

B. Synthesis of 4,7-Diazaspiro[2.5]octane Derivatives

The synthesis of diazaspiro[2.5]octane systems often involves a multi-step sequence starting from a protected cyclopropylmethylamine derivative.

Experimental Protocol: Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane

This synthesis avoids the use of the hazardous boron trifluoride diethyl etherate.[5]

  • Step 1: Substitution

    • Start with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate.

    • Perform a substitution reaction to introduce the second nitrogenous component.

  • Step 2: Protection

    • Protect the newly introduced amino group with a suitable protecting group (e.g., Boc, Cbz).

  • Step 3: Deprotection

    • Selectively remove the 4-methoxybenzyl protecting group.

  • Step 4: Reduction

    • Carry out a reduction of the resulting intermediate to yield the 4,7-diazaspiro[2.5]octane core.[5]

G cluster_synthesis Synthesis of 4,7-Diazaspiro[2.5]octane start 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative step1 Substitution start->step1 step2 Protection step1->step2 step3 Deprotection step2->step3 step4 Reduction step3->step4 product 4,7-Diazaspiro[2.5]octane derivative step4->product

Caption: Generalized workflow for the synthesis of 4,7-diazaspiro[2.5]octane derivatives.

III. The Azaspiro[2.5]octane Scaffold as a Bioisostere

A significant application of the azaspiro[2.5]octane core is its use as a bioisostere for the piperidine ring, a common motif in many approved drugs. Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties and improve the overall pharmacological profile of a compound.

A. Comparative Physicochemical Properties

The introduction of the spiro-fused cyclopropane ring in place of a methylene group in piperidine leads to subtle yet impactful changes in key physicochemical properties.

PropertyPiperidine6-Azaspiro[2.5]octaneRationale for Change
Molecular Weight ( g/mol ) 85.15111.18Addition of a C2H2 unit.
logP (Predicted) ~0.84~1.3Increased lipophilicity due to the larger carbon framework.
pKa (Predicted) ~11.22~10.7The electron-withdrawing nature of the cyclopropane ring can slightly reduce the basicity of the nitrogen.
Topological Polar Surface Area (TPSA) (Ų) 12.0312.03The nitrogen atom remains the primary contributor to the TPSA.
Fraction of sp3 Carbons (Fsp3) 1.01.0Both scaffolds are fully saturated.

Note: Predicted values can vary based on the algorithm used. These values are for illustrative purposes.

While the increase in lipophilicity might seem counterintuitive when aiming for improved solubility, the rigid conformation of the azaspiro[2.5]octane scaffold can lead to a more favorable overall ADME profile by reducing metabolic liabilities and improving target engagement.

B. Conformational Restriction and Target Binding

The primary advantage of using an azaspiro[2.5]octane as a piperidine bioisostere lies in its conformational rigidity. The piperidine ring can adopt multiple chair and boat conformations, leading to a higher entropic penalty upon binding to a target. The azaspiro[2.5]octane scaffold, with its locked conformation, pre-organizes the substituents in a defined spatial orientation, which can lead to a more favorable enthalpic contribution to the binding energy.

IV. Case Study: 6-Azaspiro[2.5]octanes as M4 Muscarinic Acetylcholine Receptor Antagonists

A compelling example of the successful application of the azaspiro[2.5]octane scaffold is in the development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor (mAChR4), a target for the treatment of neuropsychiatric disorders.

A. Structure-Activity Relationship (SAR) Studies

Researchers at Vanderbilt University have reported a series of chiral 6-azaspiro[2.5]octanes as highly potent and selective mAChR4 antagonists. Their work highlights the importance of stereochemistry and the fine-tuning of substituents on the spirocyclic core.[6]

Initial studies with a racemic mixture of a 6-azaspiro[2.5]octane analog showed promising activity. Chiral separation and subsequent X-ray crystallography revealed that the (R)-enantiomer was significantly more potent. This finding guided further SAR studies on the chiral scaffold.[6]

CompoundR1R2M4 Ki (nM)
Lead Compound HPhenyl56
Analog 1 MethylPhenyl23
Analog 2 H4-Fluorophenyl15
VU6015241 Deuterated MethylPyridyl2.5

Note: This is a representative table based on the findings in the cited literature. The actual data may be more extensive.

The SAR studies demonstrated that:

  • Small alkyl substitutions on the piperidine ring could be tolerated.

  • Substitution on the aromatic ring significantly impacted potency and selectivity.

  • Deuteration of a methyl group in the optimized lead, VU6015241, led to improved metabolic stability.[6]

B. Impact on Pharmacokinetic Properties

The optimized compound, VU6015241, exhibited high M4 potency across multiple species, excellent aqueous solubility, and moderate brain exposure in rodents, showcasing the potential of the 6-azaspiro[2.5]octane scaffold in developing CNS-active drugs.[6]

G cluster_sar SAR of 6-Azaspiro[2.5]octane M4 Antagonists scaffold 6-Azaspiro[2.5]octane Core r1 R1 Substituent scaffold->r1 Modulation of Potency r2 R2 Substituent scaffold->r2 Modulation of Selectivity & Potency activity M4 Antagonist Activity r1->activity r2->activity

Caption: Logical relationship in the SAR of 6-azaspiro[2.5]octane M4 antagonists.

V. Conformational Analysis

The biological activity of azaspiro[2.5]octane derivatives is intrinsically linked to their three-dimensional structure. A thorough understanding of their conformational preferences is therefore crucial for rational drug design.

NMR spectroscopy is a powerful tool for elucidating the relative configuration and preferred conformations of these rigid scaffolds. By analyzing homonuclear coupling constants and chemical shifts of the protons and carbon atoms, one can deduce the spatial arrangement of substituents.

For the 6-azaspiro[2.5]octane system, the piperidine ring typically adopts a chair-like conformation, which is further constrained by the fused cyclopropane ring. The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly influence their interaction with the biological target. The steric and electronic effects of substituents on the cyclopropane ring can also impact the overall conformation.

VI. Conclusion and Future Perspectives

Azaspiro[2.5]octane derivatives represent a valuable and increasingly utilized class of building blocks in modern medicinal chemistry. Their inherent three-dimensionality, conformational rigidity, and ability to serve as effective bioisosteres for common cyclic amines make them attractive scaffolds for the development of novel therapeutics. The successful application of 6-azaspiro[2.5]octanes in the discovery of potent and selective M4 muscarinic acetylcholine receptor antagonists underscores their potential in CNS drug discovery and beyond.

Future research in this area will likely focus on the development of new and more efficient synthetic methodologies to access a wider diversity of functionalized azaspiro[2.5]octane cores. Furthermore, a deeper understanding of their conformational behavior and its influence on their ADME properties will continue to guide the design of next-generation drug candidates with improved efficacy and safety profiles. As the demand for novel chemical matter with enhanced drug-like properties continues to grow, the ascendancy of azaspiro[2.5]octane scaffolds in medicinal chemistry is set to continue.

VII. References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. (URL: [Link])

  • No Authors. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. (URL: [Link])

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (URL: [Link])

  • EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents. (URL: )

  • Fanta, P. E., Smat, R. J., Piecz, L. F., & Clemens, L. (1966). Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane 1. The Journal of Organic Chemistry, 31(10), 3113–3119. (URL: [Link])

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold | Request PDF - ResearchGate. (URL: [Link])

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. (URL: [Link])

  • SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). (URL: [Link])

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (URL: [Link])

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare. (URL: [Link])

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. (URL: [Link])

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (URL: )

  • Synthesis of Novel Functionalized 4-Aza-2,3-Didehydropodophyllotoxin Derivatives with Potential Antitumor Activity - PubMed. (URL: [Link])

  • Chiral Molecules: Properties, Synthesis and Analysis - MDPI. (URL: [Link])

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. (URL: [Link])

  • Kinase inhibitors from early research to clinic. (URL: [Link])

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - NIH. (URL: [Link])

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC. (URL: [Link])

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (URL: [Link])

  • Xie, Z., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111769. (URL: [Link])

  • 3D-QSAR Assisted Design of Novel 7-Deazapurine Derivatives as TNNI3K Kinase Inhibitors Using Molecular Docking and Molecular Dynamics Simulation - Bentham Science Publisher. (URL: [Link])

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (URL: [Link])

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Protocol: Sonogashira Coupling of 1-Ethynyl-6-azaspiro[2.5]octane Scaffolds

Part 1: Executive Summary & Strategic Analysis[2] The Substrate Profile 1-Ethynyl-6-azaspiro[2.5]octane represents a high-value pharmacophore in modern medicinal chemistry.[1][2] It serves as a conformationally restricte...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[2]

The Substrate Profile

1-Ethynyl-6-azaspiro[2.5]octane represents a high-value pharmacophore in modern medicinal chemistry.[1][2] It serves as a conformationally restricted bioisostere of piperidine, offering altered vectorality and reduced lipophilicity (LogD) compared to its acyclic or non-spiro counterparts.[1]

However, this substrate presents specific chemical risks that must be managed:

  • Ring Strain: The spiro-fused cyclopropane ring possesses significant Baeyer strain (~27 kcal/mol).[2] While generally robust, it renders the adjacent carbons susceptible to ring-opening under harsh Lewis acidic conditions or high temperatures.[1][2]

  • Amine Interference: The secondary amine at position 6 is a potent nucleophile and a ligand for Palladium and Copper. It must be protected (e.g., N-Boc, N-Cbz) prior to coupling to prevent catalyst poisoning and side-reactions (N-arylation).[1][2]

  • Steric Bulk: The orthogonal orientation of the cyclopropane ring relative to the piperidine ring creates a unique steric environment that can retard transmetallation rates compared to linear alkynes.

Reaction Strategy (The "Why" behind the Protocol)

This protocol prioritizes mildness and chemoselectivity . We utilize a "Type II" Sonogashira approach—employing a copper co-catalyst to facilitate the reaction at lower temperatures (RT to 50°C), thereby preserving the integrity of the strained spiro-cycle.[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] is selected for its air stability and proven reliability with alkyl-substituted alkynes.[1][2]
  • Base/Solvent: A Et

    
    N/THF system is chosen over the harsher amine solvents (like piperidine) to minimize nucleophilic attack on the cyclopropane and facilitate easier workup.
    

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[3][4]RoleCritical Specification
N-Boc-1-ethynyl-6-azaspiro[2.5]octane 1.0Substrate>97% purity; N-protected form is mandatory.
Aryl/Heteroaryl Halide (Ar-X) 1.1Coupling PartnerIodides preferred for RT coupling; Bromides require mild heating (40-50°C).[1][2]
PdCl

(PPh

)

0.03 - 0.05CatalystYellow crystalline powder; store under Argon.[1][2]
CuI (Copper(I) Iodide) 0.05 - 0.10Co-catalystWhite/off-white powder.[1][2] Discard if green/brown.[2]
Triethylamine (Et

N)
3.0 - 5.0BaseDistilled over CaH

or HPLC grade.[1][2]
THF (Tetrahydrofuran) Solvent[0.1 M]Anhydrous, degassed (sparged with Ar for 15 min).[1][2]
Step-by-Step Methodology
Step 1: System Preparation
  • Oven-dry a 2-neck round-bottom flask (RBF) or a heavy-walled reaction vial equipped with a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

  • Critical Check: Ensure the N-Boc-1-ethynyl-6-azaspiro[2.5]octane is free of residual deprotection acids (e.g., TFA), which could degrade the catalyst.[1][2]

Step 2: Reagent Loading (The "Solvent-First" Method)
  • Charge the flask with the Aryl Halide (1.1 equiv) and PdCl

    
    (PPh
    
    
    
    )
    
    
    (3-5 mol%).[1][2]
  • Note: Do not add the alkyne or copper yet.

  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add anhydrous THF (concentration 0.1 M relative to alkyne) and Et

    
    N  (3.0 equiv) via syringe.[2]
    
  • Stir for 5 minutes to ensure catalyst dissolution/suspension.

Step 3: Alkyne & Co-Catalyst Addition
  • Add the N-Boc-1-ethynyl-6-azaspiro[2.5]octane (1.0 equiv) as a solution in a minimum amount of degassed THF.[1][2]

  • Critical Step: Add CuI (5-10 mol%) last against a positive pressure of Argon.[1][2]

    • Reasoning: Adding CuI last initiates the catalytic cycle immediately. Premature mixing of CuI and alkyne in air can lead to Glaser homocoupling (dimerization).[1]

  • Seal the vessel.

Step 4: Reaction Monitoring
  • Temperature:

    • Aryl Iodides: Stir at Room Temperature (23°C) .

    • Aryl Bromides: Heat to 45-50°C .[1][2] Do not exceed 60°C to protect the cyclopropane ring.

  • Time: Monitor by LC-MS or TLC every 2 hours. Typical reaction time is 4–16 hours.[2]

  • Endpoint: Look for the disappearance of the alkyne and the formation of the cross-coupled product.

    • Note: The spiro-alkyne spot typically stains well with KMnO

      
       or Anisaldehyde.[2]
      
Step 5: Workup & Purification [2]
  • Dilute the reaction mixture with EtOAc (ethyl acetate).

  • Copper Scavenging: Wash the organic layer with saturated NH

    
    Cl / NH
    
    
    
    OH (9:1)
    solution.
    • Visual Cue: The aqueous layer will turn deep blue (Cu-amine complex).[1][2] Repeat until the aqueous layer is colorless.

  • Wash with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc gradient.[2] The N-Boc group makes the product lipophilic; start with 5-10% EtOAc.[1][2]

Part 3: Visualization of Workflows

Reaction Setup & Decision Logic

The following diagram illustrates the critical decision points based on the electrophile type and troubleshooting pathways.

SonogashiraWorkflow Start Substrate: N-Boc-1-ethynyl-6-azaspiro[2.5]octane CheckHalide Select Electrophile (Ar-X) Start->CheckHalide PathIodide Aryl Iodide (Ar-I) CheckHalide->PathIodide PathBromide Aryl Bromide (Ar-Br) CheckHalide->PathBromide CondRT Condition A: PdCl2(PPh3)2 (3%), CuI (5%) THF/Et3N, 25°C PathIodide->CondRT CondHeat Condition B: Pd(dppf)Cl2 (5%), CuI (10%) THF/Et3N, 50°C PathBromide->CondHeat Monitor Monitor (LCMS/TLC) @ 4 hours CondRT->Monitor CondHeat->Monitor Decision Conversion > 50%? Monitor->Decision Success Workup: NH4Cl/NH4OH Wash Isolate Product Decision->Success Yes Trouble Troubleshooting: 1. Degas solvent again 2. Add 2% more Catalyst 3. Switch to DMF Decision->Trouble No (Stalled) Trouble->Monitor

Figure 1: Decision matrix for optimizing the coupling of spirocyclic alkynes based on halide reactivity.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (Starting Material Intact) Catalyst OxidationUse fresh Pd catalyst. Ensure CuI is white, not brown. Re-sparge solvents with Argon.[2]
Glaser Homocoupling (Dimer) Oxygen IngressThe system was not strictly anaerobic. Add CuI last under positive Argon pressure. Decrease CuI loading to 2 mol%.
Ring Opening / Decomposition Thermal/Acid StressReduce temperature. Ensure the Ar-X partner does not contain strong Lewis acidic groups.[2] Switch base to DIPEA.
Low Yield with Ar-Br Sluggish Oxidative AdditionSwitch ligand to XPhos or SPhos (Buchwald ligands) or use Pd(dppf)Cl

.[1][2] Increase Temp to 60°C.
The "Copper-Free" Alternative

If the spiro-amine (even protected) shows sensitivity to Copper, or if the "Glaser" dimer is the major product, switch to a Copper-Free protocol:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + XPhos (10 mol%).[1][2]
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).[2]
  • Solvent: CH

    
    CN or Toluene at 60°C.
    
  • Note: This pathway avoids the formation of copper acetylides entirely, reducing the risk of side reactions with the strained ring.

Part 5: References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.[1] Link[1][2]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition, 49(48), 9052–9067.[1] (Context on spirocyclic/strained ring stability). Link[1][2]

  • Wuitschik, G., et al. (2008).[1] Spiro[2.5]octanes as rigidified piperidine surrogates.[1][2] Bioorganic & Medicinal Chemistry Letters. (Structural grounding for the scaffold).

  • Liang, Y., et al. (2021).[1] Process for the preparation of (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)-cyclopropyl) benzoic acid.[1][2][5] WIPO Patent WO/2021/191062.[2] (Demonstrates stability of the 6-azaspiro[2.5]octane scaffold under basic conditions). Link[1][2]

  • Jüstel, P. M., et al. (2021).[1] Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27, 1–9.[1] (Mechanistic insight into cyclopropane ring opening risks). Link[1][2]

Sources

Application

Application Notes & Protocols: 1-Ethynyl-6-azaspiro[2.5]octane as a Key Building Block for Selective M4 Muscarinic Receptor Antagonists

Abstract The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a high-value therapeutic target for central nervous system (CNS) disorders, including Parkinson's disease, dystonia, and schizophrenia.[1][2] Non-s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a high-value therapeutic target for central nervous system (CNS) disorders, including Parkinson's disease, dystonia, and schizophrenia.[1][2] Non-selective muscarinic antagonists have shown clinical efficacy but are hampered by significant dose-limiting side effects due to their activity at other mAChR subtypes.[3][4] This has driven the pursuit of highly selective M4 antagonists to retain therapeutic benefits while improving patient tolerability. This document provides a detailed guide on the strategic use of 1-ethynyl-6-azaspiro[2.5]octane, a conformationally restricted spirocyclic building block, in the synthesis of potent and selective M4 antagonists. We present the scientific rationale for its application, detailed synthetic protocols for its preparation and elaboration, and methodologies for pharmacological characterization.

The M4 Receptor: A Strategic Target for Neurological Disorders

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the actions of acetylcholine and are critical for regulating a vast array of physiological functions.[4] The M4 subtype, a Gi/o-coupled receptor, is highly expressed in the striatum, particularly on D1 dopamine receptor-expressing spiny projection neurons.[5] Its activation generally opposes dopamine (DA) signaling by inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[6][7]

In movement disorders like Parkinson's disease, the loss of DA-producing neurons leads to a signaling imbalance. By selectively blocking M4 receptors, it is possible to disinhibit dopamine signaling, thereby restoring motor control.[8] Genetic and pharmacological studies have confirmed that M4 is the primary mAChR responsible for the antiparkinsonian effects of non-selective antagonists like scopolamine.[2][9] Therefore, selective M4 antagonists represent a promising therapeutic strategy to alleviate motor symptoms with a potentially wider therapeutic window than existing treatments.[2][8]

Caption: M4 muscarinic receptor signaling pathway and point of intervention for antagonists.

The 1-Ethynyl-6-azaspiro[2.5]octane Building Block: Rationale for Use

The development of subtype-selective ligands is a significant challenge in medicinal chemistry, particularly for GPCRs with highly conserved orthosteric binding sites like the mAChRs.[4] Success often hinges on exploiting subtle differences in receptor topography by designing ligands with specific three-dimensional shapes.

The 6-azaspiro[2.5]octane scaffold offers several distinct advantages:

  • Conformational Rigidity: The spirocyclic core locks the piperidine ring in a defined conformation, reducing the entropic penalty of binding and presenting substituents to the receptor in a precise orientation. This rigidity is often key to achieving high potency and selectivity.[10]

  • Three-Dimensional Diversity: It introduces a valuable 3D exit vector from the core piperidine structure, allowing chemists to explore unoccupied chemical space within the receptor binding pocket.

  • Novelty and Patentability: As a non-classical bioisostere for more common piperidine or azetidine cores, it provides access to novel chemical matter with distinct structure-activity relationships (SAR).[10]

  • Synthetic Tractability: The terminal alkyne of the 1-ethynyl substituent is an exceptionally versatile synthetic handle. It readily participates in high-yielding reactions such as the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and Cadiot-Chodkiewicz coupling, enabling the rapid generation of diverse compound libraries to probe SAR.

Recent work has highlighted the success of chiral 6-azaspiro[2.5]octanes in yielding highly potent and selective M4 antagonists, validating this scaffold as a privileged motif for this target.[10]

Experimental Protocols

The following protocols provide a representative pathway for the synthesis of the N-Boc protected 1-ethynyl-6-azaspiro[2.5]octane building block and its subsequent elaboration into a final M4 antagonist.

Scientist's Note: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be anhydrous grade. Commercially available reagents should be used as received unless purification is noted.

Caption: General synthetic workflow from a commercial starting material to a final M4 antagonist.

Protocol A: Synthesis of tert-Butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate

This multi-step synthesis transforms a common piperidone starting material into the desired spirocyclic alkyne.

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxidation)

  • Rationale: The Corey-Chaykovsky reaction is a classic and reliable method for converting ketones into epoxides using a sulfur ylide. This step efficiently constructs the spirocyclic oxirane core.

  • Procedure:

    • Suspend trimethylsulfoxonium iodide (1.2 eq.) in anhydrous THF (5 mL/mmol) in a flame-dried, three-neck flask equipped with a magnetic stirrer and thermometer.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases and a homogenous white suspension forms.

    • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF (2 mL/mmol) dropwise over 30 minutes.

    • Stir the reaction at room temperature for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the title compound as a white solid.

  • Expected Outcome: Yields typically range from 80-95%. Characterization should confirm the disappearance of the ketone carbonyl in IR and the appearance of characteristic epoxide protons in ¹H NMR (~2.7 ppm).[11]

Step 2: Synthesis of tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (Epoxide Opening)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that regioselectively opens the epoxide at the least substituted carbon, yielding the primary alcohol necessary for the subsequent oxidation.

  • Procedure:

    • To a stirred solution of the epoxide from Step 1 (1.0 eq.) in anhydrous THF (10 mL/mmol) at 0 °C, add LiAlH₄ (1.5 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and carefully quench using a Fieser workup: sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step. If necessary, purify by flash chromatography.

  • Expected Outcome: Yields are typically >90%. ¹H NMR will show a new multiplet corresponding to the CH₂OH group.

Step 3: Synthesis of tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate (Oxidation)

  • Rationale: Dess-Martin periodinane (DMP) is a mild and efficient oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

  • Procedure:

    • Dissolve the alcohol from Step 2 (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C.

    • Add Dess-Martin periodinane (1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir vigorously for 30 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with DCM (2 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash chromatography (Silica gel, 10-25% ethyl acetate in hexanes) to afford the aldehyde.

  • Expected Outcome: Yields are generally 85-95%. A characteristic aldehyde proton peak should appear in ¹H NMR around 9.6 ppm.

Step 4 & 5: Synthesis of tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate (Corey-Fuchs Homologation and Elimination)

  • Rationale: This two-step, one-pot sequence is a robust method for converting an aldehyde into a terminal alkyne. The first step forms a dibromo-alkene intermediate, which is then treated with a strong base to effect elimination and deprotonation, followed by a proton quench to give the terminal alkyne.

  • Procedure:

    • To a solution of carbon tetrabromide (2.0 eq.) in anhydrous DCM (5 mL/mmol) at 0 °C, add triphenylphosphine (4.0 eq.) portion-wise. A yellow precipitate will form.

    • Stir for 30 minutes at 0 °C, then add a solution of the aldehyde from Step 3 (1.0 eq.) in DCM (2 mL/mmol) dropwise.

    • Allow the reaction to stir at 0 °C for 1-2 hours. Monitor by TLC for consumption of the aldehyde.

    • Once complete, cool the reaction mixture to -78 °C.

    • Slowly add n-butyllithium (2.5 M in hexanes, 2.1 eq.) dropwise via syringe. The solution will turn dark.

    • Stir at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.

    • Quench the reaction at 0 °C with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash chromatography (Silica gel, 5-15% ethyl acetate in hexanes) to yield the final building block.

  • Expected Outcome: Yields for the two-step sequence are typically 50-70%. The alkyne C-H stretch will be visible in the IR spectrum (~3300 cm⁻¹) and a characteristic singlet will appear in the ¹H NMR (~2.0-2.5 ppm).

Protocol B: Synthesis of a Representative M4 Antagonist via Sonogashira Coupling
  • Rationale: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool in drug discovery for reliably forming carbon-carbon bonds.

  • Procedure:

    • To a flask, add the alkyne building block from Protocol A (1.0 eq.), the desired aryl halide (e.g., 3-iodo-5-methyl-1H-pyrazole, 1.1 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and copper(I) iodide (0.1 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous triethylamine and THF (1:1 mixture, 10 mL/mmol).

    • Stir the reaction at 60 °C for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the final N-Boc protected antagonist.

    • (Optional) The Boc protecting group can be removed under standard acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM) to yield the final free base if desired.

  • Expected Outcome: Yields typically range from 60-90%. Successful coupling is confirmed by mass spectrometry and NMR, showing signals from both coupled fragments.

Pharmacological Characterization & Data

The synthesized antagonists must be evaluated for their potency and selectivity at the M4 receptor. A common and robust method is a cell-based functional assay, such as a calcium flux assay in CHO (Chinese Hamster Ovary) cells stably expressing one of the five human muscarinic receptor subtypes (hM1-hM5).

Protocol C: In Vitro Functional Antagonism Assay (Calcium Flux)
  • Cell Plating: Plate CHO cells stably expressing a human muscarinic receptor subtype (e.g., hM4) in black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37 °C.

  • Compound Addition: Add varying concentrations of the synthesized antagonist (e.g., 10-point, 3-fold serial dilution) to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a concentration of acetylcholine that elicits ~80% of the maximal response (EC₈₀) to all wells.

  • Signal Detection: Measure the resulting fluorescence signal using a plate reader (e.g., FLIPR Tetra®). The antagonist will inhibit the calcium release triggered by acetylcholine.

  • Data Analysis: Plot the inhibition of the acetylcholine response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Selectivity Determination: Repeat the assay for cells expressing hM1, hM2, hM3, and hM5 receptors to determine IC₅₀ values at off-target subtypes. Selectivity is calculated as the ratio of off-target IC₅₀ to the on-target (M4) IC₅₀.

Representative Pharmacological Data

The following table summarizes representative data for a potent and selective M4 antagonist derived from a spirocyclic scaffold, demonstrating the potential of this chemical series.[9][10]

CompoundhM4 IC₅₀ (nM)hM1 IC₅₀ (nM)hM2 IC₅₀ (nM)hM3 IC₅₀ (nM)M1 SelectivityM2 SelectivityM3 Selectivity
VU6021625 [9]0.44>10,000>10,000>10,000>22,700x>22,700x>22,700x
Compound 19 [10]1.11,400>30,0001,1001,273x>27,270x1,000x

Conclusion

The 1-ethynyl-6-azaspiro[2.5]octane scaffold is a validated and highly valuable building block for the discovery of next-generation M4 muscarinic receptor antagonists. Its rigid, three-dimensional structure provides a unique platform for achieving exceptional potency and selectivity. The protocols detailed herein offer a robust and reproducible pathway for the synthesis and elaboration of this key intermediate, enabling medicinal chemists and drug discovery professionals to rapidly access novel chemical space and accelerate the development of improved therapeutics for debilitating neurological and psychiatric disorders.

References

  • T. M. Bridges, et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]

  • T. Kimura, et al. (2021). Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases. Yakugaku Zasshi. [Link]

  • T. M. Bridges, et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science (via PMC). [Link]

  • D. T. W. Jones, et al. (2020). Antagonists of the muscarinic acetylcholine receptor M4.
  • Patsnap Synapse. (2025). M4 receptor. Patsnap Synapse. [Link]

  • A. A. G. G. Kamal, et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. Methyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. PubChem Compound Database. [Link]

  • S. P. K. T. K. L. M. S. M. P. Funke. (2018). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemistrySelect (via PMC). [Link]

  • Patsnap Synapse. (2024). What are M4 receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • S. Funke, et al. (2020). Synthesis and σ receptor affinity of spiro[[1]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Advances. [Link]

  • S. M. C. D. T. P. J. M. D. W. C. J. A. D. M. M. S. W. M. T. M. B. D. D. S. J. D. T. E. P. J. L. C. W. Niswender. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters (via PMC). [Link]

  • A. A. G. G. Kamal, et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • R. Balakumar, et al. (2020). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • G. W. Rewcastle, et al. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Organic Letters. [Link]

  • VUMC News. (2018). Investigators eye new target for treating movement disorders. Vanderbilt University Medical Center. [Link]

  • J. Gomeza, et al. (2010). A Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors Plays a Critical Role in Modulating Dopamine-Dependent Behaviors. Journal of Neuroscience. [Link]

  • C. M. D. T. P. J. M. D. W. C. J. A. D. M. M. S. W. M. T. M. B. D. D. S. J. D. T. E. P. J. L. C. W. Niswender. (2014). Roles of the M4 Acetylcholine Receptor in the Basal Ganglia and the Treatment of Movement Disorders. ACS Chemical Neuroscience (via PMC). [Link]

Sources

Method

application of 1-Ethynyl-6-azaspiro[2.5]octane in bioconjugation techniques

Part 1: Executive Summary & Technical Rationale The "Exit Vector" Revolution In modern bioconjugation and drug discovery, the geometry of the linker is as critical as the warhead itself. Traditional linear linkers (alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The "Exit Vector" Revolution

In modern bioconjugation and drug discovery, the geometry of the linker is as critical as the warhead itself. Traditional linear linkers (alkyl chains, PEGs) often suffer from high entropic penalties upon binding and poor metabolic stability. 1-Ethynyl-6-azaspiro[2.5]octane represents a class of "privileged" spirocyclic scaffolds that solve these issues by introducing conformational rigidity and high Fsp³ character .

This molecule acts as a bifunctional adapter:

  • The Secondary Amine (Position 6): A nucleophilic handle for attachment to carboxylic acid-containing payloads (drugs, fluorophores, or E3 ligase binders).

  • The Terminal Alkyne (Position 1): A bioorthogonal "click" handle (on the cyclopropane ring) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Advantages Over Linear Analogs
FeatureLinear Alkyne Linker (e.g., Propargylamine)1-Ethynyl-6-azaspiro[2.5]octane
Conformation Flexible (High entropy cost)Rigid (Pre-organized vector)
Metabolic Stability Low (Susceptible to oxidation)High (Cyclopropane blocks metabolism)
Solubility (LogP) VariableImproved (Spirocyclic amine lowers LogP)
Vector Geometry Linear/UnpredictableDefined 3D Exit Vector

Part 2: Chemical Mechanism & Workflow

The application of this scaffold typically follows a two-stage workflow: Ligand Functionalization followed by Bioorthogonal Ligation .

Diagram 1: Bioconjugation Workflow

The following diagram illustrates the stepwise conjugation of a drug payload to a biomolecule using the spirocyclic adapter.

BioconjugationWorkflow cluster_0 Phase 1: Functionalization Drug Drug-COOH (Carboxylic Acid Payload) Intermediate Alkyne-Tagged Drug (Rigid Spiro Linker) Drug->Intermediate Step 1: Amide Coupling (HATU/DIPEA) Spiro 1-Ethynyl-6-azaspiro[2.5]octane (Secondary Amine + Alkyne) Spiro->Intermediate Nucleophile Product Final Conjugate (Triazole-Linked) Intermediate->Product Step 2: CuAAC Click (CuSO4/THPTA) Biomolecule Azide-Biomolecule (Protein/DNA-N3) Biomolecule->Product Click Partner

Caption: Workflow for converting a carboxyl-drug into a rigid alkyne-tagged probe, followed by click conjugation.

Part 3: Detailed Experimental Protocols

Phase 1: Functionalization (Amide Coupling)

Objective: Attach 1-Ethynyl-6-azaspiro[2.5]octane to a carboxylic acid-containing payload (e.g., a PROTAC ligand or fluorophore).

Reagents:

  • Scaffold: 1-Ethynyl-6-azaspiro[2.5]octane hydrochloride (1.0 equiv).

  • Payload: Drug-COOH (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMSO.

Protocol:

  • Activation: Dissolve the Drug-COOH (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Addition: Add 1-Ethynyl-6-azaspiro[2.5]octane hydrochloride (0.1 mmol) to the reaction mixture.

    • Note: The hydrochloride salt requires the extra equivalents of DIPEA to deprotonate the amine.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS (Look for Mass = Drug + Scaffold - H₂O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via Flash Chromatography (DCM/MeOH gradient). The product is now a stable, alkyne-tagged probe.

Phase 2: The Click Reaction (CuAAC)

Objective: Conjugate the Alkyne-Spiro-Drug to an Azide-labeled protein or DNA.

Reagents:

  • Alkyne: Spiro-Drug conjugate (from Phase 1).

  • Azide: Azide-labeled biomolecule (e.g., Protein-N3).

  • Catalyst: CuSO₄ · 5H₂O (pre-mixed with ligand).

  • Ligand: THPTA or BTTAA (Critical for protecting proteins from oxidative damage).

  • Reductant: Sodium Ascorbate (freshly prepared).

Protocol:

  • Preparation: Dissolve the Alkyne-Spiro-Drug in DMSO (10 mM stock). Dissolve Protein-N3 in PBS (pH 7.4).

  • Catalyst Mix: Premix CuSO₄ (1 mM) and THPTA (5 mM) in water (1:5 molar ratio) to form the blue complex.

  • Assembly: In a 1.5 mL Eppendorf tube, add:

    • Protein-N3 solution (50 µL, 2 mg/mL).

    • Alkyne-Spiro-Drug (1–5 equivalents relative to azide).

    • Cu-THPTA complex (Final conc: 100 µM).

    • Sodium Ascorbate (Final conc: 1 mM).

  • Incubation: Incubate at RT for 1 hour in the dark with gentle agitation.

  • Quenching: Add EDTA (10 mM final) to chelate copper.

  • Purification: Remove excess small molecules using a Spin Desalting Column (7K MWCO) or dialysis.

Part 4: Structural Analysis & Troubleshooting

Why the Cyclopropane Ring Matters

The "1-ethynyl" group is attached to the cyclopropane ring of the spiro system. This is chemically significant for two reasons:

  • Steric Bulk: The cyclopropane ring protects the alkyne from metabolic degradation but may slightly reduce the rate of the click reaction compared to a linear propargyl group. Recommendation: Use THPTA ligand to accelerate the reaction.

  • Stereochemistry: The 1-ethynyl group creates a chiral center. Commercial supplies are often racemic or diastereomeric mixtures. For precise drug discovery (SAR), separation of enantiomers via Chiral HPLC may be required.

Diagram 2: Structural Impact on Linker Geometry

StructureComparison cluster_linear Traditional Linear Linker cluster_spiro Spiro[2.5]octane Linker Linear Flexible Alkyl Chain (High Entropy, 'Floppy') Spiro Rigid Spiro Scaffold (Defined Vector, Low Entropy) Linear->Spiro Optimization

Caption: Comparison of entropy penalties between flexible linear linkers and rigid spirocyclic scaffolds.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Amide Coupling) Steric hindrance at secondary amine.Switch to HATU (more reactive) or increase temperature to 40°C.
Protein Precipitation Copper toxicity or DMSO shock.Use BTTAA ligand (more biocompatible); keep DMSO < 5%.
Incomplete Click Reaction Steric bulk of cyclopropane.Increase incubation time to 2–4 hours; increase Cu catalyst conc.

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.n]alkanes. Angewandte Chemie International Edition. [Link]

  • Bioconjugation & Click Chemistry: Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

  • Compound Data & Availability: PubChem Compound Summary for Spiro[2.5]octane derivatives. [Link]

  • CuAAC Ligand Optimization (THPTA/BTTAA): Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie. [Link]

Application

Synthetic Pathways to Functionalized 6-Azaspiro[2.5]octane Derivatives: An Application and Protocol Guide

Introduction: The Rising Prominence of the 6-Azaspiro[2.5]octane Scaffold in Medicinal Chemistry The 6-azaspiro[2.5]octane motif, a unique three-dimensional scaffold, has garnered significant attention in contemporary dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 6-Azaspiro[2.5]octane Scaffold in Medicinal Chemistry

The 6-azaspiro[2.5]octane motif, a unique three-dimensional scaffold, has garnered significant attention in contemporary drug discovery and medicinal chemistry. Its rigid, spirocyclic structure, which features a cyclopropane ring fused to a piperidine core, offers a compelling alternative to traditional, often planar, aromatic linkers. This structural rigidity can lead to enhanced binding potency and selectivity for biological targets by pre-organizing pendant functional groups in a well-defined spatial orientation. Furthermore, the increased sp3-character of the 6-azaspiro[2.5]octane scaffold often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to their non-spirocyclic or aromatic counterparts.[1][2]

A particularly noteworthy application of this scaffold is in the development of selective antagonists for the M4 muscarinic acetylcholine receptor (mAChR4).[3][4] These antagonists are of significant interest for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and dystonia.[3][4] The 6-azaspiro[2.5]octane core has proven to be a valuable component in the design of potent and selective M4 antagonists, highlighting the therapeutic potential of this unique chemical architecture.[3]

This technical guide provides an in-depth overview of prominent synthetic routes to functionalized 6-azaspiro[2.5]octane derivatives. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer a comparative analysis of the different strategies to aid researchers in selecting the most suitable approach for their specific synthetic goals.

Key Synthetic Strategies

The construction of the 6-azaspiro[2.5]octane core can be achieved through several strategic approaches. This guide will focus on three powerful and versatile methods:

  • Titanium-Mediated Cyclopropanation (Kulinkovich-de Meijere Reaction): A classic and robust method for the formation of the spiro-fused cyclopropane ring.

  • Ring-Closing Metathesis (RCM): A versatile strategy for the formation of the piperidine ring from an acyclic diene precursor.

  • Intramolecular Cyclization Strategies: Including intramolecular Michael additions and reductive aminations, which offer a convergent approach to the spirocyclic framework.

Titanium-Mediated Cyclopropanation: The Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a powerful transformation for the synthesis of cyclopropylamines from amides or nitriles, making it an ideal method for constructing the 6-azaspiro[2.5]octane skeleton.[5][6] The reaction proceeds via the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. This intermediate then reacts with the amide or nitrile functionality to generate the cyclopropylamine product.[6]

Mechanistic Rationale

The choice of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, is crucial as it facilitates the formation of the reactive titanacyclopropane intermediate upon reaction with a Grignard reagent (e.g., ethylmagnesium bromide). The amide carbonyl then inserts into a titanium-carbon bond of the titanacyclopropane. Due to the poor leaving group ability of the dialkylamino group, the resulting oxatitanacyclopentane undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to form the desired cyclopropylamine.[6] The use of stoichiometric amounts of the titanium reagent is often preferred to achieve higher yields.[5]

Grignard_Reagent Grignard Reagent (e.g., EtMgBr) Titanacyclopropane Titanacyclopropane Intermediate Grignard_Reagent->Titanacyclopropane Ti_Alkoxide Titanium(IV) Alkoxide (e.g., Ti(O-iPr)4) Ti_Alkoxide->Titanacyclopropane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Piperidone_Substrate Piperidone Substrate Piperidone_Substrate->Oxatitanacyclopentane Iminium_Salt Iminium-Titanium Oxide Salt Oxatitanacyclopentane->Iminium_Salt Ring Opening Product 6-Azaspiro[2.5]octane Derivative Iminium_Salt->Product Cyclization & Hydrolysis

Kulinkovich-de Meijere Reaction Workflow
Detailed Protocol: Synthesis of a Spiro Piperidone-Cyclopropane Derivative

This protocol describes the construction of a spiro piperidone-cyclopropane derivative from a 1-acylcyclopropanecarboxamide and an electron-deficient alkene, which proceeds via a domino [4+2] annulation/intermolecular electrophilic addition/intramolecular cyclization sequence.

Materials:

  • 1-Acylcyclopropanecarboxamide (1.0 equiv)

  • Electron-deficient alkene (e.g., acrolein) (1.2 equiv)

  • Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 1-acylcyclopropanecarboxamide (1.0 equiv) in anhydrous CH2Cl2 under an inert atmosphere, add the electron-deficient alkene (1.2 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DBU (1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro piperidone-cyclopropane derivative.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and heterocyclic compounds, including azaspirocycles.[1][7] This strategy involves the use of a transition metal catalyst, typically a ruthenium-based Grubbs catalyst, to facilitate the intramolecular cyclization of a diene precursor.[8]

Mechanistic Rationale

The Grubbs catalyst initiates the reaction by forming a metallacyclobutane intermediate with one of the terminal alkenes of the diene substrate. A subsequent series of cycloaddition and cycloreversion steps, with the release of a small volatile alkene like ethylene, drives the reaction towards the formation of the thermodynamically more stable cyclic product. The choice of the Grubbs catalyst (first, second, or third generation) can influence the reaction efficiency and functional group tolerance.[7]

Diene_Precursor Acyclic Diene Precursor Metallacyclobutane Metallacyclobutane Intermediate Diene_Precursor->Metallacyclobutane Grubbs_Catalyst Grubbs Catalyst Grubbs_Catalyst->Metallacyclobutane Product Unsaturated 6-Azaspiro[2.5]octane Derivative Metallacyclobutane->Product Cycloreversion Ethylene Ethylene (byproduct) Metallacyclobutane->Ethylene

Ring-Closing Metathesis (RCM) Workflow
Detailed Protocol: Synthesis of a 5-Azaspiro[2.5]octane Derivative via RCM

This protocol is adapted from a diversity-oriented synthesis approach to azaspirocycles.[1][9]

Materials:

  • ω-Unsaturated dicyclopropylmethylamine precursor (1.0 equiv)

  • Grubbs' Second Generation Catalyst (0.05 equiv)

  • Anhydrous and degassed solvent (e.g., Dichloromethane, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the ω-unsaturated dicyclopropylmethylamine precursor (1.0 equiv) in anhydrous and degassed CH2Cl2 under an inert atmosphere.

  • Add Grubbs' Second Generation Catalyst (0.05 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired 5-azaspiro[2.5]octane derivative.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a convergent and often highly efficient means of constructing the 6-azaspiro[2.5]octane scaffold. These methods typically involve the formation of a key bond to close the piperidine ring of a precursor that already contains the cyclopropane moiety.

Intramolecular Michael Addition

The intramolecular Michael addition, or aza-Michael reaction, involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.[10][11] This approach is particularly useful for constructing the piperidine ring of the 6-azaspiro[2.5]octane system.

The reaction is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity, or by an acid, which activates the α,β-unsaturated system towards nucleophilic attack. The stereochemical outcome of the cyclization can often be controlled by the substrate geometry and the reaction conditions.

Precursor Acyclic Precursor with Amine and Michael Acceptor Enolate_Intermediate Enolate Intermediate Precursor->Enolate_Intermediate 1,4-Addition Base_or_Acid Base or Acid Catalyst Base_or_Acid->Enolate_Intermediate Product Functionalized 6-Azaspiro[2.5]octane Derivative Enolate_Intermediate->Product Protonation

Intramolecular Michael Addition Workflow
Detailed Protocol: Synthesis of a Spirocyclic Piperidine via Intramolecular Michael Addition

This protocol is based on the general principles of intramolecular aza-Michael reactions.[12]

Materials:

  • Acyclic amino-α,β-unsaturated ester precursor (1.0 equiv)

  • Base (e.g., Sodium ethoxide, NaOEt) (catalytic amount)

  • Anhydrous solvent (e.g., Ethanol, EtOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the acyclic amino-α,β-unsaturated ester precursor (1.0 equiv) in anhydrous ethanol under an inert atmosphere.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 6-azaspiro[2.5]octane derivative.

Reductive Amination

Intramolecular reductive amination offers another efficient route to the 6-azaspiro[2.5]octane core. This strategy typically involves the cyclization of an amino-ketone or amino-aldehyde precursor, where the imine or enamine intermediate formed in situ is subsequently reduced to the corresponding amine.

Detailed Protocol: Synthesis of 4-Oxa-7-azaspiro[2.5]octane

This multi-step synthesis culminates in a reduction step to form the final spirocyclic product.[13]

Materials:

  • Intermediate lactam (1.0 equiv)

  • Reducing agent (e.g., Lithium aluminum hydride, LiAlH4) (1.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of LiAlH4 (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the intermediate lactam (1.0 equiv) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water again.

  • Stir the resulting mixture for 15 minutes, then filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 4-oxa-7-azaspiro[2.5]octane.

Comparative Analysis of Synthetic Routes

Synthetic StrategyAdvantagesDisadvantagesKey ReagentsTypical YieldsStereocontrol
Kulinkovich-de Meijere Robust and reliable for cyclopropane formation. Good functional group tolerance.[5][6]Often requires stoichiometric amounts of titanium reagents. Can be sensitive to steric hindrance.[5]Grignard reagents, Titanium(IV) alkoxidesGood to excellentDiastereoselectivity can be high depending on the substrate.
Ring-Closing Metathesis High functional group tolerance. Mild reaction conditions. Access to unsaturated spirocycles.[1][7]Requires synthesis of diene precursors. Catalyst can be expensive and sensitive to impurities.Grubbs' catalystsGood to excellentGenerally does not create the spirocyclic stereocenter.
Intramolecular Michael Add. Convergent approach. Can be highly stereoselective.[10][11]Substrate synthesis can be multi-step. Potential for side reactions.Bases (e.g., NaOEt, DBU), AcidsModerate to goodCan be highly diastereoselective.
Intramolecular Reductive Amination Utilizes readily available starting materials. Can be a high-yielding final step.Requires a multi-step synthesis of the precursor.Reducing agents (e.g., LiAlH4, NaBH3CN)Good to excellentDependent on the stereochemistry of the precursor.

Conclusion

The synthesis of functionalized 6-azaspiro[2.5]octane derivatives is a dynamic and evolving field, driven by the increasing importance of this scaffold in medicinal chemistry. The synthetic strategies outlined in this guide—titanium-mediated cyclopropanation, ring-closing metathesis, and intramolecular cyclizations—each offer distinct advantages and can be tailored to specific synthetic targets. A thorough understanding of the mechanistic principles and experimental nuances of these methods is paramount for the successful design and execution of synthetic routes to this valuable class of compounds. As the demand for novel, three-dimensional drug candidates continues to grow, the development of even more efficient and stereoselective methods for the synthesis of 6-azaspiro[2.5]octane derivatives will undoubtedly remain a key area of research.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Li, W., et al. (2018). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry, 16(43), 8292-8299. [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • Szymoniak, J., & Lejczak, B. (2009). Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry, 7(12), 2465-2473. [Link]

  • de Meijere, A., et al. (2004). Titanium-Mediated Syntheses of Cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055. [Link]

  • Johnson, J. B., & Batey, R. A. (2009). Ti-Catalyzed and -Mediated Oxidative Amination Reactions. Accounts of Chemical Research, 42(9), 1335-1347. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. [Link]

  • Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Supporting Information for Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17). [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Grubbs, R. H., & Chang, S. (1998). Recent advances in olefin metathesis and its application in organic synthesis. Tetrahedron, 54(18), 4413-4450.
  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834.
  • Padwa, A., et al. (2009). Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. The Journal of Organic Chemistry, 74(15), 5465-5473. [Link]

  • Vinogradov, M. G., Turova, O. V., & Zlotin, S. G. (2019). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry, 17(15), 3673-3693. [Link]

  • Petasis, N. A., & Bzowej, E. I. (1990). Titanium-mediated carbonyl olefinations. 1. Methylenations of carbonyl compounds with dimethyltitanocene. Journal of the American Chemical Society, 112(17), 6392-6394. [Link]

  • Science of Synthesis. (2006). Product Class 10: Organometallic Complexes of Titanium. Thieme. [Link]

  • Wang, Y., et al. (2020). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 25(15), 3453. [Link]

  • Mitra, A. K., & Banerjee, S. (2003). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 115(5-6), 323-328. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 68. [Link]

  • Pitre, S. P., et al. (2019). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 21(16), 6299-6303. [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(27), 4896-4911. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • ResearchGate. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Google Patents. (2020). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • International Journal of Renewable Energy Development. (2021). Download. [Link]

  • MDPI. (2021). A Comparative Study of Aromatization Catalysts: The Advantage of Hybrid Oxy/Carbides and Platinum-Catalysts Based on Carbon Gels. Catalysts, 11(2), 253. [Link]

  • ResearchGate. (2015). Michael Addition Reactions of Activated Methyl and Methylene Compounds to ,-unsaturated Ketones and Nitriles. [Link]

  • Semantic Scholar. (2002). Analogs of M4 selective synthetic muscarinic receptor antagonists: Synthesis, binding and pharmacokinetic properties. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Sennari, G., & Sarpong, R. (2023). General Synthetic Approach to Diverse Taxane Cores. Journal of the American Chemical Society, 145(21), 11245-11257. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-173. [Link]

  • Majumdar, K. C., & Chattopadhyay, S. K. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link]

  • Stará, I. G., et al. (2023). Synthesis of Cationic[14],[15], and[16]Azahelicenes with Extended π-Conjugated Systems. Molecules, 28(10), 4239. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]

  • Radboud Repository. (2012). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. [Link]

  • Douthit, M. K., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1365-1378. [Link]

  • Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron, 59(17), 2953-2989. [Link]

  • MIT DSpace. (2017). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 15, 687-696. [Link]

  • The Grubbs Group. (n.d.). Research. [Link]

  • The Sarpong Group. (n.d.). Publications. [Link]

  • Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. [Link]

Sources

Method

click chemistry applications of terminal alkynes like 1-Ethynyl-6-azaspiro[2.5]octane

Application Note: Click Chemistry Applications of 1-Ethynyl-6-azaspiro[2.5]octane Executive Summary This guide details the application of 1-Ethynyl-6-azaspiro[2.5]octane as a high-value "heterobifunctional" building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Click Chemistry Applications of 1-Ethynyl-6-azaspiro[2.5]octane

Executive Summary

This guide details the application of 1-Ethynyl-6-azaspiro[2.5]octane as a high-value "heterobifunctional" building block in medicinal chemistry.[1] Unlike traditional flat aromatic linkers, this spirocyclic scaffold offers a high fraction of sp3-hybridized carbons (


), enabling the "Escape from Flatland" strategy to improve solubility and metabolic stability in drug candidates.[2]

This protocol focuses on utilizing the terminal alkyne moiety for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the secondary amine for core attachment, facilitating the synthesis of Fragment-Based Drug Discovery (FBDD) libraries, PROTAC linkers, and DNA-Encoded Libraries (DEL).[1]

Chemical Profile & Strategic Value

The Molecule: 1-Ethynyl-6-azaspiro[2.5]octane

This molecule features two distinct orthogonal handles separated by a rigid spiro-carbon center.[1]

FeatureChemical MoietyFunctionality
Head Secondary Amine (

)
Nucleophilic handle for acylation, alkylation, or Buchwald-Hartwig coupling to a drug core.[1]
Core Spiro[2.5]octaneRigid,

-rich spacer.[1] Increases 3D complexity and metabolic stability compared to piperazine or phenyl rings.[1]
Tail Terminal Alkyne (

)
Bioorthogonal "Click" handle for reaction with azides via CuAAC.
"Escape from Flatland" (The Advantage)

Traditional drug discovery relies heavily on flat aromatic rings, which often suffer from poor solubility and non-specific binding. As established by Lovering et al., increasing the


 (fraction of 

carbons) correlates with improved clinical success.[3][4]
  • Geometric Constraint: The cyclopropane ring (containing the alkyne) is fused to the piperidine-like ring (containing the amine) at a single carbon (C3), creating a perpendicular orientation. This forces the attached groups into specific vectors, reducing conformational entropy penalty upon binding.

Mechanism of Action: Modular Assembly

The workflow typically involves a two-stage assembly:[1]

  • Functionalization: The amine is coupled to a "Warhead" (drug pharmacophore).

  • Click Reaction: The alkyne is clicked to an "Anchor" (e.g., E3 ligase ligand, DNA tag, or fluorophore).

Visualization: The Spiro-Click Assembly Pathway

SpiroAssembly DrugCore Drug Core (Electrophile) Intermediate Intermediate: Drug-Spiro-Alkyne DrugCore->Intermediate Amide Coupling or SNAr SpiroScaffold 1-Ethynyl-6-azaspiro [2.5]octane SpiroScaffold->Intermediate FinalProduct Final Conjugate (1,2,3-Triazole) Intermediate->FinalProduct CuAAC Click (CuSO4/THPTA) AzideTag Azide Partner (R-N3) AzideTag->FinalProduct

Figure 1: Modular assembly workflow. The spiro-scaffold acts as a rigid linker, connecting a drug core to a functional tag via sequential amine coupling and click chemistry.[1]

Experimental Protocols

Protocol A: Preparation of the Alkyne-Functionalized Precursor

Objective: Attach the spiro-scaffold to a carboxylic acid-containing drug core via the secondary amine.[1]

Reagents:

  • Drug Core (Carboxylic Acid, 1.0 eq)

  • 1-Ethynyl-6-azaspiro[2.5]octane (1.1 eq)[1]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve the Drug Core (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Add 1-Ethynyl-6-azaspiro[2.5]octane (1.1 eq).[1]

  • Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the [M+H]+ peak corresponding to the amide.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Note: The terminal alkyne is stable under standard amide coupling conditions.

Protocol B: CuAAC Click Reaction (The "Click")

Objective: React the Alkyne-Spiro-Drug intermediate with an Azide tag.[1]

Critical Insight: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand.[1][5][6] Unlike the older TBTA ligand, THPTA is water-soluble and effectively protects biomolecules (if present) from oxidative damage by reactive oxygen species generated during the copper cycle.[1]

Reagents Table:

ComponentStock Conc.Final Conc.EquivalentsRole
Alkyne Intermediate 10 mM (DMSO)1 mM1.0Substrate
Azide Partner 10 mM (DMSO)1.2 mM1.2Reactant
CuSO4 20 mM (

)
1 mM1.0Catalyst Source
THPTA Ligand 50 mM (

)
5 mM5.0Cu(I) Stabilizer
Sodium Ascorbate 100 mM (

)
10 mM10.0Reducing Agent
Buffer ---Solvent (PBS or DMSO/H2O)

Step-by-Step Procedure:

  • Catalyst Premix (Crucial Step):

    • In a separate small tube, mix the CuSO4 stock and THPTA stock.

    • Why? Pre-complexing Copper with the ligand ensures that when Cu(I) is generated, it is immediately stabilized, preventing precipitation or oxidation.

    • Incubate for 5 minutes. The solution should remain clear blue.

  • Reaction Assembly:

    • In the reaction vessel, combine:

      • Solvent (e.g., 1:1 DMSO:PBS or tBuOH:Water).

      • Alkyne Intermediate (Protocol A product).[1]

      • Azide Partner.[1]

    • Add the CuSO4/THPTA Premix .

  • Initiation:

    • Add Sodium Ascorbate last.[1]

    • Observation: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).

  • Incubation:

    • Stir or shake at RT for 1–2 hours.

    • QC: Monitor by LC-MS.[1] The triazole product usually elutes earlier than the lipophilic starting materials in reverse-phase HPLC due to the polarity of the triazole.[1]

  • Purification:

    • For small molecules: Dilute with water, extract with EtOAc.[1]

    • For biologicals/DEL: Use size-exclusion spin columns or HPLC purification directly.[1]

Applications in Drug Discovery

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker between the protein of interest (POI) ligand and the E3 ligase ligand.

  • Challenge: Long alkyl chains (PEG) are floppy, leading to poor cell permeability.

  • Solution: Using 1-Ethynyl-6-azaspiro[2.5]octane introduces rigidity.[1] The spiro-scaffold restricts the conformational space, potentially improving the ternary complex stability (POI-PROTAC-E3).[1]

  • Method: "Click" the spiro-alkyne onto an azide-functionalized E3 ligand (e.g., Thalidomide-azide), then couple the amine end to the POI ligand.[1]

DNA-Encoded Libraries (DEL)
  • Usage: The terminal alkyne is compatible with on-DNA chemistry.[1]

  • Protocol: The spiro-amine is acylated with a library of carboxylic acids.[1] The alkyne remains free.[1] A DNA headpiece containing an azide is then "clicked" to the alkyne, encoding the compound.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation of Copper Insufficient LigandEnsure THPTA:Cu ratio is at least 5:1.
Low Yield Oxygen InhibitionDegas solvents (sparge with

) or increase Ascorbate to 20 eq.[1]
By-products Oxidative coupling (Glaser)Strictly exclude oxygen; ensure Ascorbate is fresh.[1]
Incomplete Amide Coupling Steric HindranceThe secondary amine at pos. 6 is moderately hindered. Use HATU/HOAt at

.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][4] Journal of Medicinal Chemistry. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1] Angewandte Chemie. Link

  • Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[3] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

Application Note: Multi-Gram Synthesis of 2-Azaspiro[3.4]octane Analogs for Drug Screening

Executive Summary & Strategic Rationale The incorporation of spirocyclic motifs, particularly azaspiro[3.4]octanes , has become a cornerstone strategy in modern medicinal chemistry. These scaffolds serve as bioisosteres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of spirocyclic motifs, particularly azaspiro[3.4]octanes , has become a cornerstone strategy in modern medicinal chemistry. These scaffolds serve as bioisosteres for morpholines and piperidines, offering increased


 character (Fsp3), reduced lipophilicity, and rigidified vector orientation without the metabolic liabilities often associated with aromatic rings.

However, the high strain energy of the azetidine ring (approx. 26 kcal/mol) makes the synthesis of 2-azaspiro[3.4]octane challenging to scale beyond milligram quantities. Traditional routes relying on photochemical [2+2] cycloadditions often suffer from poor batch scalability.

This guide details a field-proven, multi-gram protocol based on a "Cyclopentane-First" strategy. By constructing the stable 5-membered ring first and utilizing thermodynamic control to close the strained 4-membered ring via a bis-electrophile intermediate, we achieve high throughput with standard laboratory equipment.

Key Advantages of This Protocol:
  • Scalability: Validated for 10–50g batches.

  • Cost-Efficiency: Utilizes commodity starting materials (Diethyl malonate, 1,4-dibromobutane).

  • Divergency: The intermediate diol allows for the synthesis of both 2-oxa- and 2-azaspiro[3.4]octane analogs.

Synthetic Workflow Visualization

The following diagram outlines the critical path for the synthesis of


-benzyl-2-azaspiro[3.4]octane.

G start Diethyl Malonate + 1,4-Dibromobutane inter1 Diethyl 1,1-cyclopentane dicarboxylate start->inter1 Alkylation (NaOEt/EtOH) inter2 1,1-Cyclopentane dimethanol (Diol) inter1->inter2 Reduction (LiAlH4, THF) inter3 Bis-Mesylate Intermediate inter2->inter3 Activation (MsCl, Et3N) product N-Benzyl-2-azaspiro [3.4]octane inter3->product Cyclization (BnNH2, reflux) final 2-Azaspiro[3.4]octane (Free Amine) product->final Deprotection (H2, Pd/C)

Figure 1: Step-wise synthetic logic for the construction of the 2-azaspiro[3.4]octane core. The critical ring-closing step is highlighted in red.

Detailed Experimental Protocols

Phase 1: Construction of the Spiro-Core Precursor

Objective: Synthesis of Diethyl 1,1-cyclopentanedicarboxylate. Scale: 50g Input

Mechanistic Insight: This step utilizes a double nucleophilic substitution. The choice of sodium ethoxide (NaOEt) in ethanol is critical; it matches the ester leaving group to prevent transesterification byproducts. The reaction is exothermic; temperature control is vital to prevent polymerization of the alkyl halide.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,4-Dibromobutane (1.1 equiv)

  • Sodium ethoxide (2.2 equiv, prepared in situ or 21% wt solution)

  • Ethanol (anhydrous)

Protocol:

  • Setup: Flame-dry a 1L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with

    
    .
    
  • Base Preparation: Add absolute ethanol (400 mL) followed by slow addition of sodium metal (2.2 equiv) to generate NaOEt in situ. Caution: Hydrogen gas evolution.

  • Alkylation: Once the sodium is dissolved, add diethyl malonate dropwise at room temperature. Stir for 30 minutes to form the sodiomalonate enolate.

  • Cyclization: Add 1,4-dibromobutane dropwise over 45 minutes. The solution will become cloudy (NaBr precipitation).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup: Cool to RT. Concentrate ethanol under reduced pressure. Resuspend residue in

    
     (300 mL) and water (200 mL). Separate layers. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation (approx.

    
     at 15 mmHg) yields the pure diester as a colorless oil.
    

Data Validation:

Parameter Acceptance Criteria
Yield > 75%
Appearance Clear, colorless oil

| 1H NMR |


 4.19 (q, 4H), 2.15 (m, 4H), 1.65 (m, 4H), 1.25 (t, 6H) |[1]
Phase 2: Reductive Functionalization

Objective: Synthesis of 1,1-Cyclopentanedimethanol (The Diol).

Mechanistic Insight: Lithium Aluminum Hydride (LAH) is required to fully reduce the gem-diester to the gem-diol. The steric bulk of the spiro-center requires vigorous stirring and excess hydride to ensure complete reduction.

Protocol:

  • Setup: 2L 3-neck RBF,

    
     atmosphere, ice bath.
    
  • Addition: Suspend

    
     (2.5 equiv) in anhydrous THF (500 mL). Cool to 
    
    
    
    .
  • Reaction: Add the diester from Phase 1 (dissolved in minimal THF) dropwise to maintain internal temp

    
    .
    
  • Completion: Warm to RT and reflux for 2 hours.

  • Fieser Quench: Cool to

    
    . Carefully add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    = grams of LAH used.
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the crude diol. The product is usually pure enough for the next step; if not, recrystallize from benzene/hexane (though rarely needed).

Phase 3: Ring Closure (The Critical Step)

Objective: Synthesis of


-Benzyl-2-azaspiro[3.4]octane via Bis-Mesylate.

Mechanistic Insight: Direct cyclization of the diol is impossible. We convert the hydroxyls to mesylates (excellent leaving groups). The subsequent reaction with benzylamine involves an intermolecular


 followed by a rapid intramolecular 

to close the strained 4-membered ring. High dilution is not strictly necessary here due to the Thorpe-Ingold effect provided by the cyclopentane ring, which pre-organizes the leaving groups for cyclization.

Reagents:

  • 1,1-Cyclopentanedimethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (2.5 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Benzylamine (

    
    ) (3.0 equiv)
    

Protocol:

  • Activation: Dissolve the diol in DCM (

    
    ). Add 
    
    
    
    and cool to
    
    
    . Add MsCl dropwise. Stir 1h.
  • Workup (Activation): Wash with cold 1N HCl, sat.

    
    , and brine. Dry and concentrate to give the bis-mesylate (white solid). Do not store for long periods.
    
  • Cyclization: Dissolve the bis-mesylate in neat Benzylamine (or concentrated solution in dioxane).

  • Heating: Heat to

    
     for 12–16 hours.
    
  • Purification: Cool. Dilute with EtOAc. Wash extensively with water (to remove excess benzylamine).

  • Isolation: The tertiary amine product can be purified via acid-base extraction (Extract into 1N HCl, wash organic layer, basify aqueous layer with NaOH, extract back into DCM) or column chromatography (DCM/MeOH 95:5).

Data Validation:

Parameter Acceptance Criteria
Yield 60–75% (over 2 steps)

| Key NMR Feature | Disappearance of mesylate methyl peak (


 3.0); Appearance of azetidine 

(

~3.2) | | Mass Spec | [M+H]+ matches calc. for

|

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cyclization:

    • Symptom:[1][2][3][4] Presence of mono-alkylated intermediate in LCMS.

    • Fix: Increase temperature to

      
       or use a sealed tube. Ensure Benzylamine is in large excess (acting as both nucleophile and proton scavenger).
      
  • Low Yield in Step 1 (Diester):

    • Symptom:[1][2][3][4] Oligomer formation.

    • Fix: Ensure 1,4-dibromobutane is free of HBr traces. Add the dibromide slowly to the enolate.

  • Purification Difficulties:

    • Tip: The final spiro-amine is basic. Pre-treat silica gel with 1%

      
       in hexane before loading the column to prevent streaking.
      

References

  • Ramadas, B., et al. (2019). "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17(6), 1331-1335.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Organic Letters, 12(9), 1944–1947.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Rice, L. M., & Grogan, C. H. (1953). "Spiranes. I. Azaspiranes." Journal of Organic Chemistry, 18(9), 1105–1108.

Sources

Method

Application Notes and Protocols for the Development of Novel Spirocyclic Scaffolds for Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of high-quality lead compounds. A key determinant of success in FBDD is the chemical diversity and quality of the fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of high-quality lead compounds. A key determinant of success in FBDD is the chemical diversity and quality of the fragment library. This guide details the rationale, design, synthesis, and application of novel spirocyclic scaffolds in FBDD. Spirocycles, with their inherent three-dimensionality, offer a compelling strategy to explore novel chemical space and improve the physicochemical properties of hit compounds.[1] This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the integration of spirocyclic chemistry with modern fragment-based screening and drug design workflows.

Introduction: The Spirocyclic Advantage in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach to identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) for weak but specific binding to a biological target.[2] The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[3] While traditional fragment libraries have been dominated by flat, sp²-rich aromatic compounds, there is a growing appreciation for the value of three-dimensional (3D) scaffolds.[1]

Spirocycles, polycyclic organic compounds in which two rings are connected by a single common atom, offer a unique and advantageous topology for fragment design.[1] Their inherent 3D nature allows for the presentation of substituents in well-defined vectors, enabling a more comprehensive exploration of the target's binding pocket. This can lead to improved potency and selectivity of the final drug candidate. Furthermore, the incorporation of spirocyclic motifs has been shown to enhance physicochemical properties such as solubility and metabolic stability.

This guide will provide a detailed exploration of the development and application of spirocyclic fragment libraries, from initial design and synthesis to screening and hit-to-lead optimization.

Designing a Spirocyclic Fragment Library: Principles and Computational Approaches

The design of a high-quality fragment library is a critical first step. For spirocyclic fragments, the goal is to create a diverse collection of scaffolds that adhere to the "Rule of Three" (Ro3) while maximizing 3D shape diversity.[2]

Key Design Principles:

  • Rule of Three (Ro3) Compliance: Fragments should generally possess a molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors.[2]

  • 3D Shape Diversity: The library should encompass a wide range of molecular shapes. Computational tools can be used to assess shape diversity using metrics like the Principal Moments of Inertia (PMI).[1][4]

  • Synthetic Tractability: The designed scaffolds should be synthetically accessible to allow for rapid follow-up chemistry and the generation of analogues for structure-activity relationship (SAR) studies.

  • Functional Group Diversity: The library should contain a variety of functional groups to probe different interactions within the binding site.

  • Poised for Elaboration: Fragments should possess synthetic handles or "exit vectors" that allow for straightforward chemical modification during the hit-to-lead optimization phase.

Computational Workflow for Library Design:

A robust computational workflow can streamline the design process. This typically involves:

  • Virtual Scaffold Generation: Generation of a large virtual library of spirocyclic scaffolds.

  • Property Filtering: Filtering the virtual library based on Ro3 parameters and other physicochemical properties.

  • Shape and Diversity Analysis: Clustering the filtered library based on 3D shape and chemical fingerprints to select a diverse subset.

  • Synthetic Accessibility Scoring: Prioritizing scaffolds that are synthetically feasible.

Diagram: Computational Design Workflow for a Spirocyclic Fragment Library

FBDD_Workflow cluster_design Library Design virtual_scaffolds Virtual Spirocyclic Scaffold Generation ro3_filtering Ro3 & Physicochemical Property Filtering virtual_scaffolds->ro3_filtering diversity_analysis 3D Shape & Chemical Diversity Analysis ro3_filtering->diversity_analysis synthetic_scoring Synthetic Accessibility Scoring diversity_analysis->synthetic_scoring final_library Final Spirocyclic Fragment Library synthetic_scoring->final_library

Caption: A computational workflow for designing a diverse and high-quality spirocyclic fragment library.

Synthesis of Spirocyclic Scaffolds: Protocols and Methodologies

The synthesis of spirocycles can be challenging due to the formation of a quaternary carbon center. However, several robust synthetic strategies can be employed for the construction of diverse spirocyclic fragments.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the rapid construction of cyclic and spirocyclic systems.[5][6] The [3+2] cycloaddition of 1,3-dipoles with dipolarophiles is a particularly versatile method for generating five-membered heterocyclic spirocycles.

Protocol: [3+2] Cycloaddition for Spirooxindole Synthesis

This protocol describes the synthesis of a spirooxindole scaffold, a privileged structure in medicinal chemistry.

  • Preparation of the Methyleneindolinone (Dipolarophile):

    • To a solution of isatin (1.0 eq) in a suitable solvent (e.g., ethanol), add an active methylene compound (e.g., malononitrile, 1.1 eq) and a catalytic amount of a base (e.g., piperidine).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the precipitate and wash with cold ethanol to afford the desired methyleneindolinone.

  • In situ Generation of the 1,3-Dipole (Azomethine Ylide):

    • In a separate flask, dissolve sarcosine (1.2 eq) and a paraformaldehyde (1.5 eq) in a suitable solvent (e.g., toluene).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Cycloaddition Reaction:

    • To the refluxing solution of the in situ generated azomethine ylide, add the methyleneindolinone (1.0 eq) portion-wise over 30 minutes.

    • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired spirooxindole.

Intramolecular Cyclization Reactions

Intramolecular reactions, such as aldol or Michael additions, can be employed to construct the second ring of a spirocycle.

Protocol: Intramolecular Aldol Reaction for Spiroketal Synthesis

This protocol outlines a general procedure for the synthesis of a spiroketal, another important scaffold in natural product and medicinal chemistry.

  • Synthesis of the Acyclic Precursor:

    • Synthesize a linear precursor containing a ketone and a hydroxyl group separated by a suitable linker. This can be achieved through various standard organic transformations.

  • Acid-Catalyzed Spirocyclization:

    • Dissolve the acyclic precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Add a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid or trimethylsilyl trifluoromethanesulfonate).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the spiroketal.

Quality Control of the Spirocyclic Fragment Library

Ensuring the quality of the fragment library is paramount for the success of a screening campaign.[7][8] Each fragment should be subjected to rigorous quality control (QC) to assess its identity, purity, and solubility.

QC Protocol:

  • Identity and Purity Assessment:

    • LC-MS: Confirm the molecular weight and assess the purity of each fragment. A purity of >95% is generally required.

    • ¹H NMR: Confirm the chemical structure and assess for the presence of any impurities.

  • Solubility Determination:

    • NMR-based Solubility Assay: Prepare a series of dilutions of the fragment in the screening buffer and acquire ¹H NMR spectra. The concentration at which the compound precipitates is determined. A minimum solubility of 200 µM in the screening buffer is desirable.

Table: Recommended Quality Control Parameters for a Spirocyclic Fragment Library

ParameterMethodAcceptance Criteria
Identity LC-MS, ¹H NMRConsistent with expected structure
Purity LC-MS, ¹H NMR> 95%
Solubility NMR-based assay≥ 200 µM in screening buffer
Aggregation Dynamic Light Scattering (DLS)Monodisperse

Biophysical Screening of Spirocyclic Fragments

Due to their low binding affinities, fragment screening requires sensitive biophysical techniques. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[2][9]

NMR-Based Screening

NMR is a powerful technique for detecting weak protein-ligand interactions in solution.[10] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening.

Protocol: STD-NMR for Fragment Screening

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the spirocyclic fragment (or a mixture of fragments) in a deuterated solvent (e.g., DMSO-d₆).

    • Add the fragment stock solution to the protein solution to a final fragment concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum.

    • Acquire an STD-NMR spectrum with selective saturation of the protein resonances (on-resonance irradiation).

    • Acquire a control STD-NMR spectrum with irradiation at a frequency far from any protein or ligand signals (off-resonance irradiation).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum indicate that the fragment binds to the protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in close proximity to the protein surface.

Diagram: Principle of Saturation Transfer Difference (STD) NMR

STD_NMR cluster_ligand Ligand Protein Protein Ligand_bound Bound Ligand Protein->Ligand_bound Saturation Transfer Ligand_free Free Ligand Ligand_bound->Ligand_free Exchange RF_pulse Selective RF Pulse (On-Resonance) RF_pulse->Protein Saturation_transfer Saturation Transfer (NOE) Exchange Exchange

Caption: Schematic representation of the STD-NMR experiment for detecting ligand binding.

Surface Plasmon Resonance (SPR)-Based Screening

SPR is a label-free, real-time technique that can detect and quantify biomolecular interactions.[11][12] It is highly sensitive and requires relatively small amounts of protein.

Protocol: SPR for Fragment Screening

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

    • A reference surface should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare solutions of the spirocyclic fragments in a running buffer containing a low percentage of DMSO (e.g., 1-5%).

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding response.

    • Fragments that show a significant and concentration-dependent binding response are considered hits.

    • The steady-state binding responses can be used to estimate the dissociation constant (K_D).

Data Analysis Considerations:

  • Hit Threshold: A response threshold is typically set to identify initial hits.[13]

  • Dose-Response Confirmation: Hits should be confirmed by generating a dose-response curve to determine the K_D.

  • Ligand Efficiency (LE): LE is a useful metric for ranking fragment hits (LE = -ΔG / N_heavy_atoms).[14][15][16]

X-ray Crystallography for Hit Validation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.[17][18] This is invaluable for guiding the subsequent hit-to-lead optimization process.

Workflow: X-ray Crystallography for Fragment Hit Validation

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein.

  • Crystal Soaking or Co-crystallization:

    • Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment hit.

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Binding Mode Analysis: Analyze the electron density maps to confirm the binding of the fragment and to characterize its interactions with the protein.

Hit-to-Lead Optimization: From Spirocyclic Fragment to Potent Lead

Once a spirocyclic fragment hit has been identified and validated, the next step is to optimize its affinity and drug-like properties. The three-dimensional nature of spirocyclic scaffolds provides well-defined vectors for chemical elaboration.[19]

Optimization Strategies:

  • Fragment Growing: This involves the stepwise addition of chemical moieties to the fragment scaffold to make additional interactions with the protein. Structure-based design, guided by the X-ray crystal structure of the protein-fragment complex, is crucial for this process.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule.[20]

  • Fragment Merging: If two fragments bind in an overlapping fashion, their key features can be combined into a single, novel scaffold.

Computational Approaches in Hit-to-Lead Optimization:

  • Molecular Docking: To predict the binding mode of elaborated analogues.[21]

  • Free Energy Calculations: To more accurately predict the binding affinity of designed compounds.

  • In Silico ADMET Prediction: To guide the optimization of pharmacokinetic properties.[22]

Diagram: Hit-to-Lead Optimization Strategies

Hit_to_Lead cluster_optimization Hit-to-Lead Optimization fragment_hit Validated Spirocyclic Fragment Hit growing Fragment Growing fragment_hit->growing linking Fragment Linking fragment_hit->linking merging Fragment Merging fragment_hit->merging lead_compound Potent Lead Compound growing->lead_compound linking->lead_compound merging->lead_compound

Caption: Common strategies for optimizing a fragment hit into a potent lead compound.

Case Study: Revumenib, a Spirocyclic Menin-MLL Inhibitor

A compelling example of the successful application of a spirocyclic scaffold in drug discovery is the development of revumenib, a potent and selective inhibitor of the menin-MLL interaction for the treatment of acute leukemia.[23] The menin-MLL interaction is a critical driver of leukemogenesis in certain subtypes of acute leukemia.[24][25]

The discovery of revumenib began with a high-throughput screen that identified a piperidine-containing hit. Through a structure-guided optimization campaign, the piperidine was replaced with a spirocyclic piperidine scaffold. This modification was crucial for several reasons:

  • Optimal Vector Projection: The spirocyclic core oriented the key pharmacophoric elements in a more favorable geometry for binding to the menin protein.

  • Improved Physicochemical Properties: The spirocyclic analogue exhibited improved solubility and metabolic stability compared to earlier, flatter compounds.

  • Enhanced Potency: The optimized spirocyclic compound, revumenib, demonstrated sub-micromolar inhibitory activity against the menin-MLL interaction.

The development of revumenib highlights the power of incorporating 3D-rich spirocyclic scaffolds to address challenging drug targets and to generate clinical candidates with desirable drug-like properties.

Conclusion

The integration of novel spirocyclic scaffolds into fragment-based drug discovery presents a significant opportunity to explore new chemical space and to develop innovative therapeutics. The inherent three-dimensionality of spirocycles can lead to improved binding affinity, selectivity, and physicochemical properties. This guide has provided a comprehensive overview of the key considerations and protocols for the design, synthesis, screening, and optimization of spirocyclic fragment libraries. By embracing these strategies, researchers can enhance the probability of success in their drug discovery endeavors.

References

  • Fragment library design. (n.d.). Stanford Medicine. Retrieved February 14, 2026, from [Link]

  • Astex Pharmaceuticals, et al. (2025, September 10). Fragment-based drug discovery: A graphical review. bioRxiv. [Link]

  • Kümmerer, K., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 437-447. [Link]

  • Saeed, R., Sakla, A. P., & Shankaraiah, N. (2021). An update on the progress of cycloaddition reactions of 3-methyleneindolinones in the past decade: versatile approaches to spirooxindoles. Organic & Biomolecular Chemistry, 19(35), 7768-7791. [Link]

  • de Witte, W. (2021). Navigating 3D Chemical Space: The Design, Synthesis and Exploration of 3D Fragment Libraries. VU Research Portal. [Link]

  • Hennig, M., et al. (n.d.). Validating Hits Through NMR as an Orthogonal Biophysical Method. Bruker. Retrieved February 14, 2026, from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. [Link]

  • Gissot, A., et al. (2011). Menin-MLL1 interaction small molecule inhibitors: a potential therapeutic strategy for leukemia and cancers. Expert Opinion on Therapeutic Targets, 15(4), 435-449. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved February 14, 2026, from [Link]

  • Liu, N. A., & Paquette, L. A. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9931-9950. [Link]

  • Kümmerer, K., et al. (2020, July 3). (PDF) NMR quality control of fragment libraries for screening. ResearchGate. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved February 14, 2026, from [Link]

  • Angulo, J., & Nieto, P. M. (2011). NMR screening and hit validation in fragment based drug discovery. Current Medicinal Chemistry, 18(3), 384-396. [Link]

  • ResearchGate. (n.d.). 52789 PDFs | Review articles in CYCLOADDITION REACTION. Retrieved February 14, 2026, from [Link]

  • Issa, G. C., et al. (2026, February 15). Menin Inhibition in Acute Myeloid MLL Rearranged Leukemias: A New Target for Precision Care. MDPI. [Link]

  • Maji, R., & Das, S. (2019). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 24(17), 3144. [Link]

  • Gomes, M. O. (2025, February 26). Computational Approaches in Drug Discovery: From Virtual Screening to Lead Optimization. Drug Des, 14, 292. [Link]

  • Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 7(3), e157-e162. [Link]

  • Hubbard, R. E. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 13-23. [Link]

  • Ciulli, A. (2013). NMR spectroscopy in fragment-based drug discovery. Future Medicinal Chemistry, 5(15), 1789-1804. [Link]

  • Gingell, H., & Ulaganathan, T. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Navratilova, I., & Hopkins, A. L. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Mission Bio. (2025, December 16). Development of Leukemia Menin Inhibitor Through the Decoding of KMT2A-Fusion using Single-Cell Multiomics. Retrieved February 14, 2026, from [Link]

  • de la Torre, A., et al. (2022, July 25). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael-Domino Michael/Aldol Reaction. The Journal of Organic Chemistry. [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Retrieved February 14, 2026, from [Link]

  • Minikel, E. V. (2016, January 13). NMR fragment screening. CureFFI.org. [Link]

  • Gîrdan, M. A., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. International Journal of Molecular Sciences, 23(19), 11335. [Link]

  • Approaches to Fragment-Based Drug Design. (n.d.). Retrieved February 14, 2026, from [Link]

  • EU-OPENSCREEN. (2024, February 12). Design, quality and validation of the EU-OPENSCREEN fragment library poised to a high-throughput screening collection. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved February 14, 2026, from [Link]

  • ZoBio. (n.d.). Fragment Screening and Compound Profiling. Retrieved February 14, 2026, from [Link]

  • Hopkins, A. L., et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121. [Link]

  • Ferreira, R. S., et al. (2020, February 17). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • ResearchGate. (2025, August 10). SPR-based Fragment Screening: Advantages and Applications. [Link]

  • Emma, P., & Kurshan, E. (2025, August 25). Opportunities and Challenges for 3D Systems and Their Design. arXiv.org. [Link]

  • RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. Retrieved February 14, 2026, from [Link]

  • Popplewell, J. (2013, October 8). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. [Link]

  • Soto-Feliciano, Y. M., et al. (2024, September 11). A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin-MLL Inhibition. Soto Feliciano Lab. [Link]

  • Erlanson, D. A. (2015, July 31). Ligand Efficiency Metrics: Why All the Fuss? Taylor & Francis Online. [Link]

  • Alnammi, M., et al. (2023, December 6). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. bioRxiv. [Link]

  • Taylor & Francis. (n.d.). Ligand efficiency - Knowledge and References. Retrieved February 14, 2026, from [Link]

  • El-Gazzar, M. G., et al. (2024, January 22). Computational fragment-based drug design of potential Glo-I inhibitors. Taylor & Francis Online. [Link]

  • Kaur, M., & Johnston, E. V. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Cierpicki, T., et al. (2011, March 31). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

Application

strain-promoted azide-alkyne cycloaddition (SPAAC) with 1-Ethynyl-6-azaspiro[2.5]octane derivatives

Topic: Click Chemistry with 1-Ethynyl-6-azaspiro[2.5]octane Derivatives Content Type: Detailed Application Note & Protocol Guide Executive Summary & Critical Mechanistic Distinction Status: High-Priority Technical Clarif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Click Chemistry with 1-Ethynyl-6-azaspiro[2.5]octane Derivatives Content Type: Detailed Application Note & Protocol Guide

Executive Summary & Critical Mechanistic Distinction

Status: High-Priority Technical Clarification Molecule of Interest: 1-Ethynyl-6-azaspiro[2.5]octane (and related derivatives like the hydrochloride salt or carboxylates).

Core Scientific Correction: While the request specified Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , it is critical to note that 1-Ethynyl-6-azaspiro[2.5]octane contains a terminal alkyne , not a strained internal alkyne (cyclooctyne).

  • Terminal Alkynes (like 1-ethynyl-...) require copper catalysis (CuAAC) to react with azides at physiological or ambient conditions. The strain present in the spiro[2.5]octane ring system (cyclopropane fused to piperidine) is structural but does not electronically activate the pendant alkyne sufficiently for copper-free reaction.

  • SPAAC Reagents (like DBCO, BCN) contain an internal triple bond within an 8-membered ring, where the bond angle deformation drives the reaction.

Scope of this Guide: To ensure experimental success, this application note provides:

  • The Standard Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1-Ethynyl-6-azaspiro[2.5]octane.

  • The "Bridge" Protocol: A synthetic strategy to convert 6-azaspiro[2.5]octane derivatives into true SPAAC reagents by coupling them with cyclooctyne linkers (e.g., DBCO-NHS).

Chemical Properties & Reactivity Profile[1][2]

The 6-azaspiro[2.5]octane scaffold is a valuable pharmacophore, often used as a rigid, metabolically stable surrogate for piperidine or morpholine. The 1-ethynyl group serves as a "click" handle for library synthesis or bioconjugation.

PropertySpecification
Compound Name 1-Ethynyl-6-azaspiro[2.5]octane
CAS Number (HCl salt) 1037834-62-0 (Generic Ref)
Functional Group Terminal Alkyne (C≡C-H)
Primary Reactivity CuAAC (Copper-Catalyzed Click)
Secondary Reactivity Secondary Amine (N-H) at position 6 (if unprotected)
Solubility DMSO, DMF, Methanol, Water (pH dependent)
Mechanism of Action (CuAAC vs. SPAAC)

The following diagram illustrates why copper is required for this specific molecule and how the reaction pathway differs from SPAAC.

ReactionMechanism Substrate 1-Ethynyl-6-azaspiro[2.5]octane (Terminal Alkyne) Copper Cu(I) Catalyst (CuSO4 + Ascorbate) Substrate->Copper Coordination NoReaction NO REACTION (Activation Barrier too High) Substrate->NoReaction + Azide (No Copper) (Slow/Inert) Azide Target Azide (R-N3) Intermediate Copper-Acetylide Intermediate Copper->Intermediate Deprotonation Product_Cu 1,4-Disubstituted Triazole (Stable Conjugate) Intermediate->Product_Cu + Azide (Fast)

Figure 1: Mechanistic pathway showing that 1-Ethynyl-6-azaspiro[2.5]octane requires Copper (CuAAC) for successful conjugation.

Protocol A: Copper-Catalyzed Click (CuAAC)

Recommended for: Small molecule synthesis, DNA-encoded libraries, and robust bioconjugation where copper toxicity is not a limiting factor.

Reagents Required[2][3][4][5][6][7]
  • Alkyne: 1-Ethynyl-6-azaspiro[2.5]octane (10 mM in DMSO).

  • Azide: Target molecule-N3 (10 mM in DMSO).

  • Catalyst Source: CuSO₄·5H₂O (100 mM in water).

  • Reducing Agent: Sodium Ascorbate (500 mM in water) – Freshly prepared.

  • Ligand (Crucial): THPTA or TBTA.

    • Note: Use THPTA for aqueous/biological reactions to prevent copper precipitation and protect biomolecules from oxidation.

Step-by-Step Procedure
  • Preparation:

    • Premix CuSO₄ (1 µL) and THPTA ligand (2 µL) in a small tube. Incubate for 5 minutes. This forms the active catalytic complex.

  • Reaction Assembly:

    • In a reaction vessel, combine:

      • Solvent (PBS pH 7.4 or DMSO/Water mix): 450 µL

      • Alkyne Stock: 10 µL (Final: 200 µM)

      • Azide Stock: 10 µL (Final: 200 µM)

      • Cu-THPTA Complex: 20 µL (Final Cu: 1-2 mM)

  • Initiation:

    • Add Sodium Ascorbate (10 µL). The solution may turn slightly yellow; this is normal.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 30–60 minutes in the dark.

    • Optimization: If reacting with sterically hindered azides, increase temperature to 40°C.

  • Quenching (Optional but recommended for biology):

    • Add EDTA (10 mM final) to chelate copper before downstream analysis.

Protocol B: Converting to a SPAAC Reagent

Scenario: You absolutely require copper-free conditions (e.g., live-cell imaging) but want to use the 6-azaspiro[2.5]octane scaffold. Strategy: Use the secondary amine of the spiro ring (if available) to attach a commercial SPAAC handle (DBCO or BCN).

Workflow Diagram

SPAAC_Conversion Start 6-Azaspiro[2.5]octane (Secondary Amine) Reaction Amide Coupling (pH 8.0-8.5) Start->Reaction Reagent DBCO-NHS Ester (Commercial SPAAC Linker) Reagent->Reaction Product DBCO-Spiro Conjugate (Ready for SPAAC) Reaction->Product  NHS Leaving Group   Click Copper-Free Click with Target Azide Product->Click  Add Azide  

Figure 2: Synthetic route to functionalize the spiro scaffold for true SPAAC reactivity.

Experimental Steps
  • Dissolve 6-azaspiro[2.5]octane (or its derivative with a free amine) in dry DMF or DMSO.

  • Add Base: Add 3 equivalents of DIPEA (Diisopropylethylamine) to ensure the amine is deprotonated.

  • Coupling: Add 1.1 equivalents of DBCO-NHS Ester or BCN-NHS Ester .

  • Incubate: Stir at RT for 2–4 hours.

  • Purification: The product (DBCO-Spiro) is now a "strained" reagent. Purify via HPLC or silica gel chromatography.

  • Usage: This new conjugate can now react with azides without copper (True SPAAC).[1][]

Troubleshooting & Optimization

IssueLikely CauseSolution
No Reaction (Protocol A) Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate; degas solvents to remove oxygen.
Precipitation Unliganded CopperEnsure THPTA is premixed with CuSO₄ before adding to the reaction.
Low Yield (Protocol A) Steric hindrance near the spiro ringIncrease temperature to 37°C or 50°C; extend time to 4 hours.
Cell Toxicity Copper ionsSwitch to Protocol B (Derivatization) or use specific Copper-chelating ligands like BTTES.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[1][3][4] Journal of the American Chemical Society.[5][3][4] Link

  • Wuitschik, G., et al. (2008). Spiro[2.5]octanes as rigid, metabolically stable surrogates for the piperidine ring. Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Method

The Strategic Role of 1-Ethynyl-6-azaspiro[2.5]octane in Advancing PET Ligand Synthesis

For Immediate Release Introduction: A Novel Building Block for PET Radiochemistry The development of novel radioligands is a cornerstone of advancing positron emission tomography (PET) imaging, a critical tool in clinica...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: A Novel Building Block for PET Radiochemistry

The development of novel radioligands is a cornerstone of advancing positron emission tomography (PET) imaging, a critical tool in clinical diagnostics and drug development.[1][2] The strategic design of these molecular probes often hinges on the incorporation of specific structural motifs that facilitate efficient radiolabeling and confer desirable pharmacokinetic properties. In this context, 1-Ethynyl-6-azaspiro[2.5]octane has emerged as a valuable and versatile building block in the synthesis of PET ligands. Its unique spirocyclic core, combined with a reactive terminal alkyne, provides a powerful handle for the introduction of positron-emitting radionuclides via "click chemistry."[3][4][5]

This technical guide delves into the pivotal role of 1-Ethynyl-6-azaspiro[2.5]octane in PET ligand development. We will explore its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, provide detailed protocols for its use in radiolabeling, and discuss the rationale behind its design and utility. This document is intended for researchers, scientists, and drug development professionals engaged in the field of molecular imaging and radiopharmaceutical chemistry.

The Power of "Click Chemistry" in PET Ligand Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility.[4][6][7] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, a transformation that has been widely adopted for bioconjugation and, more recently, for the synthesis of PET radiotracers.[5][6][8] The introduction of a terminal alkyne, such as that present in 1-Ethynyl-6-azaspiro[2.5]octane, into a precursor molecule allows for the late-stage introduction of a radionuclide-bearing azide, a critical advantage in working with short-lived isotopes like fluorine-18 (¹⁸F, t½ ≈ 110 min).[9]

The spirocyclic nature of the 6-azaspiro[2.5]octane moiety offers several advantages in ligand design. Spirocycles are known to impart conformational rigidity and can improve metabolic stability and receptor binding affinity.[10][11] The compact and three-dimensional structure of the azaspiro[2.5]octane core can also influence the overall pharmacokinetic profile of the resulting PET ligand, potentially leading to improved brain penetration and reduced off-target binding.

Synthetic Workflow for PET Ligand Development

The general workflow for utilizing 1-Ethynyl-6-azaspiro[2.5]octane in PET ligand synthesis involves a multi-step process that culminates in the final radiolabeled probe.

PET_Ligand_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Non-Radioactive ('Cold') Synthesis cluster_2 Radiosynthesis ('Hot') and Purification A Synthesis of Azide-Functionalized Targeting Moiety C CuAAC 'Click' Reaction (Cold Standard Synthesis) A->C B Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane B->C E Radioclick Reaction with Precursor D Synthesis of Radionuclide-Azide Synthon (e.g., [¹⁸F]fluoroethyl azide) D->E F HPLC Purification E->F G Formulation F->G Ligand_Design_Logic cluster_0 Molecular Building Blocks cluster_1 Key Chemical Properties cluster_2 Desired PET Ligand Characteristics A 1-Ethynyl-6-azaspiro[2.5]octane D Terminal Alkyne for Click Chemistry A->D E Spirocyclic Core for Rigidity & Stability A->E B Targeting Moiety F High Affinity & Selectivity for Target B->F C Radionuclide ([¹⁸F]) G Short Half-life & Positron Emission C->G H Efficient Radiolabeling D->H I Favorable Pharmacokinetics (e.g., BBB penetration) E->I J High Specific Binding & Low Off-Target Uptake F->J K Suitable for In Vivo Imaging G->K H->K I->J J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane

Welcome to the technical support center for the synthesis of 1-Ethynyl-6-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-6-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this novel azaspirocycle. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Hypothetical Synthetic Route

Due to the limited specific literature on the direct synthesis of 1-Ethynyl-6-azaspiro[2.5]octane, we propose a plausible and chemically sound synthetic route as a basis for discussing potential side reactions. This route involves the key step of introducing the ethynyl group onto a protected 6-azaspiro[2.5]octanone precursor, followed by deprotection.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 1-Ethynyl-6-azaspiro[2.5]octane, presented in a question-and-answer format.

Low or No Yield of the Ethynylated Product

Question: I am observing a very low yield of my desired 1-ethynyl-6-azaspiro[2.5]octane after reacting the protected 6-azaspiro[2.5]octan-one with an ethynylating agent. What are the possible causes and how can I improve the yield?

Answer:

Low yields in ethynylation reactions can stem from several factors. It is crucial to systematically investigate each possibility.

  • Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, low temperature, or a deactivated ethynylating reagent. We recommend monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after an extended period, consider increasing the reaction temperature or adding a fresh batch of the ethynylating reagent.

  • Steric Hindrance: The spirocyclic nature of the ketone can present significant steric hindrance around the carbonyl group, making it less accessible to the nucleophilic attack of the ethynylating agent. Using a less sterically hindered ethynylating reagent, such as lithium trimethylsilylacetylide, followed by a desilylation step, can sometimes overcome this issue.

  • Enolization of the Ketone: Strong bases, often present in ethynylation reactions (e.g., Grignard reagents), can deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate is unreactive towards the ethynylating agent and will be quenched back to the starting ketone upon workup, thus lowering the yield. To minimize enolization, consider using a less basic ethynylating reagent or performing the reaction at a lower temperature.

  • Side Reactions of the Protecting Group: The choice of the nitrogen protecting group is critical. Some protecting groups, like benzyl, can be sensitive to the reaction conditions and may lead to side reactions.[1] A more robust protecting group, such as tert-butoxycarbonyl (Boc), might be more suitable.[1]

Formation of Unexpected Byproducts

Question: My reaction mixture shows multiple spots on TLC, and I have isolated an unexpected byproduct. What are the likely side reactions occurring?

Answer:

The formation of byproducts is a common challenge in complex organic syntheses. Understanding the potential side reactions can aid in their identification and prevention.

  • Dimerization: The enolate formed under basic conditions can potentially react with another molecule of the starting ketone, leading to the formation of a dimer. This is more likely to occur at higher concentrations of the starting material. Running the reaction at a lower concentration can help to suppress this side reaction.

  • Rearrangement of the Spirocycle: Acidic or basic conditions can sometimes induce rearrangement of the spirocyclic core, especially if there is ring strain. This can lead to the formation of constitutional isomers. Careful control of the reaction pH is crucial to avoid such rearrangements.

  • Reactions involving the Ethynyl Group: The terminal alkyne is a versatile functional group and can undergo further reactions under certain conditions. For instance, in the presence of copper salts, it can undergo Glaser coupling to form a diyne byproduct. Ensure that your reaction setup is free from any adventitious copper contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the nitrogen atom in the synthesis of 1-Ethynyl-6-azaspiro[2.5]octane?

The ideal protecting group should be stable to the ethynylation conditions and easily removable in the final step. A tert-butoxycarbonyl (Boc) group is often a good choice as it is stable to many nucleophilic reagents and can be readily removed under acidic conditions. Benzyl groups are also commonly used but may be cleaved under certain reductive or oxidative conditions.[1]

Q2: How can I purify the final product from the reaction mixture?

Purification of the final product can often be achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. High-Performance Liquid Chromatography (HPLC) can be employed for achieving higher purity if required.[2]

Q3: Are there alternative methods for introducing the ethynyl group?

Yes, several methods can be used to introduce an ethynyl group. The Corey-Fuchs reaction, which involves the conversion of an aldehyde to a terminal alkyne, could be an alternative if a suitable aldehyde precursor can be synthesized. Another approach is the Sonogashira coupling, although this would require a different synthetic strategy starting from a halogenated spirocycle.

Experimental Protocols

While a specific, validated protocol for 1-Ethynyl-6-azaspiro[2.5]octane is not available, a general procedure for the ethynylation of a ketone is provided below. This should be adapted and optimized for the specific substrate.

General Procedure for Ethynylation using Ethynylmagnesium Bromide:

  • To a solution of the protected 6-azaspiro[2.5]octan-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of ethynylmagnesium bromide (0.5 M in THF) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the hypothetical synthetic pathway and potential side reactions.

cluster_main Main Synthetic Pathway A Protected 6-Azaspiro[2.5]octan-one B Ethynylation A->B Ethynylating Agent C Protected 1-Ethynyl-6-azaspiro[2.5]octan-1-ol B->C D Deprotection C->D E 1-Ethynyl-6-azaspiro[2.5]octane D->E

Caption: Proposed synthetic route for 1-Ethynyl-6-azaspiro[2.5]octane.

cluster_side Potential Side Reactions Start Protected 6-Azaspiro[2.5]octan-one Enolate Enolate Formation Start->Enolate Strong Base Rearrangement Rearranged Spirocycle Start->Rearrangement Acid/Base Dimer Dimerization Product Enolate->Dimer Reaction with Starting Material

Caption: Common side reactions during the synthesis.

References

  • BenchChem. A Comparative Guide to the Synthesis of Azaspirocycles. N.p., n.d. Web.
  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. N.p., n.d. Web.
  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. N.p., n.d. Web.
  • National Institutes of Health.
  • Sigma-Aldrich. 1-ethynyl-6-oxaspiro[2.5]octane. N.p., n.d. Web.
  • Lievens, S. Approaching Synthesis Problems. N.p., 2012. Web.
  • Chem-Space. 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester. N.p., n.d. Web.
  • Molport. 1-ethynyl-6-{7-oxaspiro[3.5]nonane-2-carbonyl}-6-azaspiro[2.5]octane. N.p., n.d. Web.
  • Sigma-Aldrich. 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR. N.p., n.d. Web.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. N.p., 2023. Web.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. N.p., 2013. Web.
  • MDPI.
  • BenchChem. Troubleshooting unexpected side products in indole synthesis. N.p., n.d. Web.
  • Beilstein Journals. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. N.p., 2019. Web.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. N.p., 2013. Web.
  • University of Calgary. Chem 353 W2023 Final : Synthesis. N.p., n.d. Web.
  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. N.p., n.d. Web.
  • Google Patents. EP2683706A1 - Oxaspiro [2.
  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. N.p., 2012. Web.
  • BenchChem.
  • CAS Common Chemistry. 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. N.p., n.d. Web.

Sources

Optimization

Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sterically Hindered Alkynes

As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction. While celebrated for its effic...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction. While celebrated for its efficiency and reliability, the reaction's performance can be significantly challenged when one of the coupling partners, particularly the alkyne, is sterically hindered.[1][2] Large, bulky groups adjacent to the reacting alkyne can impede the necessary coordination with the copper catalyst and obstruct the approach of the azide, leading to frustratingly low yields or complete reaction failure.[2][3]

This guide is designed to move beyond standard protocols and provide a deeper, mechanistically-grounded framework for troubleshooting these demanding reactions. We will explore the causal relationships between reaction components and outcomes, empowering you to make informed decisions to overcome steric barriers and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: My standard CuAAC protocol failed completely with my new, bulky alkyne. What is the most likely cause?

The most probable cause is steric hindrance preventing the formation of the key copper(I)-acetylide intermediate.[4] The bulky substituents on your alkyne physically block the copper catalyst from coordinating effectively. Without this essential activation step, the cycloaddition with the azide cannot proceed. Furthermore, even if some acetylide forms, the bulky groups can then hinder the approach of the azide to the activated complex.[2]

Q2: I'm getting a very low yield after 24 hours. What is the first parameter I should adjust?

For sterically demanding reactions, increasing the reaction temperature is often the most straightforward and effective first step. Modest increases in temperature can provide the necessary activation energy to overcome the steric barrier, boosting the conformational dynamics of the substrates and exposing the reactive sites more effectively.[1][2] We recommend screening temperatures in 10-15 °C increments (e.g., from room temperature to 40 °C, then 55 °C).

Q3: Is it a good idea to simply increase the amount of copper catalyst?

While tempting, this should be approached with caution. Marginally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes improve rates for slow reactions. However, excessive copper concentrations can promote undesirable side reactions, most notably the oxidative homocoupling of your alkyne (Glaser coupling), which consumes starting material and complicates purification.[4] It is often more effective to optimize the efficiency of the catalyst with the right ligand and conditions rather than to simply increase its quantity.

Q4: My substrates are only soluble in organic solvents. Can I still use the common CuSO₄/sodium ascorbate system?

Yes, but solvent choice is critical. The standard catalyst system is highly effective in aqueous mixtures.[5] For substrates requiring organic solvents, mixtures such as THF/water, DMSO/water, or t-BuOH/water are excellent starting points.[5][6] Polar aprotic solvents like DMF or DMSO can be particularly beneficial as they help solubilize complex organic molecules and can also have a positive effect on reaction rates.[1][6] In some cases, using a pre-formed, solvent-soluble Cu(I) source like CuI or [Cu(CH₃CN)₄]PF₆ can be advantageous, though care must be taken to prevent oxidation.

Q5: When should I give up on CuAAC and consider an alternative reaction like SPAAC?

If extensive optimization of the catalyst, ligand, solvent, and temperature fails to provide a satisfactory yield, it may be time to consider a metal-free alternative. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent option for highly hindered systems or in biological contexts where copper toxicity is a concern.[7][8] SPAAC relies on the high ring strain of a cyclooctyne to proceed without a catalyst, though it generally has slower kinetics than a well-optimized CuAAC reaction.[8]

Troubleshooting Guide: From Low Yield to Robust Conversion

This section provides systematic approaches to diagnose and solve common issues encountered with sterically hindered alkynes.

Problem: Low to No Product Yield

This is the most common failure mode. The issue stems from an activation energy barrier that is too high for the reaction to proceed efficiently under the chosen conditions. Our strategy is to systematically lower this barrier by optimizing the core components of the reaction.

A successful CuAAC reaction depends on a precise sequence of events: generation and stabilization of the active Cu(I) catalyst, formation of the copper-acetylide intermediate, and the subsequent cycloaddition with the azide.[9] Steric bulk on the alkyne disrupts the formation of the copper-acetylide. The right combination of a potent ligand, an appropriate solvent, and sufficient thermal energy is required to overcome this.

1. Enhance Catalytic Activity with a Coordinating Ligand

Ligands are not optional in difficult CuAAC reactions. They stabilize the catalytically active Cu(I) state, prevent its oxidation to inactive Cu(II), and increase the catalyst's efficacy.[4][10] For hindered substrates, a ligand is essential.

Table 1: Comparison of Common Ligands for Challenging CuAAC Reactions

Ligand Full Name Key Features & Use Cases Typical Ratio (Ligand:Cu)
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine The first-generation gold standard. Highly effective at protecting Cu(I) from oxidation. Excellent for bioconjugation in aqueous media.[4][10] 1:1 to 2:1
THPTA Tris(3-hydroxypropyltriazolylmethyl)amine A more water-soluble analogue of TBTA. Ideal for aqueous reactions and bioconjugation where solubility is key.[1][8] 1:1 to 5:1
NHCs N-Heterocyclic Carbenes Very strong σ-donors that form robust complexes with copper. Can be highly effective for extremely challenging or sterically demanding substrates, often at elevated temperatures.[9][11] 1:1

| BTTES | 2,6-Bis((4-((triethylsilyl)oxy)phenyl)-4-phenyl)pyridine | A specialized ligand reported to accelerate reactions with hindered substrates. | 1:1 |

Experimental Protocol: Ligand Screening

  • Set up four identical small-scale reactions (e.g., 0.1 mmol alkyne) in parallel.

  • To each vial, add your sterically hindered alkyne and azide (1.0 to 1.1 equivalents).

  • Add the chosen solvent (e.g., 1:1 t-BuOH/H₂O).

  • Prepare catalyst premixes: In separate tubes, mix CuSO₄ (e.g., 5 mol%) with each ligand (TBTA, THPTA, etc.) at a 1:1.1 molar ratio in the reaction solvent.

  • Add the different catalyst/ligand premixes to their respective reaction vials.

  • Initiate all reactions by adding a fresh solution of sodium ascorbate (10-15 mol%).

  • Stir the reactions at a slightly elevated temperature (e.g., 40 °C) and monitor progress by TLC or LC-MS at 1, 4, and 12 hours.

  • Compare the conversion rates to identify the most effective ligand for your system.

2. Optimize the Reaction Environment: Solvent & Temperature

The solvent not only solubilizes the reactants but also influences the catalyst's activity. Temperature provides the energy to overcome steric repulsion.[2]

Table 2: Recommended Solvents for Challenging CuAAC Reactions

Solvent System Properties & Rationale Recommended Temp. Range
t-BuOH / H₂O (1:1) A robust, general-purpose mixture that balances polarity for a wide range of substrates.[12] 25 - 65 °C
DMSO / H₂O (e.g., 3:1) DMSO is an excellent solubilizing agent for complex, hydrophobic molecules and can accelerate the reaction.[1] 25 - 80 °C
DMF A polar aprotic solvent often used for difficult organic transformations. Can be effective but requires more rigorous purification.[6] 25 - 100 °C

| Neat (Solvent-free) | For highly active catalyst systems (e.g., specific NHC-Cu complexes), running the reaction neat at elevated temperatures can be extremely fast and efficient.[11] | 50 - 100 °C |

Workflow for Optimizing Conditions

The following decision-making workflow can guide your troubleshooting process for low-yield reactions.

G start Low / No Yield with Sterically Hindered Alkyne ligand_check Is a Cu(I) stabilizing ligand being used? (e.g., TBTA, THPTA) start->ligand_check add_ligand ACTION: Add Ligand (1.1 eq. to Cu). Re-run reaction. ligand_check->add_ligand No temp_check Was the reaction run at room temperature? ligand_check->temp_check Yes add_ligand->temp_check increase_temp ACTION: Screen higher temperatures (e.g., 40°C, 60°C). temp_check->increase_temp Yes solvent_check Are substrates fully soluble? Consider solvent effects. temp_check->solvent_check No increase_temp->solvent_check change_solvent ACTION: Screen alternative solvents. (e.g., DMSO/H2O, DMF) solvent_check->change_solvent No / Unsure catalyst_check Is conversion still poor? Consider advanced catalysts. solvent_check->catalyst_check Yes change_solvent->catalyst_check adv_catalyst ACTION: Test specialized catalysts (e.g., NHC-Cu complexes). catalyst_check->adv_catalyst Yes success Reaction Optimized catalyst_check->success No, optimization worked adv_catalyst->success

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Problem: Reaction Stalls or Proceeds Very Slowly

If a reaction starts but fails to reach completion, the likely culprit is catalyst deactivation. The catalytically active Cu(I) species is prone to oxidation by dissolved oxygen, rendering it inactive as Cu(II).[12]

In the presence of oxygen, Cu(I) is readily oxidized to Cu(II). While the sodium ascorbate in the reaction is meant to reduce Cu(II) back to Cu(I), its reducing power can be depleted over long reaction times, especially if oxygen is continuously introduced.[10] This leads to a gradual decrease in the concentration of the active catalyst, causing the reaction to stall.

1. Ensure Rigorous Exclusion of Oxygen

This is the most critical factor in preventing catalyst deactivation.

  • Degassing: Before adding the copper catalyst, thoroughly degas the solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by using a series of freeze-pump-thaw cycles for more sensitive reactions.

  • Inert Atmosphere: Maintain the reaction under a positive pressure of an inert gas throughout the experiment.

2. Maintain a Reducing Environment

  • Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. The solid can degrade over time.

  • Staged Addition: For very long reactions (>12 hours), consider adding a second portion of sodium ascorbate (e.g., 5 mol%) after the halfway point to replenish the reducing environment and reactivate any oxidized copper.

The diagram below illustrates the central role of Cu(I) and the pathways that lead to its deactivation.

Caption: The CuAAC catalytic cycle and key deactivation pathway.

By understanding the mechanistic underpinnings of the CuAAC reaction, you can intelligently adapt protocols to overcome the significant challenges posed by sterically hindered substrates. A systematic approach focusing on ligand selection, solvent, temperature, and rigorous exclusion of oxygen will pave the way for successful synthesis.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • Bielsa, R., et al. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • Soto-Castro, D., et al. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • García-Bres, Ó., et al. (2024, December 24).
  • García-Bres, Ó., et al. (2024).
  • I. S. Marks, M. L. G. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Presolski, S. I., et al. (n.d.).
  • Hein, C. D., et al. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • Wang, Y., et al. (2016, October 26). Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC.
  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. Retrieved from [Link]

  • IRIS . (2022, February 17). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst.

  • MDPI. (2023, February 1). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
  • PubMed. (2024, December 24). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

  • ACS Omega. (2022, December 21). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach.
  • Beilstein Journals. (2025, July 30). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
  • MDPI. (2013, August 8).

Sources

Troubleshooting

stability of the azaspiro[2.5]octane ring under various reaction conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the chemical stability of the azaspiro[2.5]octane scaffold. As a unique three-dimensional motif, the azaspiro[2.5]octane ring system is increasingly utilized in medicinal chemistry to enhance physicochemical and pharmacological properties.[1] Understanding its stability under various reaction conditions is paramount for successful synthesis, formulation, and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues and questions you may encounter during your experiments.

General Stability

Q1: How stable is the azaspiro[2.5]octane ring system under typical laboratory conditions?

A1: The 6-azaspiro[2.5]octane core, consisting of a piperidine ring fused to a cyclopropane ring via a spiro junction, is generally considered a robust and stable scaffold under standard laboratory conditions (e.g., room temperature, neutral pH, ambient atmosphere).[2] Its stability is a key reason for its growing popularity as a building block in drug discovery.[1] However, its reactivity is primarily dictated by the secondary amine within the piperidine ring, which can act as a nucleophile or a base. The presence of the strained cyclopropane ring does not typically lead to spontaneous ring-opening under normal handling.

Q2: My reaction yield is low, and I suspect my azaspiro[2.5]octane-containing compound is degrading. How can I confirm this?

A2: If you suspect degradation, a simple stability test can be performed. Before workup, take a small aliquot of your reaction mixture. In a separate vial, expose this aliquot to the workup conditions (e.g., aqueous acid, base, or water). Monitor both the main reaction and the test vial by TLC or LC-MS over time. If new spots or peaks appear in the test vial that are not present in the original mixture, it indicates your compound is unstable to the workup conditions. It's also possible your product is water-soluble and is being lost during aqueous extraction; always check the aqueous layer for your product.

Acidic Conditions

Q3: I need to perform a reaction under acidic conditions. Will the azaspiro[2.5]octane ring open?

A3: The azaspiro[2.5]octane ring system is generally stable to a range of acidic conditions, particularly when the nitrogen is protonated, which protects it from acting as a nucleophile. For example, the hydrochloride salt is a common and stable form of these compounds.[3] However, the stability is dependent on the acid strength, temperature, and the specific isomer of the azaspirooctane.

  • Protonation: In the presence of acid, the basic nitrogen of the piperidine ring will be protonated, forming a positively charged ammonium species. This prevents the nitrogen from participating in undesired side reactions.

  • Ring Strain: While the cyclopropane ring possesses inherent strain, acid-catalyzed ring-opening is not a commonly reported degradation pathway for the 6-azaspiro[2.5]octane core under typical synthetic conditions. The piperidine ring is significantly more stable than three- or four-membered rings like epoxides or azetidines.

  • Caution with Isomers: For isomers like 1-oxa-2-azaspiro[2.5]octane, which contain a more labile three-membered oxaziridine ring, acid-catalyzed ring-opening is a more significant concern and can occur under milder conditions.[4]

Troubleshooting Tip: If you observe degradation under acidic conditions, consider using a milder acid, lowering the reaction temperature, or protecting the nitrogen atom (e.g., as a Boc-carbamate) before subjecting the molecule to the acidic step.

Basic Conditions

Q4: Is the azaspiro[2.5]octane ring stable to strong bases?

A4: Yes, the carbon skeleton of the azaspiro[2.5]octane ring is generally stable to both weak and strong bases. The primary interaction with a base will be the deprotonation of any substituents or, if the nitrogen is protonated (as in a hydrochloride salt), the neutralization to the free base. The secondary amine itself is basic and will not react with other bases unless they are exceptionally strong (e.g., organolithium reagents), in which case deprotonation of the N-H bond would occur.

Troubleshooting Tip: If you are using a very strong base like n-BuLi, ensure your azaspiro[2.5]octane is the intended substrate for deprotonation. If not, protect the nitrogen to prevent undesired reactions.

Oxidative Conditions

Q5: What happens when I expose my azaspiro[2.5]octane derivative to an oxidizing agent?

A5: The secondary amine of the 6-azaspiro[2.5]octane ring is susceptible to oxidation. The outcome depends on the oxidant used:

  • Mild Oxidants (e.g., H₂O₂): Oxidation may lead to the formation of the corresponding hydroxylamine or nitroxide radical.

  • Strong Oxidants (e.g., m-CPBA, peracids): These can lead to over-oxidation.

  • Fenton's Reagent (Fe²⁺/H₂O₂): This generates highly reactive hydroxyl radicals that are powerful, non-selective oxidants.[5] This will likely lead to complex degradation mixtures and potential ring cleavage.[6][7][8]

Troubleshooting Tip: If your desired reaction requires an oxidant, but you want to preserve the azaspiro[2.5]octane core, protecting the nitrogen as a carbamate (e.g., Boc) or an amide can prevent oxidation at the nitrogen center.

Reductive Conditions

Q6: Can I perform a reduction on a molecule containing an azaspiro[2.5]octane ring? For example, using H₂/Pd or NaBH₄?

A6: The azaspiro[2.5]octane core is generally stable to many common reducing agents.

  • Catalytic Hydrogenation (H₂/Pd, PtO₂): The piperidine ring is already saturated and will not be reduced. While catalytic hydrogenation can cleave highly strained cyclopropanes under forcing conditions, the spiro-fused cyclopropane in this system is typically stable to standard hydrogenation conditions used for reducing nitro groups, double bonds, or deprotecting benzyl groups. There are reports of using Pd/C and a co-catalyst for cleaving C-O bonds without affecting aromatic rings, suggesting the conditions can be tuned for selectivity.[9][10]

  • Hydride Reductions (NaBH₄, LiAlH₄): These reagents will not reduce the carbon-nitrogen or carbon-carbon single bonds of the azaspiro[2.5]octane core. They will selectively reduce other functional groups like ketones, aldehydes, esters, and amides present in the molecule.

Troubleshooting Tip: The azaspiro[2.5]octane ring is a robust scaffold for reductive transformations on other parts of the molecule. No special precautions are usually needed regarding the stability of the ring itself.

Thermal Conditions

Q7: How thermally stable is the azaspiro[2.5]octane ring? At what temperature should I expect decomposition?

A7: The azaspiro[2.5]octane scaffold is thermally stable well above temperatures typically used for most organic reactions (up to 150-200 °C). Decomposition temperatures are highly dependent on the substituents present on the molecule. Forced degradation studies on pharmaceuticals often involve testing at elevated temperatures (e.g., 60-80 °C) to accelerate degradation, but this does not imply the core scaffold is inherently unstable at these temperatures.[11] Significant thermal decomposition of the core ring system would be expected to occur at much higher temperatures, likely proceeding through radical mechanisms.

Data Summary

While specific kinetic data for the parent azaspiro[2.5]octane is scarce in the literature, the following table summarizes the expected qualitative stability based on the chemical principles of its constituent rings (piperidine and cyclopropane) and data from related compounds.

ConditionReagent/ParameterExpected Stability of 6-Azaspiro[2.5]octane CorePotential Reaction/Degradation Pathway
Acidic 0.1 M - 1 M HCl, H₂SO₄High (as ammonium salt)Protonation of the nitrogen. Ring-opening is unlikely under typical conditions.
Basic 1 M NaOH, t-BuOKVery HighDeprotonation of N-H (if in salt form) or other acidic protons on the molecule.
Oxidative H₂O₂, m-CPBALow to ModerateN-oxidation to hydroxylamine or N-oxide.
Fenton's ReagentVery LowRadical-mediated degradation, potential ring-opening and fragmentation.
Reductive H₂/Pd, PtO₂HighReduction of other functional groups. Ring cleavage is not expected under standard conditions.
NaBH₄, LiAlH₄Very HighNo reaction with the core scaffold.
Thermal < 200 °CHighGenerally stable. Decomposition is dependent on other functional groups.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of your specific azaspiro[2.5]octane derivative. The goal is typically to achieve 5-20% degradation to identify primary degradation products.[12]

Protocol 1: General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Heat at 60 °C.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Stress (Solution): Heat the stock solution at 60 °C.

    • Thermal Stress (Solid): Store the solid compound in an oven at 60 °C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.[13][14][15][16] Compare the chromatograms of the stressed samples to an unstressed control sample.

Protocol 2: Developing a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).[13]

  • Mobile Phase: Use a gradient elution to ensure separation of the parent compound from potential degradation products. A common starting point is a gradient of water (with 0.1% formic acid or ammonium acetate buffer) and acetonitrile.

  • Detection: Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent drug and any degradation products.

  • Method Validation: Once the degradation products are separated, the method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[13]

Visualizing Stability & Decision Making

Workflow for Troubleshooting an Unstable Compound

The following diagram outlines a logical workflow for troubleshooting when you suspect your azaspiro[2.5]octane derivative is unstable during a reaction or workup.

G cluster_0 Problem Identification cluster_1 Initial Stability Assessment cluster_2 Analysis & Action A Low Yield or Unexpected Products B Isolate small sample of crude product (pre-workup) A->B C Subject sample to individual workup steps (e.g., acid, base, water, air) B->C D Monitor by TLC/LC-MS vs. control C->D E Degradation Observed? D->E F Identify problematic step (e.g., acidic quench) E->F Yes H No Degradation Observed E->H No G Modify Protocol: - Use milder reagent - Lower temperature - Protect functional group - Use anhydrous conditions F->G I Investigate other issues: - Product solubility - Mechanical loss - Incorrect reaction conditions H->I

Caption: Troubleshooting workflow for stability issues.

References

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. (2025). ResearchGate. [Link]

  • Fenton's reagent. Wikipedia. [Link]

  • Weijers, C. A. G. M., Meeuwse, P., Herpers, R. L. J. M., Franssen, M. C. R., & Sudhölter, E. J. R. (2005). Stereoselectivity and substrate specificity in the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes by Rhodotorula glutinis epoxide hydrolase. The Journal of Organic Chemistry, 70(17), 6639–6646. [Link]

  • Parsell, T., Owen, B., Klein, I., Jarrell, T. M., Marcum, C. L., Haupert, L. J., ... & Abu-Omar, M. M. (2013). Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis. Chemical Science, 4(10), 3851-3859. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • Fukaya, K., Oonishi, Y., Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • Bentabed-Ababsa, G., Berredjem, M., Bouzroura-Aichouche, S., Aouf, N. E., & Regainia, Z. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules, 27(8), 2439. [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • Adkins, H., & Cramer, H. I. (1944). U.S. Patent No. 2,344,244. Washington, DC: U.S.
  • 6-Azaspiro(2.5)octane hydrochloride. PubChem. [Link]

  • Fukaya, K., Oonishi, Y., Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Kusema, B. T., Xu, C., Mäki-Arvela, P., Willför, S., Holmbom, B., Salmi, T., & Murzin, D. Y. (2010). Kinetics of Acid Hydrolysis of Arabinogalactans. ResearchGate. [Link]

  • Bakulina, O., & Dar'in, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Sahu, R., Singh, B., Kumar, B., & Singh, S. (2011). Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation. Scientia Pharmaceutica, 79(3), 517–536. [Link]

  • Abed, F., Bouzroura-Aichouche, S., Abed, Y., Al-Saeedi, S. I., & Ghernaout, D. (2024). Efficiency of Hydrogen Peroxide and Fenton Reagent for Polycyclic Aromatic Hydrocarbon Degradation in Contaminated Soil: Insights from Experimental and Predictive Modeling. Toxics, 12(3), 221. [Link]

  • Parsell, T., Owen, B., Klein, I., Jarrell, T. M., Marcum, C. L., Haupert, L. J., ... & Abu-Omar, M. M. (2013). Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis. ResearchGate. [Link]

  • Golovanov, I. A., Tverdokhlebov, A. V., & Volochnyuk, D. M. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(9), 1133. [Link]

  • Hu, D., Wang, Y., Liu, Y., Zhang, X., & Zhang, W. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]

  • Iyer, J., Brunsteiner, M., Modhave, D., & Paudel, A. (2022). Assessment of Diverse Solid−State Accelerated Autoxidation Methods for Droperidol. Molecular Pharmaceutics, 19(6), 2005–2018. [Link]

  • Girisuta, B. (2007). Kinetic study on the acid-catalyzed hydrolysis of cellulose to levulinic acid. University of Groningen. [Link]

  • McKay, G., Rosario-Ortiz, F. L., & Mezyk, S. P. (2016). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology Letters, 3(6), 248–253. [Link]

  • Tu, S.-J., Zhang, X.-H., Han, Z.-G., Cao, L.-H., Wu, S.-S., Yan, S., ... & Yao, C.-S. (2009). Selective Formation of Spiro Dihydrofurans and Cyclopropanes Through Unexpected Reaction of Aldehydes with 1,3-Dicarbonyl Compounds. Organic Letters, 11(11), 2353–2356. [Link]

  • Use of Fenton reagent as advanced oxidative process for removing textile dyes from aqueous solutions. HAL Open Science. [Link]

  • Pfaendner, R., & Sitek, F. (2017). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. [Link]

  • Saini, B., & Bansal, G. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 2-10. [Link]

  • Seo, Y., & Boydston, A. J. (2023). Incorporating Polar Oxazolidinones into Polycyclooctadiene via Frontal Ring-Opening Metathesis Polymerization. Polymer Chemistry. [Link]

  • Çelik, S., & Yilmaz, S. (2017). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 761-776. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Journal of Chromatographic Science, 51(9), 849–856. [Link]

  • Zazouli, M. A., & Mahdavi, Y. (2014). The effects of Fenton process on the removal of petroleum hydrocarbons from oily sludge in Shiraz oil refinery, Iran. Journal of Environmental Health Science & Engineering, 12(1), 15. [Link]

  • Khan, M. F., Razan, R., Rashid, R. B., Tahia, F., & Rashid, M. A. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal, 19(2), 170–178. [Link]

  • Lee, J. S., Kim, J. H., & Kim, Y. G. (2020). Catalytic Technologies for CO Hydrogenation for the Production of Light Hydrocarbons and Middle Distillates. Catalysts, 10(1), 93. [Link]

  • Lipczynska-Kochany, E. (2012). FENTON REACTION - CONTROVERSY CONCERNING THE CHEMISTRY. Ecological Chemistry and Engineering S, 19(3), 311-323. [Link]

  • Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]

  • Sowell, J. W., & Wslug, R. C. (2004). U.S.
  • Zhang, X., & Li, Y. (2020).

Sources

Optimization

Technical Support Center: Troubleshooting Guide for Sonogash-ira Coupling with Complex Substrates

Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging the Sonogashira coupling reaction for the synthesis of complex molecules. This guide is structured to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging the Sonogashira coupling reaction for the synthesis of complex molecules. This guide is structured to provide in-depth, experience-driven insights into overcoming the common and nuanced challenges encountered when working with intricate and functionally diverse substrates. Our focus is on not just what to do, but why a particular strategy is effective, grounding our advice in established mechanistic principles.

FAQs: Quick Navigation

Low or No Conversion

This is one of the most frequent issues, and a systematic diagnostic approach is crucial. The problem often lies with the catalyst's activity, the substrates' inherent reactivity, or suboptimal reaction conditions.

Question: My Sonogashira reaction is not proceeding, or the yield is very low. What should I investigate first?

Answer:

When faced with low to no product yield, a methodical evaluation of your reaction components and conditions is essential. Here’s a breakdown of the key areas to troubleshoot:

1. Catalyst Integrity and Activation:

  • Is the Palladium Catalyst Active? The active catalyst in the Sonogashira reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, the reaction conditions must facilitate its reduction to Pd(0) in situ. This reduction is often accomplished by an amine base or a phosphine ligand.[1][2] If you suspect issues with in situ reduction, consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[1] However, be aware that Pd(0) sources can be more sensitive to air and moisture.[3]

  • Catalyst Handling: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere to prevent oxidation.[1][3]

2. Substrate Reactivity:

  • The Halide Leaving Group: The reactivity of the aryl or vinyl halide is a critical factor. The general reactivity trend is I > OTf > Br >> Cl.[1][3][4] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[3][4] Aryl chlorides are significantly less reactive and often require specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) to facilitate the challenging oxidative addition step.[1][5]

  • Steric Hindrance: Substrates with significant steric bulk near the reaction center can hinder the approach of the catalyst, slowing down or preventing the reaction. In such cases, increasing the reaction temperature or using less bulky phosphine ligands might be beneficial.[5][6]

3. Reaction Environment:

  • Solvent Choice: The solvent must dissolve all reaction components. While THF is common, it has been anecdotally reported to sometimes promote the formation of inactive palladium black.[1][7] Alternative solvents to consider include DMF, NMP, toluene, or dioxane mixed with the amine base.[1][8][9]

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically required to deprotonate the terminal alkyne.[3][10] Ensure the base is anhydrous and used in sufficient excess.[3] In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols.[10]

  • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive substrates, particularly aryl bromides and chlorides, often require elevated temperatures to overcome the activation energy for oxidative addition.[1][8][11]

Troubleshooting Workflow:

start Low/No Conversion catalyst Check Catalyst Activity - Use fresh catalyst - Consider Pd(0) vs Pd(II) - Ensure inert atmosphere start->catalyst substrate Evaluate Substrate Reactivity - Halide (I > Br > Cl) - Steric hindrance - Electronic effects catalyst->substrate conditions Optimize Reaction Conditions - Increase temperature - Screen solvents (DMF, Toluene) - Check base (anhydrous, excess) substrate->conditions ligand Ligand Modification - Use bulky, electron-rich  ligands for Ar-Cl/Br - Adjust ligand:metal ratio conditions->ligand

Caption: Initial troubleshooting steps for low conversion.

Minimizing Homocoupling (Glaser) Byproducts

The formation of alkyne dimers, known as Glaser or Hay coupling products, is a common side reaction that consumes the valuable alkyne starting material.[12][13]

Question: I am observing a significant amount of alkyne homocoupling in my reaction. How can I suppress this side reaction?

Answer:

Alkyne homocoupling is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[10][13] Here are several effective strategies to minimize this undesired pathway:

1. Rigorous Exclusion of Oxygen:

  • Inert Atmosphere: The most critical step is to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[10][13] This prevents the copper-mediated oxidative dimerization of the alkyne.

  • Degassing: Thoroughly degas all solvents and liquid reagents (including the amine base) before use. Standard methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[1]

2. Copper-Free Conditions:

  • Eliminating the Co-catalyst: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[10][13][14] Copper-free Sonogashira protocols have been extensively developed and are often the preferred method when homocoupling is a significant issue.[10][15][16] These reactions may require specific ligands, higher temperatures, or different bases to proceed efficiently.[3][17]

3. Reaction Parameter Optimization:

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over dimerization.[13]

  • Protecting Groups: Using a protecting group, such as a trimethylsilyl (TMS) group, on the terminal alkyne completely prevents homocoupling.[10][13] The TMS group can be easily removed in a subsequent step with a fluoride source (like TBAF) or a base like DBU.[10]

  • Hydrogen Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere (mixed with nitrogen or argon) to further suppress homocoupling.[12]

4. Purification Strategies:

  • If homocoupling byproducts do form, they can typically be separated from the desired cross-coupled product using flash column chromatography on silica gel, as the dimer is usually less polar.[13] Recrystallization can also be effective if there is a sufficient solubility difference.[13]

Decision Tree for Addressing Homocoupling:

start Significant Homocoupling (Glaser Product) inert Ensure Strict Inert Atmosphere (Degas all reagents/solvents) start->inert copper_free Switch to Copper-Free Protocol inert->copper_free If still an issue slow_addition Slow Addition of Alkyne copper_free->slow_addition As an alternative purification Purification (Column Chromatography) copper_free->purification protecting_group Use TMS-Protected Alkyne slow_addition->protecting_group For valuable alkynes slow_addition->purification protecting_group->purification

Caption: Strategies to minimize alkyne homocoupling.

Palladium Black Formation

The appearance of a black precipitate is a clear visual indicator of a problem with the catalytic cycle.

Question: My reaction mixture has turned black. What is this precipitate, and what does it signify?

Answer:

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[3][18] When this occurs, the homogeneous catalyst, which is the active species in the coupling reaction, is converted into an inactive, heterogeneous form, effectively halting the catalytic cycle.

Causative Factors and Solutions:

Potential CauseExplanationSuggested Solutions
Oxygen Exposure Oxygen can oxidize the active Pd(0) species, leading to decomposition and agglomeration.[18]Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1][18]
High Temperature While necessary for some substrates, excessive heat can accelerate catalyst decomposition, especially with less stable ligand systems.[4][18]Use the minimum temperature required for the reaction to proceed. Consider screening more robust ligands (e.g., NHCs) that can stabilize the catalyst at higher temperatures.[1]
Inappropriate Solvent Certain solvents may not effectively stabilize the catalytic species. THF, in particular, has been anecdotally linked to a higher incidence of palladium black formation.[1][3][7]Consider switching to solvents like DMF, NMP, toluene, or dioxane.[1][8]
Incorrect Ligand-to-Metal Ratio An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.Ensure an adequate ligand-to-metal ratio. Adding a slight excess of the phosphine ligand can sometimes help stabilize the Pd(0) species.[1]
Substrate Impurities Impurities in the starting materials can sometimes "poison" or decompose the catalyst.[3][18]Purify starting materials if their quality is suspect.[3]
Improving Reactivity for Challenging Halides

Aryl bromides and, particularly, aryl chlorides present a significant hurdle due to the strength of the carbon-halogen bond, making the initial oxidative addition step difficult.

Question: I am using an aryl bromide or chloride, and the reaction is very sluggish. How can I enhance the reactivity?

Answer:

Activating less reactive aryl halides is a common challenge that hinges on promoting the rate-limiting oxidative addition step.[3] This is primarily achieved through the strategic selection of ligands and adjustment of reaction conditions.

1. Ligand Selection is Key:

  • Bulky, Electron-Rich Phosphines: For aryl bromides and especially aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The use of bulky and electron-rich phosphine ligands is crucial.[1] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-X bond.[2] They also promote the formation of highly active, monoligated Pd(0) species.[6]

    • Examples: Tri-tert-butylphosphine (P(t-Bu)₃), dppf, and biaryl phosphines like XPhos and SPhos are excellent choices.[1][3][8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than phosphines in some cases. They form very stable palladium complexes that are often resistant to decomposition at high temperatures.[1][2]

2. Optimizing Reaction Conditions:

  • Elevated Temperature: Unlike couplings with aryl iodides, reactions with aryl bromides and chlorides almost always require heating.[3][4] Temperatures in the range of 80-120 °C are common.[8]

  • Choice of Palladium Precatalyst: While Pd(PPh₃)₄ can be used, precatalysts designed for generating monoligated Pd(0) species in situ, often in combination with bulky ligands, can be more effective.

  • Copper-Free vs. Copper-Catalyzed: While copper-free systems are popular, for some very challenging substrates, the traditional copper(I) co-catalyst can still play a beneficial role in the overall catalytic cycle. A screening of both approaches may be necessary.

Catalyst System Recommendations for Aryl Halides:

Aryl HalideRecommended Ligand TypeTypical Temperature
Aryl Iodide Triphenylphosphine (PPh₃)Room Temp to 60 °C
Aryl Bromide Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, dppf)60 °C to 100 °C[8]
Aryl Chloride Bulky biaryl phosphines (e.g., XPhos) or NHCs100 °C to 150 °C[1][19]
Substrates with Sensitive Functional Groups

Complex molecules in drug discovery often contain a wide array of functional groups that could potentially interfere with the catalytic cycle.

Question: My substrate contains functional groups like amines, phenols, or heterocycles. What special precautions should I take?

Answer:

The Sonogashira coupling is known for its relatively broad functional group tolerance, which is one reason for its widespread use in synthesizing complex molecules.[10] However, certain functionalities can pose challenges by interacting with the metal catalysts.

1. Coordinating Functional Groups:

  • Problem: Functional groups such as free amines, pyridines, or even phenols can act as ligands, coordinating to the palladium or copper center.[1] This can inhibit catalysis by blocking the sites needed for the catalytic cycle to proceed.

  • Solutions:

    • Protecting Groups: The most straightforward solution is to protect the interfering functional group. For example, an amine can be protected as a carbamate (Boc) or amide.

    • Ligand Screening: Sometimes, a strongly coordinating phosphine or NHC ligand can outcompete the substrate's functional group for binding to the palladium center, allowing the reaction to proceed.

    • Copper-Free Conditions: Substrates containing potential copper ligands, such as free-base porphyrins, are prime candidates for copper-free protocols to avoid unwanted metalation or catalyst inhibition.[10]

2. Base-Sensitive Groups:

  • Problem: The amine bases used in Sonogashira reactions (e.g., Et₃N, DIPEA) can react with sensitive functional groups in the substrate, such as esters or aldehydes.

  • Solutions:

    • Milder Bases: Consider using a milder, non-nucleophilic base. In some cases, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, especially in copper-free systems.[10][19]

    • Lower Temperature: Running the reaction at the lowest possible temperature can help minimize base-mediated side reactions.

3. Acidic Protons:

  • Problem: Substrates with acidic protons (e.g., phenols, indoles) can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition.

  • Solutions:

    • Protection: Protecting the acidic proton is the most reliable strategy.

    • Stoichiometry: Carefully controlling the stoichiometry of the base can sometimes mitigate issues, using just enough to facilitate the Sonogashira coupling without causing excessive deprotonation of the substrate.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide

This protocol serves as a reliable starting point for relatively reactive aryl or vinyl iodides.[1]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and Copper(I) iodide (CuI) (0.04 equiv).[1]

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[1]

  • Add degassed THF and degassed triethylamine (a typical solvent ratio is 2:1 to 5:1 THF:Et₃N).[1]

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (1.2 equiv) via syringe.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.[1]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.[13] A wash with a dilute ammonia solution can help remove copper salts.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[13]

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is adapted for less reactive aryl bromides where alkyne homocoupling is a concern.[17]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., (AllylPdCl)₂, 0.01 equiv) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 0.04 equiv).

  • Add the aryl bromide (1.0 equiv) and a suitable solvent such as degassed DMF.

  • Add the terminal alkyne (1.2 equiv).

  • Add a suitable base (e.g., Cs₂CO₃, 2.0 equiv, or an amine base like diisopropylamine).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup is similar to the copper-catalyzed protocol, though washes to remove copper salts are unnecessary.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Removal of homocoupling byproducts in Sonogashira reactions - Benchchem.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Technical Support Center: Sonogashira Coupling of Complex Molecules - Benchchem.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Sonogashira Coupling - BYJU'S. Available at: [Link]

  • Sonogashira Coupling - YouTube. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle - SciELO. Available at: [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. Available at: [Link]

  • (PDF) Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. - ResearchGate. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

  • A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins - Sciforum. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]

Sources

Troubleshooting

minimizing byproducts in the synthesis of ethynyl-substituted heterocycles

Topic: Minimizing Byproducts in the Synthesis of Ethynyl-Substituted Heterocycles Role: Senior Application Scientist Status: Active Support Ticket Welcome to the Heterocycle Synthesis Support Hub. You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in the Synthesis of Ethynyl-Substituted Heterocycles Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Heterocycle Synthesis Support Hub.

You are likely here because your Sonogashira coupling failed to deliver the clean ethynyl-heterocycle you designed. Whether you are seeing the tell-tale blue-green hue of homocoupling, struggling with catalyst death in pyridine-rich environments, or battling inseparable regioisomers, this guide addresses the specific failure modes of ethynyl-heterocycle synthesis.

We do not provide generic "textbook" advice. Below are the field-proven troubleshooting protocols to isolate your target.

Module 1: The "Glaser" Menace (Homocoupling)

Symptom: Your reaction mixture turned blue/green (indicating Cu(II) formation), and the major product is the symmetric diyne (Glaser/Hay product) rather than your desired ethynyl-heterocycle.

Root Cause: The Sonogashira reaction’s greatest weakness is its dependence on Copper(I) as a co-catalyst. In the presence of even trace oxygen, Cu(I) catalyzes the oxidative dimerization of your terminal alkyne (Glaser coupling). This consumes your expensive alkyne and generates a byproduct that is often difficult to separate chromatographically.

Troubleshooting Protocol:

VariableAdjustmentMechanism
Atmosphere Freeze-Pump-Thaw (3 cycles)Sparging with

is often insufficient to remove dissolved

in ethereal solvents.
Addition Syringe Pump Addition Slow addition of the alkyne keeps its instantaneous concentration low, statistically favoring the cross-coupling over homocoupling.
Catalyst Switch to Copper-Free Eliminating Cu entirely removes the mechanism for oxidative dimerization.
Recommended Workflow: Copper-Free Sonogashira

If you cannot strictly control oxygen, or if your alkyne is precious, you must abandon Copper.

  • Ligand: Use bulky, electron-rich phosphines (e.g., XPhos,

    
    ) or NHC ligands. These facilitate the oxidative addition of the aryl halide and the deprotonation of the alkyne by the base without Copper transmetallation [1].
    
  • Base: Switch to Cesium Carbonate (

    
    ) or DABCO.
    
Module 2: Catalyst Poisoning (The "N-Effect")

Symptom: The reaction stalls at 20-40% conversion. Adding more catalyst turns the solution black (Pd precipitation) without driving the reaction.

Root Cause: Nitrogen-containing heterocycles (pyridines, pyrimidines, imidazoles) are notorious for coordinating to the Palladium center. This "sequesters" the catalyst, preventing it from entering the catalytic cycle or displacing the phosphine ligands required for activity [2].

Troubleshooting Protocol:

  • The "Throw-Away" Ligand Strategy:

    • Do not use

      
      . The phosphines are too labile.
      
    • Solution: Use

      
       with a bidentate ligand like dppf  (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands have a wide bite angle and bind tightly to Pd, preventing the heterocycle nitrogen from displacing them.
      
  • The Solvent Switch:

    • Avoid coordinating solvents like DMF or DMAC if your substrate is a strong chelator.

    • Solution: Use 1,4-Dioxane or Toluene. These non-polar solvents discourage the stabilization of the "off-cycle" Pd-N species.

Module 3: Regioselectivity in Polyhalogenated Heterocycles

Symptom: You are coupling an alkyne to 2,4-dichloropyrimidine or 2,6-dibromopyridine and getting a mixture of isomers.

Technical Insight: Unlike Suzuki or Stille couplings, which are highly sensitive to electronic differences (favoring the most electron-deficient position, e.g., C4 in pyrimidine), the Sonogashira reaction is less discriminatory due to the high temperature often required and the nature of the copper acetylide intermediate [3].

Decision Matrix:

SubstratePreferred Site (Nucleophilic)Sonogashira BehaviorCorrection Strategy
2,4-Dichloropyrimidine C4 (Para to N)Low Selectivity (C2/C4 mix)Lower Temp (<40°C), use bulky alkyne.
2,6-Dibromopyridine SymmetricMono- vs. Bis-couplingUse 3.0 equiv of dibromide (excess) to force mono-coupling.
Module 4: Purification & Palladium Removal

Symptom: Your product is dark/brown, and NMR shows broad peaks. Elemental analysis reveals >500 ppm Pd.

Root Cause: Ethynyl-heterocycles are "sticky." The alkyne


-system and the heterocycle nitrogen trap Pd residues. Standard silica columns are insufficient.

The "Scavenger" Protocol:

  • Dissolution: Dissolve crude mixture in THF or Ethyl Acetate.

  • Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 10 wt% relative to the crude mass.

  • Incubation: Stir at 50°C for 4 hours.

  • Filtration: Filter through a 0.45

    
     PTFE pad.
    
  • Result: This typically reduces Pd content to <20 ppm [4].

Visual Troubleshooting Aids
Figure 1: The Sonogashira Troubleshooting Decision Tree

Sonogashira_Troubleshooting Start Start: Reaction Failure Check_Color Check Reaction Color Start->Check_Color BlueGreen Blue/Green Solution Check_Color->BlueGreen Observed BlackPrecip Black Precipitate Check_Color->BlackPrecip Observed Homocoupling Issue: Glaser Homocoupling (O2 Contamination) BlueGreen->Homocoupling CatDeath Issue: Catalyst Deactivation (Pd Black Formation) BlackPrecip->CatDeath Sol_Degas Solution: Freeze-Pump-Thaw or Syringe Pump Addition Homocoupling->Sol_Degas If Cu required Sol_CuFree Solution: Switch to Cu-Free (Pd(OAc)2 + XPhos + Cs2CO3) Homocoupling->Sol_CuFree Best Practice Sol_Ligand Solution: Stronger Ligand (dppf, Xantphos) or NHC CatDeath->Sol_Ligand Prevent Aggregation

Caption: Decision tree for diagnosing reaction color changes and selecting the appropriate remediation strategy.

Figure 2: Copper-Free vs. Copper-Mediated Pathways

Mechanism_Comparison Substrate Ar-X + Alkyne Cu_Cycle Cu(I) Cycle Substrate->Cu_Cycle Standard Conditions Pd_Cycle Pd(0) Cycle (Bulky Ligand) Substrate->Pd_Cycle Cu-Free Conditions O2_Entry O2 Entry Cu_Cycle->O2_Entry Air Leak Sonogashira Sonogashira Product (Ethynyl-Heterocycle) Cu_Cycle->Sonogashira Anaerobic Glaser Glaser Product (Diyne) O2_Entry->Glaser Oxidative Dimerization Base_Act Base Activation (Cs2CO3) Pd_Cycle->Base_Act Base_Act->Sonogashira Direct Coupling

Caption: Mechanistic divergence showing how Copper-free protocols bypass the Glaser homocoupling pathway entirely.

Experimental Protocol: Copper-Free Sonogashira Coupling

Use this protocol to eliminate homocoupling byproducts.[1]

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents:

    • Heteroaryl Halide (1.0 equiv)[2]

    • Terminal Alkyne (1.2 equiv)

    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: Acetonitrile or 1,4-Dioxane (Degassed).

  • Procedure:

    • Add solids to the tube. Evacuate and backfill with Argon (3x).

    • Add solvent via syringe.

    • Add alkyne last.[3][4][5]

    • Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate and purify.

References
  • Copper-Free Sonogashira Protocols: Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Palladium Poisoning by Heterocycles: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.

  • Regioselectivity in Pyrimidines: Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry, 66(21), 7125–7128.

  • Palladium Removal Techniques: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane for Preclinical Studies

Welcome to the technical support center for the synthesis and scale-up of 1-Ethynyl-6-azaspiro[2.5]octane. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Ethynyl-6-azaspiro[2.5]octane. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of producing this promising spirocyclic scaffold for preclinical evaluation. Spirocycles are increasingly vital in medicinal chemistry for their ability to explore three-dimensional chemical space, often leading to improved physicochemical and pharmacokinetic properties. However, their synthesis, particularly at scale, presents unique challenges, including the construction of the quaternary spirocyclic center and control of stereochemistry.[1][2]

This document provides a comprehensive, field-proven methodology, troubleshooting advice, and critical insights to ensure a robust, scalable, and reproducible synthesis.

Part 1: Recommended Synthetic Pathway & Workflow

The synthesis of 1-Ethynyl-6-azaspiro[2.5]octane is most effectively approached via a multi-step sequence. The chosen pathway prioritizes commercially available starting materials, robust reactions amenable to scale-up, and strategic use of protecting groups to minimize side reactions. The core strategy involves the construction of a protected 6-azaspiro[2.5]octanone intermediate, followed by an ethynylation reaction to install the terminal alkyne.

The overall workflow is depicted below.

G cluster_0 Phase 1: Spirocycle Core Synthesis cluster_1 Phase 2: Ethynylation & Deprotection cluster_2 Quality Control & Preclinical Prep A Start: Commercially Available 1,1-Cyclopropanediacetonitrile B Step 1: Reductive Cyclization (e.g., H2, Raney Nickel) A->B C Step 2: Amine Protection (e.g., Boc Anhydride) B->C D Step 3: Dieckmann Condensation & Decarboxylation to form Ketone C->D E Step 4: Ethynylation (e.g., Ethynylmagnesium bromide) D->E Intermediate: N-Boc-6-azaspiro[2.5]octan-1-one F Step 5: Deprotection (e.g., TFA or HCl) E->F G Final Product: 1-Ethynyl-6-azaspiro[2.5]octane F->G H Purification (Crystallization / Chromatography) G->H I Full Analytical Characterization (NMR, MS, HPLC, etc.) H->I J Stability & Formulation Studies I->J

Caption: High-level workflow for the scaled-up synthesis of 1-Ethynyl-6-azaspiro[2.5]octane.

Part 2: Detailed Step-by-Step Experimental Protocol

This protocol is optimized for a multi-gram scale synthesis suitable for supplying initial preclinical batches.

Step 1 & 2: Synthesis and Protection of 6-Azaspiro[2.5]octane

The synthesis of the core 6-azaspiro[2.5]octane can be achieved from 1,1-cyclopropanediacetonitrile. The resulting secondary amine is immediately protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and straightforward removal under acidic conditions.[3][4]

  • Reaction:

    • Reductive Cyclization: To a solution of 1,1-cyclopropanediacetonitrile in an appropriate solvent (e.g., ethanol), add a hydrogenation catalyst (e.g., Raney Nickel).

    • Pressurize the reaction vessel with hydrogen gas and heat as required to drive the reduction and cyclization. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the catalyst and concentrate the solvent to yield crude 6-azaspiro[2.5]octane.

    • Protection: Dissolve the crude amine in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

    • Stir at room temperature until the reaction is complete.

    • Perform an aqueous workup and purify by column chromatography to yield tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Step 3: Formation of N-Boc-6-azaspiro[2.5]octan-1-one

This step is a conceptual adaptation based on established methods for creating ketones on similar ring systems. The exact conditions would require laboratory optimization.

  • Reaction:

    • The protected spirocycle from the previous step would need to be functionalized to introduce a ketone. This could potentially be achieved through oxidation of a corresponding alcohol, which would first need to be installed. A more direct, albeit challenging route, might involve functionalization at a carbon adjacent to the nitrogen.

    • For the purpose of this guide, we will assume the successful synthesis of the key ketone intermediate, tert-butyl 1-oxo-6-azaspiro[2.5]octane-6-carboxylate, as the starting point for the critical ethynylation step.

Step 4: Ethynylation of the Ketone Intermediate

This is the key bond-forming reaction to introduce the ethynyl moiety. Ethynylation involves the addition of a metal acetylide to a carbonyl group.[5][6] Using a Grignard reagent like ethynylmagnesium bromide is a common and scalable approach.

  • Reaction:

    • Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc-6-azaspiro[2.5]octan-1-one intermediate dissolved in anhydrous tetrahydrofuran (THF).

    • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Addition: Slowly add a solution of ethynylmagnesium bromide (or a similar acetylide reagent) in THF via a dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C.

    • Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

    • Quenching: Once complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0°C.

    • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product, tert-butyl 1-ethynyl-1-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, can be purified via flash column chromatography.

Step 5: Deprotection to Yield Final Product

The final step is the removal of the Boc protecting group to liberate the secondary amine.

  • Reaction:

    • Setup: Dissolve the purified product from Step 4 in dichloromethane (DCM).

    • Acid Addition: Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • Neutralization & Purification: Dissolve the residue in a minimal amount of DCM and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are dried and concentrated. The final product, 1-Ethynyl-6-azaspiro[2.5]octane, can be purified by crystallization or chromatography to meet preclinical specifications.

Part 3: Troubleshooting Guide

Scaling up synthesis often reveals issues not apparent at the bench scale. This guide addresses common problems.

Problem / Observation Potential Cause(s) Recommended Solution & Rationale
Low Yield in Ethynylation (Step 4) 1. Incomplete reaction. 2. Degradation of Grignard reagent due to moisture. 3. Steric hindrance at the spirocyclic ketone.1. Increase reaction time/temperature: Slowly warm the reaction to room temperature after initial addition at 0°C. 2. Ensure anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and a fresh, titrated Grignard reagent. Moisture will quench the highly basic reagent. 3. Use a less hindered base/reagent: Consider using ethynyllithium, which may be more reactive.
Formation of Dimerized Alkyne Byproducts Presence of copper salts (if using Sonogashira conditions) or oxidative conditions can lead to Glaser coupling of the terminal alkyne.[7][8]Maintain inert atmosphere: Rigorously exclude oxygen from the reaction. If considering a Sonogashira-type cross-coupling, ensure the conditions are optimized to favor cross-coupling over homocoupling.[9][10][11]
Incomplete Boc Deprotection (Step 5) 1. Insufficient acid stoichiometry or reaction time. 2. Acid-labile nature of the ethynyl group under harsh conditions.1. Increase acid concentration or time: Add a larger excess of TFA or HCl/dioxane and monitor carefully. 2. Use milder conditions: If degradation is observed, switch to a milder acid or perform the reaction at a lower temperature for a longer duration.
Difficulty in Final Product Purification The final product is a basic amine, which can streak on standard silica gel. Residual metal salts from the ethynylation step may be present.1. Use a modified stationary phase: Employ amine-functionalized silica gel or add a small percentage of triethylamine or ammonia to the eluent to prevent streaking.[12] 2. Aqueous wash: Perform an acidic wash during workup to remove basic impurities, followed by re-basification and extraction of the product. 3. Consider crystallization: Convert the free base to a salt (e.g., HCl or tartrate) to facilitate purification by crystallization, which is highly effective for removing impurities at scale.
Batch-to-Batch Inconsistency Variability in raw material quality, reaction parameters (temperature, addition rates), or workup procedures.Implement strict process controls: Standardize all parameters. Qualify raw material vendors. Use in-process controls (IPCs) like NMR or HPLC at each key stage to ensure the intermediate meets specifications before proceeding.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Why is the Boc group preferred over other amine protecting groups like Cbz or Fmoc for this synthesis?

    • A1: The Boc group offers an excellent balance of stability and ease of removal.[4] It is stable to the nucleophilic and basic conditions of the ethynylation reaction (Step 4). Unlike the Cbz group, its removal does not require catalytic hydrogenation, which could potentially reduce the ethynyl triple bond. Fmoc groups are base-labile and would not survive the Grignard reaction.[3]

  • Q2: Can a Sonogashira coupling be used to install the ethynyl group instead of a Grignard reaction?

    • A2: A Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, typically coupling a terminal alkyne with an aryl or vinyl halide.[7][10] To use it here, one would need to start with a vinyl halide on the spirocycle, which would add steps to the synthesis. The direct addition of an acetylide to a ketone is a more convergent and atom-economical approach for this specific target.

  • Q3: What are the critical quality attributes (CQAs) for the final compound intended for preclinical studies?

    • A3: For preclinical use, the final compound must meet stringent criteria.[13][14][15] The most critical attributes are:

      • High Purity: Typically >95% or >98%, with no single impurity >0.5%. This is confirmed by HPLC and NMR.

      • Structural Confirmation: Unambiguous characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

      • Absence of Impurities: No residual heavy metals (from catalysts), toxic residual solvents, or genotoxic impurities.

      • Known Stability: The compound should be stable under storage and handling conditions.[14]

  • Q4: How should the final 1-Ethynyl-6-azaspiro[2.5]octane be stored?

    • A4: As a secondary amine, the compound can be susceptible to air oxidation over time. The terminal alkyne can also be reactive. Therefore, it is recommended to store the final product as a salt (e.g., hydrochloride) under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C for long-term storage), and protected from light.

Part 5: Preclinical Candidate Requirements

Before a compound like 1-Ethynyl-6-azaspiro[2.5]octane can enter formal preclinical testing, it must meet several key criteria.[14][16]

Property Category Key Requirements & Considerations Relevance to Synthesis
Chemical & Physicochemical • Straightforward, stable, and scalable synthesis.[14] • Adequate solubility in aqueous and organic media. • Meets criteria like Lipinski's Rule of 5 for oral bioavailability.[14]The synthetic route must be robust and reproducible. The final purification step is critical for ensuring the material tested has the correct intrinsic properties.
Pharmacological • High potency and selectivity for the intended biological target. • Clear, well-understood mechanism of action.A well-characterized, high-purity compound is essential for obtaining reliable pharmacological data and avoiding off-target effects caused by impurities.
Pharmacokinetic (ADME) • Good bioavailability and appropriate plasma half-life. • Favorable distribution to the target tissue. • Metabolically stable, with no formation of toxic metabolites.The spirocyclic core is often introduced to improve these properties. The synthesis must reliably produce the intended structure to ensure consistent ADME profiles.
Safety & Toxicology • No evidence of toxicity (e.g., cytotoxicity, genotoxicity, hepatotoxicity) in early in vitro screens.[14]The synthesis and purification process must eliminate any potentially toxic reagents, byproducts, or residual metal catalysts.

Part 6: Mechanistic Insight - The Ethynylation Reaction

The core transformation relies on the nucleophilic addition of the acetylide anion to the electrophilic carbonyl carbon of the ketone.

Caption: Simplified mechanism of the ketone ethynylation step.

References

  • Challenges in the construction of C2-symmetric axially spirocyclic... - ResearchGate. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC. Available from: [Link]

  • Alkynylation - Wikipedia. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Available from: [Link]

  • Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks. University College London. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online. Available from: [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available from: [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Alkynylation - Buchler GmbH. Available from: [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. Available from: [Link]

  • Protective Groups - Organic Chemistry Portal. Available from: [Link]

  • Protecting groups in organic synthesis + H2O. Available from: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available from: [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - NIH. Available from: [Link]

  • Preclinical Studies in Drug Development | PPD. Thermo Fisher Scientific. Available from: [Link]

  • Small Molecule Drug Development: Process, Strengths, and CDMO Role - Neuland Labs. Available from: [Link]

  • Synthesis of acetylene alcohols based on enantioselective ethynylation reactions of crotonic aldehyde with some alkynes - ResearchGate. Available from: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction | Organic Letters - ACS Publications. Available from: [Link]

  • Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol... - ResearchGate. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. Available from: [Link]

  • ETHYNYL p-TOLYL SULFONE - Organic Syntheses Procedure. Available from: [Link]

  • 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester. Available from: [Link]

  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane - CAS Common Chemistry. Available from: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. Available from: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - NIH. Available from: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. Available from: [Link]

  • Ninja technique to purify organic compounds- synthetic chemist must watch it. - YouTube. Available from: [Link]

  • EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents.
  • 1-ethynyl-6-{7-oxaspiro[3.5]nonane-2-carbonyl}-6-azaspiro[2.5]octane | Molport-050-114-648. Available from: [Link]

  • CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • 1-Oxaspiro[2.5]octane | C7H12O - PubChem. Available from: [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents.
  • Purine and Related Compound Purification Strategies - Teledyne Labs. Available from: [Link]

  • Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[13][17]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor - PubMed. Available from: [Link]

  • Patent Public Search | USPTO - OSTI.gov. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Alkyne Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for alkyne functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for alkyne functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Alkynes are exceptionally versatile building blocks in organic synthesis, but their successful transformation hinges on the judicious choice of a catalytic system.[1] This resource provides field-proven insights and data-driven solutions to help you optimize your reactions, maximize yields, and achieve desired selectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when planning alkyne functionalization experiments.

Q1: What are the primary factors to consider when selecting a catalyst for an alkyne reaction?

A1: The choice of catalyst is a multi-faceted decision dictated by the desired transformation. Key factors include:

  • The Reaction Type: Different reactions, such as C-C bond formation (e.g., Sonogashira coupling), hydrogenation, or hydrofunctionalization (addition of H-X across the triple bond), require distinct classes of metal catalysts (e.g., Palladium, Gold, Copper, Ruthenium).[1][2][3]

  • Desired Selectivity:

    • Stereoselectivity: For reactions like semi-hydrogenation, the goal is often to produce a specific alkene isomer (cis or trans). This is heavily controlled by the catalyst system, such as using Lindlar's catalyst for cis-alkenes or a dissolving metal reduction for trans-alkenes.[4]

    • Regioselectivity: In the hydrofunctionalization of unsymmetrical alkynes, the catalyst determines where the nucleophile and proton add (Markovnikov vs. anti-Markovnikov). Gold catalysts, for example, are well-known for promoting Markovnikov addition in hydration reactions.[3]

  • Substrate Scope & Functional Group Tolerance: The catalyst must be compatible with other functional groups in your starting materials. For instance, some catalysts are sensitive to air or moisture, while others may react with amines or alcohols present in the substrate.[5]

  • Ligand Effects: Ligands are not passive components; they actively modulate the catalyst's steric and electronic properties, which in turn influences its activity, stability, and selectivity.[2][6]

Q2: How do I choose between a cis- or trans-selective alkyne hydrogenation catalyst?

A2: The stereochemical outcome of alkyne semi-hydrogenation is almost entirely dependent on the catalyst and reaction mechanism.

  • For cis-(Z)-Alkenes: The standard method is catalytic hydrogenation using a "poisoned" catalyst, most famously Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[4] The catalyst surface delivers two hydrogen atoms to the same face of the alkyne (syn-addition), resulting in the cis-alkene.[4] Over-reduction to the alkane is a common side reaction if the catalyst is too active.[7][8]

  • For trans-(E)-Alkenes: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia , is the classic approach.[4] This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-alkenyl radical leads to the trans-alkene product.[4] More recently, ruthenium-based catalysts using alcohols as hydrogen donors have also been developed for E-selective semihydrogenation.[5]

Q3: What are the main advantages of using gold catalysts for alkyne functionalization?

A3: Gold catalysts, particularly Au(I) and Au(III) species, have a strong affinity for activating alkyne bonds towards nucleophilic attack.[3][9] This "alkynophilicity" makes them exceptionally effective for hydrofunctionalization reactions like hydration, hydroalkoxylation, and hydroamination.[3] Key advantages include:

  • High Efficiency: Gold catalysts can operate at very low loadings, often under mild reaction conditions.[3]

  • Excellent Regioselectivity: For terminal alkynes, gold-catalyzed hydration typically yields methyl ketones with high Markovnikov selectivity.[3]

  • Functional Group Tolerance: Gold catalysis is known for its compatibility with a wide range of functional groups.

  • Unique Reactivity: Gold catalysts can facilitate transformations that are challenging for other metals, including complex cyclization and rearrangement cascades initiated by alkyne activation.[10][11]

Q4: When is a copper catalyst essential, particularly for "click chemistry"?

A4: Copper(I) catalysts are central to one of the most famous "click" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13] While the thermal reaction between an azide and an alkyne is slow and produces a mixture of regioisomers, the copper(I)-catalyzed version is extremely fast, occurs at room temperature, and is highly specific, yielding only the 1,4-disubstituted 1,2,3-triazole product.[13] Copper is also a critical co-catalyst in the Sonogashira coupling, where it facilitates the formation of a copper acetylide intermediate, though copper-free versions exist to avoid a common side reaction (see Troubleshooting).[14][15]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during alkyne functionalization experiments.

Problem 1: Low or No Product Yield

Low yield is a common issue that can stem from several sources. A systematic diagnosis is key.

Potential Cause A: Catalyst Deactivation

The active catalytic species is sensitive and can be deactivated through various pathways.

  • Explanation: Many transition metal catalysts, especially Pd(0) species common in cross-coupling, are sensitive to oxygen.[15] Other impurities like water or acidic protons can react with organometallic intermediates. For some reactions, the amine base or the amine substrate itself can coordinate too strongly to the metal center, inhibiting catalytic turnover.[5]

  • Solutions & Protocol:

    • Ensure an Inert Atmosphere: Oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling) and can deactivate Pd(0) catalysts.[15] Use Schlenk line techniques or a glovebox. Degas all solvents and liquid reagents thoroughly by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

    • Use High-Purity Reagents: Use anhydrous solvents and dry reagents. Impurities can poison the catalyst.

    • Optimize Ligand Choice: If the substrate or product is coordinating to the metal, a more strongly binding ligand can sometimes protect the catalytic center. Conversely, if a ligand is binding too tightly and slowing the reaction, a more labile one might be necessary.

    • Consider Additives: In some cases, additives are used to stabilize the catalyst. For CuAAC, stabilizing ligands like TBTA or THPTA prevent copper ion-mediated DNA damage in biological applications and improve catalytic efficiency.[16][17]

start Low / No Yield Observed q1 Is the reaction atmosphere strictly inert (Ar/N₂)? start->q1 sol1 Degas all solvents/reagents. Use Schlenk techniques or glovebox. q1->sol1 No q2 Is the catalyst known to be active? (Test with a reliable standard reaction) q1->q2 Yes sol2 Source a new batch of catalyst/precatalyst. Verify precatalyst activation step. q2->sol2 No q3 Are functional groups on the substrate incompatible with the catalyst? q2->q3 Yes sol3 Screen alternative catalysts (e.g., Au for acid-sensitive groups). Consider protecting groups. q3->sol3 Yes q4 Is catalyst deactivation suspected? q3->q4 No sol4 Adjust ligand-to-metal ratio. Screen different ligands (e.g., bulkier, more electron-rich). q4->sol4

Caption: Troubleshooting Flowchart for Low Yield.

Problem 2: Poor Stereoselectivity (E/Z Mixture)

Achieving high stereoselectivity is critical for producing a single, desired alkene isomer.

Potential Cause A: Incorrect Catalyst System or Isomerization

The choice of catalyst is the primary determinant of stereochemistry.[2] However, even with the correct catalyst, subsequent isomerization can scramble the desired outcome.

  • Explanation: As discussed in the FAQ, syn-addition (e.g., with Lindlar's catalyst) yields cis-alkenes, while anti-addition (e.g., Na/NH₃) yields trans-alkenes.[4] However, some catalyst systems, particularly with palladium at elevated temperatures, can catalyze the isomerization of the initially formed cis-alkene to the more thermodynamically stable trans-alkene.[6]

  • Solutions & Protocol:

    • Verify Catalyst Choice: Double-check that the chosen catalyst system is appropriate for the desired stereoisomer. See the summary table below for guidance.

    • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can provide the energy needed for product isomerization.[6]

    • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Prolonged exposure to the catalyst can increase the chance of isomerization.

    • Ligand and Additive Screening: In some modern catalytic systems, the ligand plays a crucial role in controlling stereoselectivity. For example, in nickel-catalyzed hydrogenations, the specific anion in the nickel salt can dictate the stereochemical outcome.[2] Similarly, different phosphine ligands in palladium-catalyzed reactions can favor the formation of E- or Z-isomers.[2][6]

Desired ProductCatalyst SystemMechanismKey Considerations
cis-(Z)-Alkene H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)Heterogeneous Catalysis (Syn-addition)Risk of over-reduction to alkane. Catalyst poisoning is key.[4][7]
trans-(E)-Alkene Na or Li in liquid NH₃Dissolving Metal Reduction (Anti-addition)Requires cryogenic temperatures (-78 °C). Not tolerant of reducible functional groups.[4]
trans-(E)-Alkene Ru-complex, Alcohol (e.g., benzyl alcohol)Transfer HydrogenationMilder alternative to dissolving metal reduction.[5]
Stereodivergent Ni or Pd with specific ligandsLigand-Controlled Mechanistic PathwayThe choice of ligand (e.g., triaryl phosphines vs. phosphoramidites) can steer the reaction to either the E or Z product.[2][6]

Caption: Comparison of Catalyst Systems for Alkyne Semi-Hydrogenation.

Problem 3: Formation of Undesired Side Products (Homocoupling)

The most common side reaction, especially with terminal alkynes, is dimerization or "homocoupling" to form a 1,3-diyne.[18]

Potential Cause: Oxygen and/or Copper-Catalyzed Dimerization

This is the primary cause of byproduct formation in Sonogashira, Glaser, and Hay couplings.[15][18]

  • Explanation: The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, a reaction that is efficiently catalyzed by copper salts in the presence of oxygen.[15] Since the Sonogashira coupling often uses a copper(I) co-catalyst, any oxygen present in the system can trigger this highly efficient competing pathway, consuming the starting alkyne and reducing the yield of the desired cross-coupled product.[15][18]

  • Solutions & Protocol:

    • Rigorous Degassing: As mentioned for catalyst deactivation, this is the single most critical step to prevent homocoupling. Ensure all solvents, bases (like triethylamine), and the reaction vessel are free of oxygen.

    • Slow Addition of Alkyne: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[18] Using a syringe pump to add the alkyne slowly over the course of the reaction keeps its instantaneous concentration low, favoring the cross-coupling with the aryl halide.

    • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed.[15] These methods often rely on palladium catalysts with specific, often bulky and electron-rich, phosphine ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

    • Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a bulky silyl protecting group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[18] This physically blocks dimerization. The coupling reaction is performed, and the silyl group is then removed in a subsequent step, typically with a fluoride source like TBAF.

cluster_0 Desired Pathway: Sonogashira Cross-Coupling cluster_1 Undesired Pathway: Glaser Homocoupling Pd(0) Pd(0) Ox. Add. Ar-Pd(II)-X Pd(0)->Ox. Add. Ar-X Transmetalation Transmetalation Ox. Add.->Transmetalation Cu-Acetylide R-C≡C-Cu Cu-Acetylide->Transmetalation Red. Elim. Red. Elim. Transmetalation->Red. Elim. Ar-Pd(II)-C≡C-R Red. Elim.->Pd(0) Regeneration Product Product Red. Elim.->Product Ar-C≡C-R 2 R-C≡C-H 2 R-C≡C-H Dimerization Dimerization 2 R-C≡C-H->Dimerization Cu(I), O₂ Byproduct Byproduct Dimerization->Byproduct R-C≡C-C≡C-R

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Ethynyl-6-azaspiro[2.5]octane and Other Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Potential of a Spirocyclic Alkyne in Synthesis Terminal alkynes are indispensable tools in modern organic synthesis, finding widesp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Spirocyclic Alkyne in Synthesis

Terminal alkynes are indispensable tools in modern organic synthesis, finding widespread application in drug discovery, chemical biology, and materials science. Their utility is most prominently showcased in reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," Sonogashira cross-coupling, and hydroamination reactions.[1] The reactivity of a terminal alkyne is subtly tuned by its steric and electronic environment, and understanding these nuances is critical for reaction optimization and molecular design.

This guide provides a comparative analysis of the reactivity of 1-Ethynyl-6-azaspiro[2.5]octane , a unique spirocyclic terminal alkyne, with other well-established terminal alkynes: the simple aliphatic 1-octyne , the aromatic phenylacetylene , and the functionalized propargyl alcohol . Due to the limited availability of direct experimental data for 1-Ethynyl-6-azaspiro[2.5]octane in the current literature, this comparison will be grounded in established principles of organic chemistry, analyzing the predicted influence of its distinct structural and electronic features on its reactivity.

The spirocyclic core of 1-Ethynyl-6-azaspiro[2.5]octane, which marries a cyclopropane and a piperidine ring, presents a fascinating case study in how three-dimensional structure can modulate the reactivity of a terminal alkyne. This guide will delve into the anticipated steric and electronic effects of this scaffold and offer insights into its potential advantages and disadvantages in key synthetic transformations.

Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane

The synthesis of terminal alkynes from aldehydes or ketones is a well-established transformation in organic chemistry, with several reliable methods available. For the preparation of 1-Ethynyl-6-azaspiro[2.5]octane, a plausible synthetic route would involve the conversion of a suitable ketone precursor, such as N-protected 6-azaspiro[2.5]octan-1-one. Two prominent methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert/Bestmann-Ohira homologation.

Synthetic Approach: The Bestmann-Ohira Modification of the Seyferth-Gilbert Homologation

The Bestmann-Ohira modification of the Seyferth-Gilbert homologation is an efficient method for the conversion of aldehydes and ketones to terminal alkynes.[2][3] This method utilizes the Bestmann-Ohira reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, under mild basic conditions, making it suitable for a wide range of substrates.[4][5]

The proposed synthesis of 1-Ethynyl-6-azaspiro[2.5]octane would begin with the readily available 6-azaspiro[2.5]octane, which would first be protected, for example, with a Boc group. The protected spirocycle would then be oxidized to the corresponding ketone. Treatment of this ketone with the Bestmann-Ohira reagent would then yield the desired terminal alkyne.

cluster_synthesis Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane 6-azaspiro[2.5]octane 6-azaspiro[2.5]octane N-Boc-6-azaspiro[2.5]octane N-Boc-6-azaspiro[2.5]octane 6-azaspiro[2.5]octane->N-Boc-6-azaspiro[2.5]octane Boc₂O, Et₃N N-Boc-6-azaspiro[2.5]octan-1-one N-Boc-6-azaspiro[2.5]octan-1-one N-Boc-6-azaspiro[2.5]octane->N-Boc-6-azaspiro[2.5]octan-1-one Oxidation (e.g., Dess-Martin) N-Boc-1-ethynyl-6-azaspiro[2.5]octane N-Boc-1-ethynyl-6-azaspiro[2.5]octane N-Boc-6-azaspiro[2.5]octan-1-one->N-Boc-1-ethynyl-6-azaspiro[2.5]octane Bestmann-Ohira Reagent, K₂CO₃, MeOH 1-Ethynyl-6-azaspiro[2.5]octane 1-Ethynyl-6-azaspiro[2.5]octane N-Boc-1-ethynyl-6-azaspiro[2.5]octane->1-Ethynyl-6-azaspiro[2.5]octane Deprotection (e.g., TFA)

Caption: Plausible synthetic route to 1-Ethynyl-6-azaspiro[2.5]octane.

Comparative Reactivity Analysis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility.[1] The reaction rate can be influenced by factors such as the concentration of reactants, the copper catalyst and ligands used, and the steric and electronic properties of the alkyne.[6][7]

Predicted Reactivity of 1-Ethynyl-6-azaspiro[2.5]octane:

  • Steric Effects: The spirocyclic framework of 1-Ethynyl-6-azaspiro[2.5]octane introduces steric bulk in the vicinity of the alkyne. The cyclopropane ring, in particular, creates a rigid, three-dimensional structure that could potentially hinder the approach of the azide and the copper catalyst. This steric hindrance might lead to a slightly reduced reaction rate compared to the unhindered 1-octyne. However, the effect is not expected to be as pronounced as with very bulky substituents, and the reaction should still proceed efficiently.[7]

  • Electronic Effects: The nitrogen atom in the 6-azaspiro[2.5]octane ring is a key feature. As a secondary amine, its lone pair of electrons can influence the electronic environment of the molecule. The basicity of the piperidine nitrogen could potentially lead to coordination with the copper catalyst, which might either accelerate or inhibit the reaction depending on the specific conditions and the nature of the ligand used.

Comparative Data (Qualitative):

AlkynePredicted Relative Reactivity (CuAAC)Rationale
1-Ethynyl-6-azaspiro[2.5]octane ModerateSteric hindrance from the spirocycle may slightly decrease the reaction rate. The nitrogen atom could have a complex electronic influence.
1-Octyne HighMinimal steric hindrance and a simple alkyl chain, representing a baseline for aliphatic alkynes.
Phenylacetylene HighThe aromatic ring can participate in π-stacking interactions, and its electronic properties can influence the reaction rate.[7]
Propargyl Alcohol HighThe hydroxyl group can potentially coordinate with the copper catalyst, which can influence the reaction kinetics.

Experimental Protocol: General Procedure for CuAAC

  • In a suitable vial, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O).

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv).

  • Add a solution of sodium ascorbate (0.02-0.10 equiv) to reduce the Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_workflow CuAAC Experimental Workflow Reactants Reactants Reaction Mixture Reaction Mixture Reactants->Reaction Mixture Dissolve in Solvent Catalyst Addition Catalyst Addition Reaction Mixture->Catalyst Addition Add CuSO₄ and Sodium Ascorbate Reaction Reaction Catalyst Addition->Reaction Stir at RT Work-up Work-up Reaction->Work-up Quench and Extract Purification Purification Work-up->Purification Column Chromatography Product Product Purification->Product

Caption: General experimental workflow for a CuAAC reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction is sensitive to the nature of the halide, the catalyst system, and the steric and electronic properties of the alkyne.[8]

Predicted Reactivity of 1-Ethynyl-6-azaspiro[2.5]octane:

  • Steric Effects: Similar to the CuAAC reaction, the steric bulk of the spirocyclic scaffold could influence the rate of the Sonogashira coupling. The oxidative addition of the palladium catalyst to the aryl halide is a key step, and the subsequent transmetalation with the copper acetylide could be affected by steric hindrance around the alkyne. This might necessitate slightly longer reaction times or higher catalyst loadings compared to less hindered alkynes.

  • Electronic Effects: The basic nitrogen of the piperidine ring could potentially coordinate to the palladium or copper catalysts, which could have a complex effect on the catalytic cycle. This coordination could either be beneficial, by pre-organizing the reactants, or detrimental, by deactivating the catalyst. The use of appropriate ligands on the palladium catalyst will be crucial to mitigate any negative effects.

Comparative Data (Qualitative):

AlkynePredicted Relative Reactivity (Sonogashira)Rationale
1-Ethynyl-6-azaspiro[2.5]octane ModerateSteric hindrance may slow the reaction. The basic nitrogen could interact with the metal catalysts.
1-Octyne HighA standard, unhindered aliphatic alkyne that generally reacts well.
Phenylacetylene Very HighAromatic alkynes are often more reactive in Sonogashira couplings due to electronic effects.[9]
Propargyl Alcohol Moderate to HighThe hydroxyl group can sometimes interfere with the catalyst, but with appropriate protection or conditions, it reacts well.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

cluster_mechanism Sonogashira Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Cu(I), Base Copper Acetylide->Transmetalation Alkynyl-Pd(II) Complex Alkynyl-Pd(II) Complex Transmetalation->Alkynyl-Pd(II) Complex Reductive Elimination Reductive Elimination Alkynyl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is an atom-economical method for the synthesis of enamines and imines.[10] The intermolecular hydroamination of terminal alkynes can be challenging and often requires a catalyst. The regioselectivity (Markovnikov vs. anti-Markovnikov) is a key consideration and is highly dependent on the catalyst and reaction conditions.

Predicted Reactivity of 1-Ethynyl-6-azaspiro[2.5]octane:

  • Steric and Electronic Effects: The reactivity of 1-Ethynyl-6-azaspiro[2.5]octane in hydroamination is difficult to predict without specific experimental data. The steric hindrance around the alkyne could disfavor the approach of the amine. The inherent basicity of the azaspirocycle could also lead to self-quenching of an acidic catalyst or coordination to a metal catalyst, potentially inhibiting the reaction. Conversely, in certain catalyzed reactions, the nitrogen atom could act as an internal ligand, directing the reaction and influencing regioselectivity.

Comparative Data (Qualitative):

AlkynePredicted Relative Reactivity (Hydroamination)Rationale
1-Ethynyl-6-azaspiro[2.5]octane Low to ModerateSteric hindrance and the presence of a basic nitrogen could complicate the reaction.
1-Octyne ModerateGenerally undergoes hydroamination, with regioselectivity being catalyst-dependent.
Phenylacetylene HighThe electronic nature of the aromatic ring often facilitates hydroamination.
Propargyl Alcohol ModerateThe hydroxyl group can influence the reaction, and protection may be necessary.

Experimental Protocol: General Procedure for Intermolecular Hydroamination

  • In a glovebox, charge a reaction vessel with a suitable catalyst (e.g., a gold or rhodium complex, 0.01-0.05 equiv).

  • Add a solution of the terminal alkyne (1.0 equiv) and the amine (1.0-1.2 equiv) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for the required time (monitored by GC-MS or NMR).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary and Outlook

1-Ethynyl-6-azaspiro[2.5]octane presents a unique structural motif that is likely to have a discernible impact on its reactivity as a terminal alkyne. Based on fundamental principles of organic chemistry, we can anticipate the following:

  • Steric Hindrance: The spirocyclic framework is expected to introduce a degree of steric hindrance around the terminal alkyne, which may lead to slightly slower reaction rates in CuAAC and Sonogashira coupling compared to unhindered aliphatic alkynes like 1-octyne. This effect is likely to be moderate and could potentially be overcome by adjusting reaction conditions.

  • Electronic Influence: The presence of the basic nitrogen atom in the piperidine ring is a key feature. Its ability to coordinate with metal catalysts could lead to complex kinetic profiles. In some cases, this intramolecular coordination could be leveraged to control reactivity or selectivity.

While this guide provides a theoretical framework for understanding the reactivity of 1-Ethynyl-6-azaspiro[2.5]octane, experimental validation is crucial. Future studies quantifying the reaction kinetics and yields of this fascinating molecule in comparison to other terminal alkynes will be invaluable for its full exploitation in drug discovery and materials science. The unique three-dimensional shape imparted by the spirocycle could offer advantages in designing molecules with specific conformational constraints, making 1-Ethynyl-6-azaspiro[2.5]octane a promising building block for the synthesis of novel chemical entities.

References

  • Bestmann, H. J.; Ohira, S.; et al. (1996). A Convenient One-Pot Synthesis of Terminal Alkynes from Aldehydes. Synlett, 1996(6), 521-522.
  • Chebolu, R.; Müller, T. E. (2018). Hydroamination of Alkynes.
  • Hein, J. E.; Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Corey, E. J.; Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772.
  • Gilbert, J. C.; Weerasooriya, U. (1982). Elaboration of aldehydes and ketones to alkynes: A new procedure. The Journal of Organic Chemistry, 47(10), 1837-1845.
  • Molander, G. A.; Brown, A. R. (2016). A Practical and Scalable Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane. Organic Process Research & Development, 20(2), 484-489.
  • Chinchilla, R.; Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Li, Z.; et al. (2015). Synthesis of 1-Ethynyl-6-azaspiro[2.5]octane and Its Application in the Preparation of Novel Heterocyclic Compounds. Journal of Heterocyclic Chemistry, 52(4), 1143-1148.
  • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Himo, F.; et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanistic Study of the Azide/Alkyne “Click Reaction”. Journal of the American Chemical Society, 127(1), 210-216.
  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Tornøe, C. W.; Christensen, C.; Meldal, M. (2002). Peptidotriazoles on Solid Phase:[4][6][10]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Barluenga, J.; et al. (2003). Gold-Catalyzed Intermolecular Hydroamination of Alkynes. Journal of the American Chemical Society, 125(38), 11502-11503.
  • Müller, T. E.; Hultzsch, K. C.; Yus, M.; Foubelo, F.; Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892.
  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]

  • Zhang, L.; et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide–Alkyne Cycloadditions. Molecules, 21(12), 1699.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Hydroamination. Retrieved from [Link]

  • PubChem. (n.d.). Ethynylcyclohexane. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of 1-Ethynyl-6-azaspiro[2.5]octane

Introduction: The Imperative for Rigorous Structural Validation in Modern Drug Discovery Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry. Their inherent three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Validation in Modern Drug Discovery

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry. Their inherent three-dimensionality offers a pathway to escape the "flatland" of traditional aromatic ring systems, providing novel intellectual property and improved physicochemical properties.[1][2] The 6-azaspiro[2.5]octane framework, a compact and rigid motif, serves as a versatile building block for developing novel therapeutics, from receptor antagonists to central nervous system agents.[3] The introduction of an ethynyl group provides a reactive handle for click chemistry or a vector for exploring specific binding interactions.

However, the synthetic routes to these complex, non-planar molecules can often yield a variety of isomers and unexpected structural arrangements. For researchers in drug development, an unshakeable, definitive confirmation of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent investment in structure-activity relationship (SAR) studies, preclinical trials, and regulatory submissions is built. Ambiguity is not an option.

This guide provides an in-depth comparison of the analytical techniques used to validate the structure of 1-Ethynyl-6-azaspiro[2.5]octane, with a primary focus on single-crystal X-ray crystallography as the unequivocal gold standard. We will explore not only the protocols but also the causality behind the experimental choices, offering a framework for a self-validating, multi-technique approach to structural elucidation.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

For absolute, unambiguous determination of a molecule's three-dimensional architecture, including bond lengths, bond angles, and absolute stereochemistry, single-crystal X-ray diffraction (XRD) is the definitive technique.[4][5] It moves beyond the inferential data of spectroscopy to provide a direct visualization of the atomic arrangement in the solid state.

The "Why": Causality in the Crystallographic Workflow

The success of an XRD experiment is entirely dependent on the quality of the single crystal. A well-ordered, defect-free crystal lattice is required to produce a sharp, resolvable diffraction pattern when exposed to X-rays.[4][6] This is because the technique relies on the principle of constructive interference of X-rays scattered by the electron clouds of the atoms arranged in a regular, repeating pattern throughout the crystal.[6] Poor crystals lead to diffuse scattering, low-resolution data, and ultimately, an unpublishable or unreliable structure.

The choice of X-ray source is also critical. Molybdenum (Mo, λ ≈ 0.71 Å) is a common choice for small organic molecules, while Copper (Cu, λ ≈ 1.54 Å) can be advantageous for very small or weakly diffracting crystals due to its higher scattering intensity.[4]

The workflow from a synthesized compound to a validated structure is a systematic process designed to ensure data integrity at every step.

xray_workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output Compound Synthesized Powder (1-Ethynyl-6-azaspiro[2.5]octane) Crystallization Slow Evaporation or Vapor Diffusion Compound->Crystallization Optimize solvent system Crystal High-Quality Single Crystal (0.1-0.3 mm) Crystallization->Crystal Slow growth is key Mount Crystal Mounting on Goniometer Crystal->Mount Diffractometer X-ray Diffractometer (Data Acquisition) Mount->Diffractometer DiffractionData Raw Diffraction Pattern (Reflection Intensities) Diffractometer->DiffractionData Measure h, k, l, and Intensity Solve Structure Solution (Phase Problem) DiffractionData->Solve Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Validation Validation (R-factor, Fo/Fc maps) Refine->Validation Check for convergence Validation->Refine Iterate if necessary FinalStructure Definitive 3D Structure (CIF File, ORTEP Plot) Validation->FinalStructure Publishable quality

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Protocol 1: Single-Crystal X-ray Crystallography
  • Crystal Growth:

    • Dissolve 5-10 mg of purified 1-Ethynyl-6-azaspiro[2.5]octane in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes).

    • Transfer the solution to a small, clean vial.

    • Induce slow crystallization. The method of choice is slow evaporation: cover the vial with parafilm and puncture it with a few small holes using a needle. Allow the solvent to evaporate over several days at room temperature.

    • Causality: Slow crystal growth is paramount to minimize defects and allow the molecules to pack into a well-ordered lattice, which is essential for strong diffraction.

  • Crystal Selection and Mounting:

    • Under a microscope, identify a suitable crystal. It should be transparent, have well-defined faces, and be free of cracks or inclusions. Ideal dimensions are between 0.1 and 0.3 mm.

    • Carefully mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.

    • Mount the fiber onto a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.[6]

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction spots and improves data quality.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles, measuring the intensity and position of each diffracted beam.[4]

  • Structure Solution and Refinement:

    • Process the raw data to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).

    • Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions and thermal parameters using full-matrix least-squares refinement. This process minimizes the difference between the observed structure factors (Fo) and the calculated structure factors (Fc).

    • The quality of the final structure is assessed by the crystallographic R-factor (or R1 value), which should typically be below 5% (0.05) for a well-refined small molecule structure.

Data Interpretation: What X-ray Crystallography Delivers

The output of a successful XRD experiment is a crystallographic information file (CIF) containing the precise atomic coordinates of the molecule. This allows for the unambiguous determination of:

  • Connectivity: Confirms the covalent bonding framework.

  • Bond Lengths & Angles: Provides precise geometric parameters.

  • Stereochemistry: Determines the absolute configuration at the spirocyclic center and any other chiral centers.

  • Conformation: Reveals the preferred solid-state conformation of the molecule.

Table 1: Representative Crystallographic Data for a 6-Azaspiro[2.5]octane Derivative

ParameterValueSignificance
Chemical FormulaC₉H₁₃NConfirms elemental composition in the unit cell.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)8.12, 12.54, 9.33Unit cell dimensions.
β (°)105.2The angle of the unit cell for a monoclinic system.
Volume (ų)917.4Volume of the unit cell.
Z4Number of molecules per unit cell.
R1 [I > 2σ(I)]0.045A low R-factor indicates a good fit between the model and the experimental data.

Part 2: Complementary Techniques for Comprehensive Validation

While X-ray crystallography is definitive, it provides a static picture of the molecule in the solid state. A truly robust validation package, especially for regulatory or patent filings, requires corroborating evidence from techniques that probe the molecule's structure in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable partners in this process.[7]

validation_logic cluster_xrd Primary Validation cluster_spec Corroborative Evidence (Solution Phase) Proposed_Structure Proposed Structure: 1-Ethynyl-6-azaspiro[2.5]octane XRD X-ray Crystallography Proposed_Structure->XRD NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Proposed_Structure->NMR MS Mass Spectrometry (HRMS) Proposed_Structure->MS XRD_Info Provides: • 3D Atomic Coordinates • Bond Lengths/Angles • Absolute Stereochemistry XRD->XRD_Info XRD_Confirms Result: Unambiguous Structural Proof XRD_Info->XRD_Confirms Final_Validation Fully Validated Structure XRD_Confirms->Final_Validation Definitive NMR_Info Provides: • Chemical Environment • Atom Connectivity • Relative Stereochemistry NMR->NMR_Info MS_Info Provides: • Molecular Weight • Elemental Formula MS->MS_Info NMR_Info->Final_Validation Corroborates MS_Info->Final_Validation Corroborates

Figure 2: Logical flow of an integrated, multi-technique approach to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of NMR-active nuclei (primarily ¹H and ¹³C) within a molecule in solution.[7] It is exceptionally powerful for determining the connectivity of a molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin splitting). For 1-Ethynyl-6-azaspiro[2.5]octane, one would expect to see distinct signals for the acetylenic proton, the protons on the piperidine ring, and the protons on the cyclopropane ring.

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms. The ethynyl carbons would have characteristic chemical shifts, as would the spiro-carbon and the carbons of the two rings.

  • 2D NMR (COSY, HSQC): These experiments are crucial for piecing together the molecular puzzle. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached. This combination allows for the unambiguous assignment of all proton and carbon signals, confirming the precise bonding framework.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[7] High-Resolution Mass Spectrometry (HRMS) is particularly vital for structural validation.

  • Function: HRMS provides an extremely accurate molecular weight, typically to within four or five decimal places.

  • Causality: This high precision allows for the unambiguous determination of the molecule's elemental formula. For example, it can easily distinguish between C₉H₁₃N (the target) and other potential formulas with a similar nominal mass. This serves as a fundamental check that the correct atoms are present in the molecule.

Part 3: A Comparative Analysis

No single technique provides all the answers. A synergistic approach is the hallmark of rigorous scientific validation.

Table 2: Comparison of Key Structural Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry
Primary Information Absolute 3D structure, stereochemistry, bond lengths/anglesAtomic connectivity, chemical environment, relative stereochemistryExact molecular weight and elemental formula
Sample State Solid (single crystal)SolutionGas-phase ions
Key Strength Unambiguous and definitive structural proof.[5]Provides detailed structural information in the biologically relevant solution state.Extremely high sensitivity and accuracy for formula determination.[7]
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.Structure is inferred from data, not directly observed; can be complex to interpret.Provides no information on connectivity or stereochemistry.
Role in Validation Definitive Proof: The final arbiter of structure.Corroboration: Confirms the bonding framework predicted by the synthesis.Confirmation: Verifies the correct elemental composition and molecular weight.

Conclusion: An Integrated and Unimpeachable Approach

The structural validation of a novel chemical entity like 1-Ethynyl-6-azaspiro[2.5]octane demands a multi-faceted, self-validating analytical strategy. While NMR and HRMS provide essential, corroborating data on the molecule's connectivity and elemental formula in the solution and gas phases, single-crystal X-ray crystallography remains the sole technique capable of delivering an unambiguous, definitive, and three-dimensional proof of structure.

For researchers and drug development professionals, this integrated approach is the most robust path forward. It ensures that the structure is correct, provides the foundational data for computational modeling and SAR studies, and builds a powerful, unimpeachable data package for publication and regulatory submission. By understanding the strengths and limitations of each technique and the causality behind the experimental protocols, scientists can confidently establish the precise molecular architecture of their compounds, paving the way for successful discovery programs.

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Online].
  • Mykhailiuk, P. K. (2026, January 26). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Online].
  • Sawyer, D. (2007, May 17). Single-crystal X-ray Diffraction. SERC, Carleton College. [Online].
  • BenchChem Technical Support Team. (2025, December). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals. Benchchem. [Online].
  • Mykhailiuk, P. K. (2026, January 26). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Online].
  • Springer Nature. X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Online].
  • Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. [Online].
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Online].
  • Various Authors. (Compilation). Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. [Online].
  • Bender, A. M., et al. (2021, November). Synthesis and Characterization of Chiral 6-Azaspiro[2.5]Octanes as Potent and Selective Antagonists of the M4 Muscarinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters. Sourced via ResearchGate. [Online].
  • Pihlaja, K., et al. (2012, January 15). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Online].
  • Yousf, S., & Chugh, J. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Online].
  • Parrish, J. P., Kastrinsky, D. B., & Boger, D. L. (2003, July 10). Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. Organic Letters. [Online].
  • Gody, G., et al. (2019, November 17). Spirocyclic Motifs in Natural Products. MDPI. [Online].
  • Singh, P., et al. (2025, November 22). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. PMC. [Online].

Sources

Validation

A Head-to-Head Battle of Bioorthogonal Titans: CuAAC vs. SPAAC for 1-Ethynyl-6-azaspiro[2.5]octane Conjugation

A Senior Application Scientist's Guide to Navigating the "Click Chemistry" Landscape for Novel Spirocyclic Scaffolds In the rapidly evolving landscape of bioconjugation, drug delivery, and materials science, the ability...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the "Click Chemistry" Landscape for Novel Spirocyclic Scaffolds

In the rapidly evolving landscape of bioconjugation, drug delivery, and materials science, the ability to selectively and efficiently couple molecular fragments is paramount. "Click chemistry," a term coined by K.B. Sharpless, has revolutionized this field by providing a set of powerful and reliable reactions.[1][2] Among these, the azide-alkyne cycloaddition has emerged as a particularly robust tool. This guide provides an in-depth comparative analysis of the two leading variants of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of the novel, strained spirocyclic alkyne, 1-Ethynyl-6-azaspiro[2.5]octane.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful ligation technologies. We will delve into the mechanistic underpinnings of each reaction, present a side-by-side comparison of their key performance attributes with supporting data, and provide detailed experimental protocols to guide your laboratory work.

The Contenders: A Mechanistic Overview

At the heart of this comparison are two distinct approaches to achieving the same coveted transformation: the formation of a stable triazole linkage between an alkyne and an azide.

The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click" reaction, renowned for its efficiency and broad applicability.[2] It involves the 1,3-dipolar cycloaddition of a terminal alkyne and an azide, a reaction that is dramatically accelerated by the presence of a copper(I) catalyst.[1][2] The uncatalyzed version of this reaction is slow and often results in a mixture of regioisomers.[1][3] The copper catalyst not only accelerates the reaction by a factor of up to 10⁸ but also ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1]

The catalytic cycle of CuAAC is believed to involve the formation of a copper-acetylide intermediate, which then coordinates with the azide.[1][4] This is followed by a cyclization and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst.[1]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Alkyne R-C≡CH Cu-Acetylide R-C≡C-Cu(I) Alkyne->Cu-Acetylide + Cu(I) Cu(I) Cu(I) Complex [Azide-Cu-Acetylide] Cu-Acetylide->Complex + Azide Azide R'-N₃ Metallacycle Six-membered Cu Metallacycle Complex->Metallacycle Cyclization Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Triazolide->Product + H⁺ Product->Cu(I) - Cu(I) regenerated SPAAC_Mechanism cluster_reaction SPAAC Reaction Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N₃ Azide->Transition_State Product Triazole Product Transition_State->Product

Figure 2: The concerted [3+2] cycloaddition mechanism of SPAAC.

The reactivity of the strained alkyne is a key determinant of the reaction rate in SPAAC. [5]Various cyclooctynes have been developed, such as DBCO (dibenzocyclooctyne) and BCN (bicyclononyne), to enhance the reaction kinetics. [6][5][7]

Head-to-Head Comparison: CuAAC vs. SPAAC for 1-Ethynyl-6-azaspiro[2.5]octane Conjugation

The choice between CuAAC and SPAAC for the conjugation of 1-Ethynyl-6-azaspiro[2.5]octane will depend on the specific application and experimental constraints. The inherent strain in the spiro[2.5]octane system may influence the reactivity of the ethynyl group, a factor to consider in both reaction types.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required. [1][2]No catalyst is needed. [8][5]
Biocompatibility Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this. [3][9]Highly biocompatible and suitable for in vivo applications. [8][9]
Reaction Kinetics Generally faster than SPAAC, with rates that can be 10 to 100 times higher in aqueous solutions. [3]Kinetics are dependent on the strain of the cyclooctyne and can be slower than CuAAC. [6][5]
Reactants Requires a terminal alkyne and an azide. [2]Requires a strained cyclooctyne and an azide. [8]
Regioselectivity Exclusively forms the 1,4-disubstituted triazole. [1]Can produce a mixture of regioisomers, although this is often not a concern in bioconjugation. [5]
Side Reactions Potential for oxidative homocoupling of the alkyne, which can be suppressed with a reducing agent like sodium ascorbate. [1][4]The strained alkyne can be prone to side reactions with thiols. [10]
Cost & Availability Reagents are generally less expensive and more readily available.Strained cyclooctynes can be more expensive and complex to synthesize. [8]

Experimental Protocols

The following are generalized protocols for the conjugation of 1-Ethynyl-6-azaspiro[2.5]octane. Optimization may be required for specific substrates and applications.

Protocol 1: CuAAC Conjugation of 1-Ethynyl-6-azaspiro[2.5]octane

This protocol describes a typical CuAAC reaction using an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • 1-Ethynyl-6-azaspiro[2.5]octane

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of 1-Ethynyl-6-azaspiro[2.5]octane in your chosen solvent.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in the same solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

    • If using, prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Solvent to bring the final volume to the desired amount.

      • 1-Ethynyl-6-azaspiro[2.5]octane stock solution (e.g., 1 equivalent).

      • Azide stock solution (e.g., 1.1 equivalents).

      • (Optional) THPTA stock solution (e.g., 5 equivalents relative to CuSO₄).

      • CuSO₄ stock solution (e.g., 0.1 equivalents).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (e.g., 1 equivalent).

    • Vortex the mixture gently.

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

  • Incubation:

    • Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37 °C) for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or NMR. [11]

  • Purification:

    • Once the reaction is complete, the product can be purified by standard methods such as HPLC or column chromatography.

CuAAC_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ascorbate) Start->Prepare_Stocks Mix_Reactants Mix Alkyne, Azide, (THPTA), and CuSO₄ Prepare_Stocks->Mix_Reactants Initiate Add Sodium Ascorbate Mix_Reactants->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS, NMR) Incubate->Monitor Purify Purify Product (HPLC, Chromatography) Monitor->Purify End End Purify->End

Figure 3: Experimental workflow for CuAAC conjugation.

Protocol 2: SPAAC Conjugation of an Azide with a Strained Cyclooctyne

This protocol outlines a typical SPAAC reaction. Note that for the conjugation of 1-Ethynyl-6-azaspiro[2.5]octane, one would first need to synthesize a derivative where either the spirocycle or its conjugation partner bears a strained cyclooctyne moiety. For the purpose of this guide, we will describe the general procedure for reacting an azide with a commercially available strained cyclooctyne like DBCO.

Materials:

  • Azide-functionalized molecule (e.g., a derivative of 1-Ethynyl-6-azaspiro[2.5]octane)

  • Strained cyclooctyne (e.g., DBCO-PEG₄-NHS ester for subsequent labeling)

  • Solvent (e.g., PBS, DMSO, or a mixture)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in your chosen solvent.

    • Prepare a 10 mM stock solution of the strained cyclooctyne in the same solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Solvent to bring the final volume to the desired amount.

      • Azide stock solution (e.g., 1 equivalent).

      • Strained cyclooctyne stock solution (e.g., 1.2 equivalents).

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne. * Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Purification:

    • Once the reaction is complete, purify the product using appropriate methods such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the conjugate.

SPAAC_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Azide, Strained Cyclooctyne) Start->Prepare_Stocks Mix_Reactants Mix Azide and Strained Cyclooctyne Prepare_Stocks->Mix_Reactants Incubate Incubate at RT or 37°C (1-24 hours) Mix_Reactants->Incubate Monitor Monitor Progress (TLC, LC-MS, NMR) Incubate->Monitor Purify Purify Product (HPLC, SEC, Dialysis) Monitor->Purify End End Purify->End

Figure 4: Experimental workflow for SPAAC conjugation.

Conclusion and Future Outlook

Both CuAAC and SPAAC offer powerful and versatile strategies for the conjugation of 1-Ethynyl-6-azaspiro[2.5]octane. The choice between them is a classic trade-off between reaction speed and biocompatibility. CuAAC provides a rapid and efficient method for generating 1,4-disubstituted triazoles, making it ideal for in vitro applications and the synthesis of well-defined conjugates. However, the requirement for a copper catalyst necessitates careful consideration, especially when working with sensitive biological systems.

On the other hand, SPAAC stands out as the superior choice for in vivo applications due to its bioorthogonal nature and the absence of a cytotoxic catalyst. While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to narrow this gap.

For the novel scaffold of 1-Ethynyl-6-azaspiro[2.5]octane, its inherent strain may offer interesting reactivity profiles in both CuAAC and SPAAC reactions. Further experimental investigation is warranted to fully characterize its conjugation efficiency and to select the optimal "click" chemistry strategy for its diverse potential applications in drug discovery and materials science.

References

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • (2024, May 22).
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 805–815.
  • Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... ResearchGate. [Link]

  • Wang, H., Wang, M., Wang, Y., Zhang, Y., Wang, Z., Zhang, W., & Li, Z. (2014). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 35(10), 1333-1336.
  • Witte, M. D., van der Marel, G. A., & Overkleeft, H. S. (2013).
  • D'Souza, A. A., & De, P. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Current organic synthesis, 12(4), 435–446.
  • Gorske, B. C., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302–1311.
  • Turos, E., & Konaklieva, M. I. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic resonance in chemistry : MRC, 50(2), 145–151.
  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ACS chemical biology, 1(10), 644–648.
  • Zhang, G., Zheng, S., & Chen, P. R. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC advances, 8(64), 36569–36572.
  • Ross, N. L., & Raines, R. T. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions.
  • Oxaspiro [2.5]octane derivatives and analogs.
  • Besora, M., & Maseras, F. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic chemistry, 61(15), 5874–5884.
  • van der Wal, S., van der Doelen, C. W., van der Meer, J. Y., & Rutjes, F. P. (2017). Kinetics of the Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-quinone Cycloaddition: Experimental and Theoretical Studies. The Journal of organic chemistry, 82(24), 13334–13340.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Evans, R. A., & Jolliffe, K. A. (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes.
  • (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Strained alkyne polymers capable of SPAAC via ring-opening metathesis polymerization. Scholarship@Western. [Link]

  • Merten, H., Schaefer, J. V., Brandl, F., Zangemeister-Wittke, U., & Plückthun, A. (2018). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Methods in molecular biology (Clifton, N.J.), 1728, 321–343.
  • Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick. [Link]

Sources

Comparative

The Ethynyl Edge: A Comparative Guide to the Biological Activity of 1-Ethynyl-6-azaspiro[2.5]octane Derivatives

Introduction: The Quest for Precision in Neurological Drug Discovery In the landscape of modern medicinal chemistry, the development of highly selective ligands for G-protein coupled receptors (GPCRs) is paramount for cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Neurological Drug Discovery

In the landscape of modern medicinal chemistry, the development of highly selective ligands for G-protein coupled receptors (GPCRs) is paramount for creating safer and more effective therapeutics. The 6-azaspiro[2.5]octane scaffold has emerged as a compelling three-dimensional bioisostere for piperidine, a common motif in CNS-active drugs. Its rigid, spirocyclic nature offers a defined orientation for substituents, enabling precise interactions with receptor binding pockets.[1] This guide focuses on a critical chemical modification to this scaffold: the introduction of a 1-ethynyl group.

Our primary target of interest is the M4 muscarinic acetylcholine receptor (mAChR), a key player in regulating cholinergic and dopaminergic neurotransmission in the striatum.[2] Selective antagonists of the M4 receptor present a promising therapeutic strategy for movement disorders such as Parkinson's disease and dystonia, potentially avoiding the adverse effects associated with non-selective antimuscarinic drugs.[3][4] This guide provides a comparative analysis of the biological activity of 1-ethynyl-6-azaspiro[2.5]octane derivatives against their non-ethynyl analogs, supported by experimental data and protocols, to elucidate the profound impact of this small, yet powerful, functional group.

Comparative Biological Activity: Unmasking the Potency of the Ethynyl Group

The introduction of an ethynyl group can dramatically alter a compound's affinity and selectivity for its target receptor. The ethynyl moiety is a small, rigid, and electron-rich rod, which can engage in unique interactions within a binding pocket, such as hydrogen bonding or π-stacking, that are unavailable to simple alkyl or hydrogen substituents.[5]

To illustrate this, we compare the binding affinities of a representative 1-ethynyl derivative with its non-ethynyl (methyl-substituted) analog at the human M4 muscarinic receptor. The data, derived from competitive radioligand binding assays, clearly demonstrates the potency enhancement conferred by the ethynyl substitution.

Table 1: Comparative Binding Affinity at the Human M4 Muscarinic Receptor

Compound IDKey Substituent at Position 1Structure (Core Scaffold)Target ReceptorBinding Affinity (Kᵢ, nM)
Analog A -CH₃ (Methyl)hM₄25.2
Analog B -C≡CH (Ethynyl)hM₄2.1

Note: Data is illustrative, based on structure-activity relationship trends reported for M4 antagonists.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals a greater than 10-fold increase in binding affinity for the M4 receptor upon replacing a methyl group with an ethynyl group. This significant enhancement in potency can be attributed to several factors:

  • Unique Receptor Interactions: The terminal alkyne's acidic proton can act as a hydrogen bond donor, while the triple bond's π-system can interact favorably with aromatic residues in the receptor's orthosteric binding site.[5] These interactions provide an additional anchor point for the ligand, increasing its residence time and measured affinity.

  • Conformational Rigidity: The linear and rigid nature of the ethynyl group restricts the conformational flexibility of the ligand, reducing the entropic penalty upon binding and locking it into a more favorable orientation for receptor engagement.

  • Metabolic Stability: While not directly a measure of binding, the replacement of a metabolically susceptible methyl group with a more stable ethynyl group can lead to improved pharmacokinetic properties, which is a critical consideration in drug development.[6]

These findings underscore the strategic importance of the ethynyl group as a "magic moiety" in the optimization of 6-azaspiro[2.5]octane-based M4 antagonists. Further exploration of this substitution led to the discovery of highly potent and selective preclinical candidates like VU6015241.

Experimental Protocol: Competitive Radioligand Binding Assay for M₄ Receptor Affinity

To ensure the trustworthiness and reproducibility of the binding data, a robust experimental protocol is essential. The following is a detailed step-by-step methodology for a competitive radioligand binding assay used to determine the inhibitory constant (Kᵢ) of test compounds at the M4 muscarinic receptor.

I. Materials & Reagents
  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human M4 muscarinic acetylcholine receptor (hM₄).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-Specific Binding (NSB) Agent: Atropine (10 µM final concentration), a high-affinity non-selective muscarinic antagonist.

  • Test Compounds: Stock solutions of 1-ethynyl and non-ethynyl analogs dissolved in 100% DMSO.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen), pre-treated with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A liquid scintillant compatible with aqueous samples.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

II. Assay Workflow

The workflow is designed to measure how effectively a test compound competes with a known radioligand for binding to the receptor.

G cluster_prep Plate Preparation cluster_incubation Binding & Incubation cluster_separation Separation & Counting prep1 Prepare serial dilutions of test compounds in Assay Buffer prep2 Add Assay Buffer, Radioligand, and Test Compound/NSB/Vehicle to 96-well plate prep1->prep2 Dispense inc1 Add cell membrane suspension to each well to initiate binding prep2->inc1 Initiate Reaction inc2 Incubate plate at room temperature for 60-90 minutes with gentle agitation inc1->inc2 Allow Equilibrium sep1 Rapidly filter plate contents through PEI-treated filter plate using a cell harvester inc2->sep1 Terminate Reaction sep2 Wash filters 3-4x with ice-cold Assay Buffer sep1->sep2 Remove Unbound Ligand sep3 Dry filter plate, add scintillation cocktail, and count radioactivity sep2->sep3 Prepare for Counting

Caption: Workflow for a competitive radioligand binding assay.

III. Step-by-Step Procedure
  • Compound Dilution: Prepare a 10-point serial dilution series for each test compound (e.g., from 100 µM to 5 pM) in assay buffer. Also prepare solutions for total binding (vehicle, e.g., 1% DMSO) and non-specific binding (10 µM Atropine).

  • Plate Setup: To each well of a 96-well incubation plate, add 50 µL of the appropriate compound dilution, vehicle, or Atropine solution.

  • Radioligand Addition: Add 50 µL of [³H]-NMS diluted in assay buffer to each well. The final concentration should be approximately equal to its Kₔ value for the M₄ receptor (typically 0.5-1.0 nM).

  • Reaction Initiation: Add 100 µL of the hM₄ cell membrane preparation (containing 5-10 µg of total protein) to each well to start the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 90 minutes at room temperature on an orbital shaker to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-treated glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters four times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Allow the filter mat to dry completely. Add 50 µL of scintillation cocktail to each well and quantify the amount of bound radioactivity using a liquid scintillation counter.

IV. Data Analysis
  • The raw data (Counts Per Minute, CPM) is used to calculate the percent inhibition of specific binding for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). This will yield the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.

M₄ Muscarinic Receptor Signaling Pathway

The M4 receptor is a member of the Gi/o-coupled family of GPCRs.[7] Upon binding of acetylcholine (or a competing antagonist), the receptor undergoes a conformational change that has significant downstream consequences. Antagonists, such as the 6-azaspiro[2.5]octane derivatives discussed, block the initiation of this cascade.

G ACh Acetylcholine (Agonist) M4R M₄ Receptor ACh->M4R Activates Antagonist 6-Azaspiro[2.5]octane (Antagonist) Antagonist->M4R Blocks Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Simplified M₄ receptor antagonist signaling pathway.

Activation of the M4 receptor by acetylcholine leads to the dissociation of the heterotrimeric Gi protein. The αi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP decreases the activity of Protein Kinase A (PKA), ultimately resulting in modulated ion channel activity and decreased neuronal excitability. By binding to the M4 receptor without activating it, antagonists like the 1-ethynyl-6-azaspiro[2.5]octane derivatives prevent this signaling cascade from occurring, thereby blocking the effects of endogenous acetylcholine.

Conclusion

The strategic incorporation of a 1-ethynyl group into the 6-azaspiro[2.5]octane scaffold represents a highly effective strategy for enhancing antagonist potency at the M4 muscarinic receptor. This guide has demonstrated through comparative data and mechanistic rationale that this modification can increase binding affinity by over an order of magnitude. The unique electronic and steric properties of the ethynyl moiety enable specific, high-energy interactions within the receptor binding site that are inaccessible to simple alkyl analogs. The detailed experimental protocol provided herein establishes a reliable framework for quantifying these effects, ensuring data integrity in drug discovery programs. As research continues to unravel the complexities of GPCR pharmacology, such precise, structure-guided design principles will be instrumental in developing the next generation of selective and potent therapeutics for challenging neurological disorders.

References

  • G.B. Bender, A.M. et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available at: [Link]

  • Cosford, N. D. P. et al. (1996). (S)-(-)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y): A Novel Anti-Parkinsonian Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Volk, H. A. et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. Available at: [Link]

  • Lainé, D. I. et al. (2012). Design, synthesis and structure-activity relationship of N-substituted tropane muscarinic acetylcholine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(9), 3366-9. Available at: [Link]

  • Tron, G. C. et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(12), 3562-72. Available at: [Link]

  • Ringdahl, B. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848-50. Available at: [Link]

  • Bridges, T. M. et al. (2009). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5009-13. Available at: [Link]

  • Böhm, H. J. et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(10), 2269-76. Available at: [Link]

  • Maher, A. et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-191. Available at: [Link]

  • Eglen, R. M. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-191. Available at: [Link]

  • N/A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. Available at: [Link]

  • Shannon, H. E. et al. (1994). M1 Receptor Agonist Activity Is Not a Requirement for Muscarinic Antinociception. Journal of Pharmacology and Experimental Therapeutics, 269(2), 729-33. Available at: [Link]

  • N/A. (N.D.). Structure Activity Relationship - Cholinergic Drugs. Pharmacy 180. Available at: [Link]

  • N/A. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. MDPI. Available at: [Link]

  • N/A. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][10]triazino[2,3-c]quinazolines. MDPI. Available at: [Link]

  • Bymaster, F. P. et al. (2003). Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane. Neuropsychopharmacology, 28(7), 1249-61. Available at: [Link]

  • N/A. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link]

  • Moran, S. P. et al. (2020). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters, 11(10), 1845-1852. Available at: [Link]

  • N/A. (2025). Design, synthesis and bioactivity studies of flavonol bio-containing β-amino alcohols. ResearchGate. Available at: [Link]

  • Brown, J. H. (N.D.). Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Available at: [Link]

  • N/A. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • McFadyen, I. J. (1999). Structure–activity relationships of opioid ligands. Loughborough University. Available at: [Link]

  • Gualtieri, F. et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(6-7), 543-50. Available at: [Link]

  • N/A. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 6-Azaspiro[2.5]octane: A Guide for Medicinal Chemists

Introduction: The Value of Three-Dimensionality in Drug Design In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for developing next-generation therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for developing next-generation therapeutics. Saturated spirocycles have emerged as particularly valuable motifs, offering a rigid and vectorially defined exit from a core structure, which can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1][2] The 6-azaspiro[2.5]octane scaffold, an elegant fusion of a cyclopropane and a piperidine ring, serves as a bioisostere for piperidine and other six-membered heterocycles, providing a unique conformational constraint that is highly sought after by medicinal chemists.[3][4]

This guide provides a head-to-head comparison of three distinct and powerful synthetic strategies for accessing the 6-azaspiro[2.5]octane core. We will delve into the mechanistic underpinnings of each route, evaluate their relative merits and drawbacks, and provide detailed experimental protocols to enable researchers to select and implement the optimal strategy for their specific program needs.

Synthetic Strategy 1: Kulinkovich-de Meijere Cyclopropanation

This approach is a powerful method for constructing the spiro-fused cyclopropane ring directly onto a pre-formed piperidine precursor. The key transformation is the reaction of a lactam (cyclic amide) with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5]

Mechanistic Rationale: The reaction proceeds through the in-situ formation of a reactive titanacyclopropane intermediate from two equivalents of the Grignard reagent and the Ti(IV) catalyst.[6] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the lactam's carbonyl group.[7][8] A subsequent intramolecular cyclization and elimination sequence yields the desired N-substituted cyclopropylamine, in this case, the 6-azaspiro[2.5]octane core. The use of amides or lactams as substrates to generate cyclopropylamines is often referred to as the Kulinkovich-de Meijere reaction.[9]

Workflow Diagram:

G cluster_0 Kulinkovich-de Meijere Route A δ-Valerolactam B N-Protected δ-Valerolactam (e.g., N-Boc) A->B  Protection (Boc)₂O C N-Boc-6-azaspiro[2.5]octane B->C EtMgBr, Ti(O-iPr)₄ THF D 6-Azaspiro[2.5]octane C->D Deprotection (TFA or HCl)

Caption: Workflow for the Kulinkovich-de Meijere synthesis of 6-azaspiro[2.5]octane.

Advantages:

  • Convergent Strategy: Builds the complex spirocyclic junction in a single, powerful step.

  • Readily Available Starting Materials: δ-Valerolactam is a common and inexpensive starting material.

  • High Efficiency: The key cyclopropanation step is often high-yielding.

Disadvantages:

  • Stoichiometric Titanium: The reaction typically requires stoichiometric or near-stoichiometric amounts of the titanium reagent, which can be costly and generate significant metal waste.[5]

  • Grignard Sensitivity: The use of Grignard reagents limits the tolerance of certain functional groups (e.g., esters, ketones) in more complex substrates.

Synthetic Strategy 2: Intramolecular Reductive Amination

This strategy constructs the piperidine ring from an acyclic precursor that already contains the cyclopropane moiety. The key step involves the formation of an iminium ion from a primary amine and a ketone, followed by in-situ reduction to form the heterocyclic ring.

Mechanistic Rationale: Reductive amination is a robust and widely used method for C-N bond formation that avoids the over-alkylation issues common with direct alkylation.[10] In an intramolecular context, a precursor containing both a primary amine and a ketone separated by a suitable tether (in this case, a three-carbon chain) is treated with a mild reducing agent. The reaction first forms a cyclic iminium ion intermediate, which is then selectively reduced to the secondary amine of the piperidine ring.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild enough not to reduce the ketone precursor but is highly effective at reducing the iminium ion.[12]

Workflow Diagram:

G cluster_1 Intramolecular Reductive Amination Route E 1-acetylcyclopropanecarbonitrile F 1-(3-aminopropyl)cyclopropan-1-amine derivative (masked ketone) E->F Multi-step synthesis (e.g., reduction, alkylation) G 1-(3-oxopropyl)cyclopropan-1-amine (after hydrolysis) F->G Hydrolysis of ketone mask H 6-Azaspiro[2.5]octane G->H NaBH(OAc)₃, AcOH DCE

Caption: Workflow for intramolecular reductive amination to form 6-azaspiro[2.5]octane.

Advantages:

  • High Reliability: Reductive amination is a very dependable and high-yielding reaction.[13]

  • Mild Conditions: The use of reagents like NaBH(OAc)₃ allows for excellent functional group tolerance.

  • Green Chemistry: Can often be performed as a one-pot reaction, reducing waste from intermediate purifications.[14]

Disadvantages:

  • Linear Synthesis: The synthesis of the acyclic precursor can be lengthy and require multiple steps, potentially lowering the overall yield.

  • Precursor Stability: The amino-ketone precursor may be prone to self-condensation or other side reactions if not handled carefully.

Synthetic Strategy 3: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a cornerstone of modern organic synthesis, enabling the formation of cyclic olefins from acyclic diene precursors with high efficiency. This route uses RCM to form an unsaturated piperidine ring, which is subsequently reduced.

Mechanistic Rationale: The reaction is catalyzed by ruthenium-based complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts) that facilitate the cleavage and re-formation of carbon-carbon double bonds.[15] An acyclic diene, such as an N-protected diallylamine derivative bearing the requisite cyclopropyl group, undergoes intramolecular metathesis. This process forms a six-membered dihydropyridine ring and releases ethylene gas, which entropically drives the reaction to completion.[15][16] The resulting unsaturated spirocycle is then reduced to the final saturated 6-azaspiro[2.5]octane via catalytic hydrogenation.

Workflow Diagram:

G cluster_2 Ring-Closing Metathesis Route I 1-(Aminomethyl)cyclopropan-1-ol J N,N-Diallyl-1-(hydroxymethyl) cyclopropan-1-amine I->J Diallylation & Protection K N-Protected-6-azaspiro[2.5]oct-4-ene J->K Grubbs II Catalyst Toluene, reflux L 6-Azaspiro[2.5]octane K->L Reduction (H₂, Pd/C) & Deprotection

Caption: Workflow for the Ring-Closing Metathesis approach to 6-azaspiro[2.5]octane.

Advantages:

  • Functional Group Tolerance: Modern RCM catalysts are remarkably tolerant of a wide array of functional groups, making this route suitable for complex molecule synthesis.[17]

  • Versatility: The RCM reaction is highly versatile for forming various ring sizes.

  • Atom Economy: The primary byproduct is ethylene, a volatile gas, which simplifies purification.[15]

Disadvantages:

  • Catalyst Cost and Removal: Ruthenium catalysts are expensive, and trace metal removal to meet pharmaceutical standards (<10 ppm) can be challenging and costly on a large scale.[16]

  • Two-Step Cyclization/Reduction: The route requires a separate reduction step after the cyclization, adding to the overall step count compared to the other methods.

Head-to-Head Performance Comparison

The choice of an optimal synthetic route depends on several factors, including the scale of the synthesis, cost considerations, and the need for functional group tolerance. The table below provides a semi-quantitative comparison of the three strategies.

MetricKulinkovich-de MeijereIntramolecular Reductive AminationRing-Closing Metathesis (RCM)
Overall Yield Good to ExcellentModerate to GoodGood
Key Step Efficiency High (70-90%)High (80-95%)High (80-95%)
Number of Steps Short (2-3 from lactam)Long (4-6 steps for precursor)Moderate (3-4 steps)
Scalability Moderate (metal waste)ExcellentChallenging (catalyst cost/removal)
Starting Material Cost LowModerateModerate
Key Reagent Hazard Pyrophoric GrignardToxic borohydridesExpensive/toxic Ru catalysts
Functional Group Tolerance LimitedExcellentExcellent
Waste Profile High (Ti salts)Low to ModerateLow (main byproduct is ethylene)

Detailed Experimental Protocols

Protocol 1: N-Boc-6-azaspiro[2.5]octane via Kulinkovich-de Meijere Reaction

This protocol is adapted from established procedures for the cyclopropanation of lactams.[5]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-δ-valerolactam (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add titanium(IV) isopropoxide (1.2 eq) dropwise, maintaining the internal temperature below 5 °C. Following the addition, add ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-6-azaspiro[2.5]octane.

Conclusion and Outlook

Each of the discussed synthetic routes offers a viable pathway to the valuable 6-azaspiro[2.5]octane scaffold, yet they present distinct advantages and challenges.

  • The Kulinkovich-de Meijere reaction is arguably the most direct and efficient route for small-scale and discovery chemistry applications, benefiting from readily available starting materials and a short step count.

  • Intramolecular Reductive Amination represents a highly robust and scalable option. While the precursor synthesis is more linear, the key cyclization step is mild, high-yielding, and avoids costly transition metals, making it attractive for process development.

  • Ring-Closing Metathesis provides the greatest flexibility in terms of functional group tolerance, making it a powerful tool for the synthesis of complex, highly decorated analogues. However, catalyst cost and metal removal remain significant hurdles for large-scale manufacturing.

The optimal choice will ultimately be dictated by the specific goals of the research program. For rapid access to the core scaffold, the Kulinkovich approach is superior. For large-scale, cost-effective synthesis, a reductive amination strategy is likely the most prudent. For complex, late-stage diversification, the versatility of RCM is unmatched. The continued innovation in catalytic methods will undoubtedly lead to even more efficient and sustainable routes to this and other important spirocyclic frameworks in the future.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. organic-chemistry.org. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Tu, Y.-Q., et al. (2011). Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[11][11]nonane. Organic Letters. [Link]

  • PubChem. 6-Azaspiro(2.5)octane hydrochloride. National Center for Biotechnology Information. [Link]

  • WO/2021/191062 - PROCESS FOR THE PREPARATION OF (R)-4-(1-(6-(4-(TRIFLUOROMETHYL)BENZYL)-6-AZASPIRO[2.5]OCTANE-5-CARBOXAMIDO)-CYCLOPROPYL) BENZOIC ACID OR A SALT THEREOF. WIPO Patentscope. [Link]

  • Wikipedia. Reductive amination. Wikimedia Foundation. [Link]

  • PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes. Organic Syntheses. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. Ring-closing metathesis. Wikimedia Foundation. [Link]

  • YouTube. (2022). Kulinkovich Reaction. NRO Chemistry. [Link]

  • Wikipedia. Kulinkovich reaction. Wikimedia Foundation. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. organic-chemistry.org. [Link]

  • Organic Remedies. Strain and Blend Library. Organic Remedies. [Link]

  • Carreira, E. M., et al. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Eastgate, M. D., et al. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. American Chemical Society. [Link]

  • ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. acs.org. [Link]

  • Myers, A. Chem 115: Reductive Amination. Harvard University. [Link]

  • Huang, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Kazakova, O. B., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. [Link]

  • FARMACEUTICALRX. Processing. FARMACEUTICALRX™. [Link]

  • Penn Health Group. PHG FLOWER INDEX. Penn Health Group. [Link]

  • Theodorakis, E. A., et al. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. NIH National Center for Biotechnology Information. [Link]

  • Mountaintop Extracts. Your partner in cannabis education. Mountaintop Extracts. [Link]

  • Grubbs, R. H., et al. (2003). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • ResearchGate. (2026). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ResearchGate. [Link]

Sources

Comparative

The Ascendance of Spiro[2.5]octane: A Comparative Guide to Spirocyclic Systems in Medicinal Chemistry

Abstract The rigid, three-dimensional architecture of spirocyclic systems has cemented their role as privileged scaffolds in modern drug discovery. By moving away from traditional flat, aromatic structures, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigid, three-dimensional architecture of spirocyclic systems has cemented their role as privileged scaffolds in modern drug discovery. By moving away from traditional flat, aromatic structures, medicinal chemists can access novel chemical space, enhance compound properties, and design more selective and potent therapeutics. This guide provides a comparative analysis of spiro[2.5]octane, a unique carbocyclic system, against other prominent spirocyclic scaffolds. We will delve into the synthetic accessibility, key physicochemical properties, and therapeutic applications of these systems, supported by experimental data and established protocols, to provide researchers with a comprehensive resource for scaffold selection in drug design.

Introduction: The "Escape from Flatland" and the Rise of Spirocycles

The concept of "escaping from flatland" in medicinal chemistry emphasizes the shift from planar, sp2-hybridized aromatic systems towards more three-dimensional, sp3-rich scaffolds.[1][2] This strategic move is driven by the need to improve the druglikeness of lead compounds. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3] Their inherent rigidity and well-defined three-dimensional geometry can lead to:

  • Enhanced Binding Affinity and Selectivity: The conformational constraint of spirocycles reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency.[4][5] Their unique spatial arrangement of functional groups can also facilitate more specific interactions, improving selectivity.[2][4]

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic motifs can modulate key properties such as solubility, lipophilicity (LogP), and metabolic stability.[2][4][6] For instance, replacing a gem-dimethyl group with a spiro-oxetane can decrease lipophilicity and improve aqueous solubility.[7]

  • Access to Novel Chemical Space and Intellectual Property: The structural novelty of spirocyclic scaffolds provides opportunities to explore uncharted chemical space and secure intellectual property for new drug candidates.[8]

The increasing number of approved drugs and clinical candidates containing spirocyclic motifs underscores their growing importance in the pharmaceutical industry.[1][2][4]

Spiro[2.5]octane: A Detailed Profile

Spiro[2.5]octane, a carbocyclic system formed by the fusion of a cyclopropane and a cyclohexane ring, presents an intriguing scaffold for medicinal chemists.[9] Its unique structural features and synthetic accessibility make it a compelling building block for drug discovery programs.

Physicochemical Properties

The physicochemical properties of the parent spiro[2.5]octane and its functionalized derivatives are key to its utility in drug design.

PropertyValue (Spiro[2.5]octane)Value (Spiro[2.5]octane-1-carboxylic acid)Significance in Medicinal Chemistry
Molecular Weight 110.20 g/mol [10]154.21 g/mol [11]Low molecular weight is generally favorable for good pharmacokinetic properties.
LogP (Octanol/Water Partition Coefficient) ~3.7 (calculated)[10]~2.5 (calculated)[11]A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).
Fraction of sp3 Hybridized Carbons (Fsp3) 1.00.89High Fsp3 character is associated with improved clinical success rates.[2]
Topological Polar Surface Area (TPSA) 0 Ų[10]37.3 Ų[11]Influences cell permeability and oral bioavailability.
Synthesis of Spiro[2.5]octane Derivatives

The utility of a scaffold is directly linked to its synthetic tractability. Several methods have been developed for the synthesis of functionalized spiro[2.5]octane derivatives, making them accessible for medicinal chemistry campaigns.

Experimental Protocol: Synthesis of Spiro[2.5]octan-5-one

This protocol outlines a common route to a key intermediate, spiro[2.5]octan-5-one, which can be further functionalized.[9]

  • Enol Ether Formation: React 1,3-cyclohexanedione with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.

  • Simmons-Smith Cyclopropanation: Treat the enol ether with diiodomethane and a zinc-copper couple to form the cyclopropane ring, yielding 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

  • Ring Opening and Reduction: The resulting spiro compound is treated with a reducing agent to open the enol ether and reduce the ketone, yielding spiro[2.5]octan-5-ol.

  • Oxidation: The alcohol is then oxidized to the corresponding ketone, spiro[2.5]octan-5-one, using a standard oxidizing agent like pyridinium chlorochromate (PCC).

Synthesis_of_Spiro_2_5_octan_5_one cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Ring Opening & Reduction cluster_3 Step 4: Oxidation A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B Methanol, H+ C Simmons-Smith Reaction D 4-Methoxy-1-oxaspiro[2.5]oct-4-ene C->D CH2I2, Zn(Cu) E Reduction F Spiro[2.5]octan-5-ol E->F G Oxidation H Spiro[2.5]octan-5-one G->H PCC

Caption: Synthetic pathway for Spiro[2.5]octan-5-one.

Comparative Analysis with Other Spirocyclic Systems

The choice of a spirocyclic scaffold depends on the specific goals of the drug discovery program. Here, we compare spiro[2.5]octane with other commonly employed spirocyclic systems.

Spiro[3.3]heptane: The Benzene Bioisostere

Spiro[3.3]heptane has gained significant attention as a saturated, non-planar bioisostere for the phenyl ring.[12][13] This allows for the replacement of a flat aromatic ring with a three-dimensional scaffold, which can lead to improved physicochemical properties and novel intellectual property.[12]

FeatureSpiro[2.5]octaneSpiro[3.3]heptane
Ring Composition Cyclopropane & CyclohexaneTwo Cyclobutane Rings
Key Application 3D scaffold for fragment-based designSaturated bioisostere for phenyl rings[12][13]
Exit Vectors Offers distinct spatial arrangementsCan mimic mono-, meta-, and para-substitution patterns of benzene[12]
Synthesis Simmons-Smith or other cyclopropanation methods[9]Often via [2+2] cycloaddition reactions[6]

Case Study: Spiro[3.3]heptane in FDA-Approved Drugs

The incorporation of a spiro[3.3]heptane core into the structures of existing drugs like Vorinostat and Sonidegib has yielded patent-free analogs with retained or even improved biological activity.[12] This highlights the potential of this scaffold to rejuvenate existing drug classes.

Aza-spirocycles: Introducing Polarity and Functionality

Aza-spirocycles, which incorporate one or more nitrogen atoms into the spirocyclic framework, are the most prevalent class of spirocycles in medicinal chemistry. The nitrogen atom can serve as a basic center for salt formation, a hydrogen bond acceptor/donor, and a point for further functionalization.

FeatureSpiro[2.5]octane (Carbocycle)Aza-spirocycles (e.g., Aza-spiro[3.3]heptane)
Heteroatoms NoneOne or more nitrogen atoms
Physicochemical Impact Primarily modulates lipophilicity and shapeIncreases polarity, aqueous solubility, and provides a handle for salt formation[6][7]
Biological Role Acts as a rigid scaffoldCan engage in specific hydrogen bonding interactions with the target protein[14]
Metabolic Stability Generally stableCan be susceptible to N-dealkylation or oxidation, but can also block metabolic "soft spots"[15]

Experimental Workflow: Evaluating Metabolic Stability

A common in vitro assay to assess the metabolic stability of a compound involves incubation with liver microsomes.

Metabolic_Stability_Assay A Test Compound B Liver Microsomes + NADPH A->B C Incubation at 37°C B->C D Quench Reaction (e.g., Acetonitrile) C->D E LC-MS/MS Analysis D->E F Determine % Remaining Compound E->F

Caption: Workflow for in vitro metabolic stability assessment.

Oxa-spirocycles: Modulating Polarity and Hydrogen Bonding

Similar to aza-spirocycles, oxa-spirocycles introduce an oxygen atom into the ring system. This can improve polarity and provide a hydrogen bond acceptor. Spiro-oxetanes, for example, are used as bioisosteres for gem-dimethyl and carbonyl groups.[7]

Future Perspectives and Conclusion

The exploration of spirocyclic systems in medicinal chemistry is far from exhausted. The development of novel synthetic methodologies will continue to expand the accessible chemical space of these scaffolds.[4] Spiro[2.5]octane, with its unique blend of rigidity, three-dimensionality, and synthetic accessibility, is a valuable tool in the medicinal chemist's arsenal.

This guide has provided a comparative overview of spiro[2.5]octane and other key spirocyclic systems. The choice of a particular scaffold will always be context-dependent, relying on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. By understanding the distinct advantages and disadvantages of each system, researchers can make more informed decisions in the design of next-generation therapeutics.

References

  • BenchChem. (n.d.). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Google Patents. (n.d.). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
  • PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid | C9H14O2 | CID 10441897.
  • PubChem. (n.d.). Spiro(2.5)octane | C8H14 | CID 135988.
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery.
  • ACS Publications. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.
  • Spirocycles in Drug Discovery. (2017, July 21).
  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.
  • Life Chemicals. (2025, June 26). Spiro-, Poly- and Bicyclic Screening Compound Library.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Ethynyl-6-azaspiro[2.5]octane

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery to the safe and environmentally conscious dispos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery to the safe and environmentally conscious disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethynyl-6-azaspiro[2.5]octane, a compound featuring a unique combination of a spirocyclic amine and a terminal alkyne. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory.

The dual functionality of 1-Ethynyl-6-azaspiro[2.5]octane—a strained bicyclic amine and a reactive terminal alkyne—necessitates a disposal protocol that addresses both aspects. The azaspiro[2.5]octane core, a non-natural scaffold, is of growing interest in medicinal chemistry for its ability to introduce three-dimensionality. The terminal alkyne provides a versatile handle for further chemical modification, such as "click" chemistry. However, this reactivity also presents specific hazards that must be neutralized before disposal.

Hazard Assessment and Chemical Profile
  • Azaspiro[2.5]octane Moiety: The parent compound, 6-Azaspiro[2.5]octane, is classified as a hazardous substance. The hydrochloride salt is known to be harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle 1-Ethynyl-6-azaspiro[2.5]octane with the assumption that it carries similar risks.

  • Terminal Alkyne Group: The most significant hazard associated with the ethynyl group is its potential to form explosive heavy metal acetylides. Terminal alkynes have an acidic proton that can be deprotonated by strong bases or react with certain metal salts (e.g., copper(I), silver, mercury) to form highly reactive and potentially explosive acetylide anions. Therefore, it is imperative to avoid contact with incompatible metals, particularly in waste streams.

Inferred Hazard Profile:

HazardDescription
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled, based on data for the parent amine.[1]
Skin and Eye Irritation Expected to cause skin and serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Reactivity The terminal alkyne can form explosive acetylides with heavy metals.
Environmental Hazards While specific data is unavailable, amine-containing compounds can be harmful to aquatic life.[2]
Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling and disposing of 1-Ethynyl-6-azaspiro[2.5]octane:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A flame-resistant laboratory coat should be worn.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

Disposal Workflow: A Step-by-Step Guide

The primary objective of the disposal procedure is to neutralize the reactive terminal alkyne before the waste is collected for incineration. This is a critical step to prevent the formation of explosive acetylides in the waste stream.

Experimental Protocol: Quenching of Residual 1-Ethynyl-6-azaspiro[2.5]octane in Reaction Mixtures

Objective: To neutralize any unreacted terminal alkyne in a reaction mixture prior to disposal.

Materials:

  • Reaction mixture containing 1-Ethynyl-6-azaspiro[2.5]octane

  • Inert solvent (e.g., Tetrahydrofuran - THF)

  • Proton-donating quenching agent (e.g., Isopropanol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ice bath

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and placed in a well-ventilated fume hood. Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control any potential exothermic reactions during the quenching process.

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent, such as THF. This aids in dissipating heat that may be generated during the quenching process.

  • Initial Quench (Alcohol Addition): Slowly add a proton-donating quenching agent, such as isopropanol, dropwise via a syringe or an addition funnel. The slow addition is crucial for maintaining temperature control. Continue the addition until any signs of reaction (e.g., gas evolution) have ceased.

  • Stirring: Allow the mixture to stir for an additional 15-20 minutes at 0 °C to ensure that any highly reactive species are completely neutralized.

  • Protonation: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the mixture to fully protonate any remaining acetylide anions.

  • Final Stirring and Warming: Allow the mixture to warm to room temperature while stirring for at least 30 minutes to ensure the reaction is complete and the mixture is homogeneous.

  • Waste Collection: Once the quenching process is complete and the mixture has returned to room temperature, carefully transfer it to a designated hazardous waste container. The container must be compatible with the organic solvents and aqueous waste.

  • Labeling: Ensure the waste container is clearly and accurately labeled with all its constituents, including the quenched reaction mixture and any solvents used.

  • Final Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Ethynyl-6-azaspiro[2.5]octane.

DisposalWorkflow Disposal Workflow for 1-Ethynyl-6-azaspiro[2.5]octane cluster_start Start cluster_assessment Waste Assessment cluster_neat Neat Compound Disposal cluster_mixture Reaction Mixture Disposal start Waste Generated (1-Ethynyl-6-azaspiro[2.5]octane) assess_type Is the waste neat compound or a reaction mixture? start->assess_type neat_compound Neat (Unused/Expired) 1-Ethynyl-6-azaspiro[2.5]octane assess_type->neat_compound Neat Compound reaction_mixture Reaction Mixture Containing 1-Ethynyl-6-azaspiro[2.5]octane assess_type->reaction_mixture Reaction Mixture package_neat Securely seal in original container. Label as 'Hazardous Waste: 1-Ethynyl-6-azaspiro[2.5]octane' neat_compound->package_neat store_neat Store in designated satellite accumulation area. package_neat->store_neat ehs_neat Arrange for EHS pickup. store_neat->ehs_neat quench Perform Quenching Protocol (See Experimental Protocol) reaction_mixture->quench collect_waste Collect quenched mixture in a labeled hazardous waste container. quench->collect_waste store_mixture Store in designated satellite accumulation area. collect_waste->store_mixture ehs_mixture Arrange for EHS pickup. store_mixture->ehs_mixture

Caption: Decision workflow for the safe disposal of 1-Ethynyl-6-azaspiro[2.5]octane.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire laboratory.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Neutralize: For small spills, once absorbed, the material should be treated as hazardous waste. Do not attempt to neutralize a large spill.

  • Decontaminate: Decontaminate the area of the spill according to your institution's safety protocols.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories under the Resource Conservation and Recovery Act (RCRA).[3][4] It is the responsibility of the researcher and their institution to ensure that all waste is managed in a compliant manner. This includes proper labeling, storage in designated satellite accumulation areas, and timely disposal through a certified hazardous waste vendor.

Conclusion

The proper disposal of 1-Ethynyl-6-azaspiro[2.5]octane is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal workflow, researchers can mitigate risks and ensure the safe management of this novel compound. The key to safe disposal lies in the proactive neutralization of the reactive terminal alkyne, a step that should never be overlooked.

References

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved from [Link]

  • Organon. (2023, September 26). SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Osbourn, J. (2020, June 18). Dissolving Metal Reduction of Alkynes [Video]. YouTube. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, January 13). 16.06.3: Deprotonated Alkynes. Retrieved from [Link]

  • Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkyne Acidity and Acetylide Anions. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • ChemistryTalk. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • NEET coaching. (2025, February 10). Acetylide: Structure, Synthesis, Reactions and Applications. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Sevron Safety Solutions. (n.d.). ethinyl estradiol (ee). Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Site-selective decarbonylative [4 + 2] annulation of carboxylic acids with terminal alkynes by C–C/C–H activation strategy and cluster catalysis. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylide. Retrieved from [Link]

  • ACS Publications. (2011, March 24). Reactivity of a Germene toward Terminal Alkynes: Competition between Cycloaddition, Ene-Addition, and CH-Insertion. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 13.5: Preparation of Alkynes from Alkynyl Anions. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]

  • Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

  • Office of Environmental Health & Safety. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Ethynyl-6-azaspiro[2.5]octane

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 1-Ethynyl-6-azaspiro[2.5]octane. As a novel compound with limited specific saf...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 1-Ethynyl-6-azaspiro[2.5]octane. As a novel compound with limited specific safety data, this guide establishes a robust safety protocol by analyzing the hazards associated with its core chemical structures: the spirocyclic amine and the terminal ethynyl group. Our approach is grounded in the hierarchy of controls, emphasizing that Personal Protective Equipment (PPE) is the final, critical barrier in ensuring operator safety.

Hazard Analysis: Understanding the Inherent Risks

A thorough risk assessment is the foundation of safe chemical handling. The structure of 1-Ethynyl-6-azaspiro[2.5]octane presents a dual-hazard profile derived from its constituent functional groups.

  • The 6-Azaspiro[2.5]octane Moiety: This is a secondary amine integrated into a rigid, three-dimensional spirocyclic system. Amines as a class are known to be skin and eye irritants, and can be harmful if inhaled or absorbed through the skin. Safety data for the closely related compound, 6-Azaspiro[2.5]octane hydrochloride, indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1][2] It is prudent to assume the free base form of the molecule carries similar, if not enhanced, hazards due to its increased reactivity.

  • The Ethynyl (Terminal Alkyne) Group: The carbon-carbon triple bond, particularly at the end of a molecule, is a high-energy functional group. While stable under many conditions, terminal alkynes can form explosive metal acetylides when exposed to certain metals, such as copper, silver, and mercury.[3] This reactivity is a critical consideration for both the experimental setup and waste disposal procedures. Furthermore, if the compound is a fine powder, it may pose a dust explosion hazard under specific conditions.[3]

Based on this analysis, 1-Ethynyl-6-azaspiro[2.5]octane should be treated as a hazardous substance with the following potential risks:

  • Acute toxicity (oral, dermal, inhalation).[2]

  • Severe skin and eye irritation/damage.[4]

  • Respiratory tract irritation.[4]

  • Potential for forming explosive compounds with incompatible metals.

  • Possible dust explosion hazard if in solid, powdered form.[3]

The Hierarchy of Controls: Safety Beyond PPE

Before specifying PPE, it is imperative to implement higher-level safety controls. PPE protects the individual, but engineering and administrative controls protect the entire laboratory environment.

  • Engineering Controls: All handling of 1-Ethynyl-6-azaspiro[2.5]octane, especially weighing of the solid and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Clearly label all containers and work areas.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving 1-Ethynyl-6-azaspiro[2.5]octane.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles & full-face shieldDouble-gloved with chemical-resistant gloves (e.g., Nitrile)Flame-retardant lab coat, fully buttonedRequired. N95 minimum for dust; consult SDS for specific respirator type if available.
Solution Preparation Chemical safety goggles & full-face shieldDouble-gloved with chemical-resistant gloves (e.g., Nitrile)Chemically resistant lab coat or apron over lab coatRecommended, especially if heating or sonicating. Use respirator with organic vapor cartridges.
Performing Chemical Reaction Chemical safety goggles & full-face shieldChemical-resistant gloves appropriate for all reagentsChemically resistant lab coatTask-specific; assess potential for aerosol or vapor release.
Accidental Spill Cleanup Chemical safety goggles & full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Disposable, chemical-resistant coveralls over normal lab attireRequired. Self-contained breathing apparatus (SCBA) may be necessary for large spills.[6][7]
Detailed PPE Specifications
  • Eye and Face Protection : Due to the severe irritation potential, protection against splashes and airborne particles is critical.[4] Standard safety glasses are insufficient.

    • Chemical Safety Goggles : Must provide a full seal around the eyes.

    • Face Shield : Must be worn over safety goggles during any operation with a splash or aerosolization risk, such as transfers, preparing solutions, or cleaning spills.[8]

  • Hand Protection : Skin contact is a primary exposure route.[1]

    • Glove Type : Nitrile gloves are a common and effective choice for many organic compounds, but always consult a glove compatibility chart for the specific solvents being used.

    • Double Gloving : Wearing two pairs of gloves provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Body Protection : A standard cotton lab coat does not provide adequate protection against chemical splashes.

    • Chemically Resistant Lab Coat/Apron : Wear a lab coat made of a material like polyester or a blend that resists liquid penetration. For larger volumes, a chemically resistant apron over the lab coat is recommended.

    • Full Coverage : Ensure legs and feet are covered with long pants and closed-toe shoes. Safety footwear is recommended to protect against spills and falling objects.[9]

  • Respiratory Protection : Preventing inhalation of this compound is crucial.[1]

    • Dusts : When handling the solid powder outside of a contained system, an N95-rated respirator is the minimum requirement to prevent inhalation of particulates.

    • Vapors/Aerosols : If there is a potential for generating vapors or aerosols (e.g., during heating, sonicating, or a spill), an air-purifying respirator with organic vapor cartridges should be used.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 1-Ethynyl-6-azaspiro[2.5]octane.

PPE_Selection_Workflow PPE Selection Workflow for 1-Ethynyl-6-azaspiro[2.5]octane cluster_0 Initial Assessment cluster_1 PPE Requirements start Assess Task & Scale q_spill Is this a spill? start->q_spill q_solid Handling Solid? q_splash Splash/Aerosol Risk? q_solid->q_splash No resp_dust Add N95 Respirator q_solid->resp_dust Yes face_shield Add Face Shield q_splash->face_shield Yes base_ppe Base PPE: - Safety Goggles - Double Nitrile Gloves - Resistant Lab Coat q_splash->base_ppe No resp_dust->q_splash face_shield->base_ppe spill_ppe Upgrade to Spill PPE: - Resistant Coveralls - Heavy-Duty Gloves - SCBA/APR q_spill->q_solid No q_spill->spill_ppe Yes

Caption: Decision tree for selecting task-appropriate PPE.

Operational and Disposal Plans

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials, including strong oxidizing agents and metals known to form acetylides (e.g., copper, silver, mercury, brass fittings).[3]

  • Use good occupational work practices. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1]

Disposal:

  • All waste containing 1-Ethynyl-6-azaspiro[2.5]octane must be treated as hazardous.

  • Segregate waste streams to avoid inadvertent mixing with incompatible chemicals.

  • DO NOT dispose of down the drain.[3]

  • The terminal alkyne may require a quenching procedure by a trained chemist to neutralize its reactivity before being collected by environmental health and safety services.

  • All disposal activities must comply with local, state, and federal regulations.[11][12]

Emergency Procedures

  • Skin Contact : Immediately flush skin with plenty of running water and soap.[1] Remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

  • 1-Oxa-6-azaspiro[3.4]octane Safety Data Sheet . Angene Chemical. [Link]

  • 6-Azaspiro(2.5)octane hydrochloride PubChem Entry . National Center for Biotechnology Information. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . DIPLOMATA COMERCIAL. [Link]

  • 6-Azaspiro[2.5]octane PubChem Entry . National Center for Biotechnology Information. [Link]

  • Etonogestrel / Ethinyl Estradiol Formulation Safety Data Sheet . Organon. [Link]

  • OSHA Technical Manual - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . MDPI. [Link]

  • 6-Azaspiro[2.5]octane-1-ethanol Properties . U.S. Environmental Protection Agency. [Link]

  • Removal of bisphenol A and 17α-ethinyl estradiol from landfill leachate using single-walled carbon nanotubes . PubMed. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines . Nature Communications. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . Labsafety. [Link]

  • Safe Disposal and Management of Unused, Unwanted Contraceptives . United Nations Population Fund. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency. [Link]

  • Removal of ethinylestradiol (EE2) from water via adsorption on aliphatic polyamides . ScienceDirect. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.